molecular formula C35H47NO10 B1239741 Taxine A CAS No. 1361-49-5

Taxine A

Cat. No.: B1239741
CAS No.: 1361-49-5
M. Wt: 641.7 g/mol
InChI Key: KOTXAHKUCAQPQA-MCBQMXOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxine A is an amine.
This compound has been reported in Taxus baccata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTXAHKUCAQPQA-MCBQMXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201098349
Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361-49-5
Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxine A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORV5NB1NST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Intricate Architecture of Taxine A: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of Taxine A, a complex toxic alkaloid isolated from the yew tree (Taxus species), is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic and crystallographic data that were pivotal in determining the molecule's intricate three-dimensional structure, first fully reported in 1982.

This compound, with the chemical formula C₃₅H₄₇NO₁₀, is part of a complex mixture of alkaloids known as "taxines." For many years, taxine was believed to be a single compound until it was discovered to be a mixture of several alkaloids, with this compound and Taxine B being major components.[1] The complete structural elucidation of this compound was a significant achievement in natural product chemistry, revealing a complex taxane core.

This guide synthesizes the critical data and methodologies from seminal studies, presenting them in a clear and accessible format for today's scientific community.

Key Spectroscopic and Crystallographic Data

The determination of this compound's structure relied on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Chemical Shift Ranges for Key Protons in Taxane Skeletons

Proton TypeChemical Shift (δ, ppm)
Methyl Protons0.8 - 2.5
Methylene Protons1.0 - 3.0
Methine Protons2.0 - 5.5
Protons on Carbons Bearing Oxygen3.5 - 6.0
Vinylic Protons5.0 - 6.5
Aromatic Protons (from side chain)7.0 - 8.0

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Key Carbons in Taxane Skeletons

Carbon TypeChemical Shift (δ, ppm)
Methyl Carbons10 - 30
Methylene Carbons20 - 45
Methine Carbons30 - 70
Quaternary Carbons35 - 55
Carbons Bearing Oxygen60 - 90
Olefinic Carbons120 - 150
Carbonyl Carbons (Ester, Ketone)165 - 210

Note: The data in Tables 1 and 2 are representative ranges for taxane alkaloids and are intended to provide a general framework for spectral interpretation. Specific values for this compound would require access to the original or re-evaluated high-resolution spectra.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information about the molecular weight and elemental composition of this compound. Fragmentation patterns observed in the mass spectrum offered valuable clues about the molecule's substructures. The high-resolution mass spectrometry of taxanes typically reveals characteristic fragmentation pathways.

Table 3: Common Mass Spectral Fragmentations of Taxane Alkaloids

Fragmentation ProcessDescription
Loss of Water (-18 Da)Indicates the presence of hydroxyl groups.
Loss of Acetic Acid (-60 Da)Suggests the presence of acetyl ester groups.
Loss of Benzoic Acid (-122 Da)Points to the presence of a benzoyl ester group.
Cleavage of the C13 Side ChainA common fragmentation pathway in many taxanes, leading to significant fragment ions.

Note: The specific fragmentation pattern of this compound would be essential for its unambiguous identification in complex mixtures.

X-ray Crystallography

The definitive three-dimensional structure of this compound was established through single-crystal X-ray diffractometry, as reported in the seminal 1982 paper. This technique provided precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Table 4: Crystallographic Data for a Representative Taxane Analog (Paclitaxel)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)23.361
b (Å)14.053
c (Å)15.653
β (°)109.13
Volume (ų)4847.7
Z4

Note: This data is for Paclitaxel and serves as an illustrative example of the type of crystallographic information obtained for taxane molecules. The specific data for this compound would be found in the original 1982 publication.

Experimental Protocols

The elucidation of this compound's structure involved a series of meticulous experimental procedures.

Isolation and Purification

The initial step involved the extraction of the crude "taxine" mixture from the needles of Taxus baccata. This was followed by a multi-step purification process, likely involving techniques such as:

  • Solvent Extraction: Utilizing a sequence of solvents with varying polarities to selectively extract the alkaloids.

  • Acid-Base Extraction: Exploiting the basic nature of the alkaloid to separate it from neutral and acidic components.

  • Chromatography: Employing various chromatographic techniques, including column chromatography (using silica gel or alumina) and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

Spectroscopic and Crystallographic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would have been recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used today to definitively assign all proton and carbon signals.

  • Mass Spectrometry: Mass spectra were likely obtained using techniques such as Electron Ionization (EI) or Fast Atom Bombardment (FAB). Modern analysis would employ Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the accurate mass and fragmentation patterns.

  • X-ray Crystallography: A single crystal of this compound of suitable quality was grown, typically by slow evaporation of a solvent. The crystal was then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was collected and analyzed to solve the crystal structure.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of this compound followed a logical progression of experiments and data analysis.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic & Spectrometric Analysis cluster_Confirmation Structural Confirmation cluster_Data Data Interpretation & Structure Proposal A Extraction from Taxus baccata B Chromatographic Separation A->B C Pure this compound B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy (1H, 13C) C->E F X-ray Crystallography C->F H Molecular Formula & Unsaturation D->H I Functional Group Analysis E->I J Connectivity & Stereochemistry E->J K Proposed Structure F->K Definitive 3D Structure G Total Synthesis (Confirmation) H->K I->K J->K K->G Confirmation

Fig. 1: Logical workflow for the elucidation of this compound's chemical structure.

Signaling Pathway and Biological Activity

While this guide focuses on the chemical structure elucidation, it is important to note that this compound and other taxine alkaloids are potent cardiotoxins. Their mechanism of action involves the disruption of ion channels in cardiac muscle cells, leading to arrhythmias and potentially cardiac arrest. The precise three-dimensional structure of this compound is fundamental to understanding its interaction with these biological targets and is a critical starting point for any research into its pharmacological or toxicological properties.

Taxine_Signaling TaxineA This compound IonChannels Cardiac Ion Channels (e.g., Na+, Ca2+) TaxineA->IonChannels Binds to Disruption Channel Blockade/ Modulation IonChannels->Disruption Leads to CellularEffect Altered Ion Flux Disruption->CellularEffect PhysiologicalEffect Cardiac Arrhythmia & Cardiotoxicity CellularEffect->PhysiologicalEffect

Fig. 2: Simplified signaling pathway of this compound's cardiotoxic effects.

This technical guide serves as a valuable resource for researchers, providing a consolidated overview of the foundational work that led to the elucidation of this compound's chemical structure. A thorough understanding of this complex natural product is essential for future research in toxicology, pharmacology, and synthetic chemistry.

References

The Natural Occurrence of Taxine A in Taxus baccata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural occurrence of Taxine A in Taxus baccata (European Yew). It is intended for researchers, scientists, and professionals in drug development who are interested in the quantitative distribution, isolation, and physiological effects of this toxic alkaloid. This document summarizes available quantitative data, details relevant experimental protocols for extraction and analysis, and provides visualizations of the toxicological mechanism of this compound.

Introduction

Taxus baccata, commonly known as the European yew, is an evergreen coniferous tree renowned for its rich phytochemical profile. While the genus Taxus is a source of the life-saving anticancer drug paclitaxel (Taxol®), it is also infamous for its toxicity, which is primarily attributed to a complex mixture of alkaloids known as taxines.[1] Among these, this compound is a significant, albeit not the most abundant, constituent.[2]

Taxine alkaloids, including this compound and the more predominant Taxine B, are cardiotoxic compounds that act as antagonists of sodium and calcium channels in cardiac myocytes.[1][3] This activity disrupts normal cardiac function, leading to arrhythmias and, in cases of significant ingestion, cardiac arrest.[4] Understanding the natural concentration and distribution of this compound in T. baccata is crucial for toxicological studies, forensic analysis, and ensuring the safety of pharmaceutical preparations derived from yew species.

This guide aims to consolidate the current knowledge on the natural occurrence of this compound in T. baccata, providing a valuable resource for the scientific community.

Data Presentation: Quantitative Occurrence of this compound

The concentration of taxine alkaloids in Taxus baccata varies depending on the part of the plant, the season, and the specific cultivar.[1] Generally, the highest concentrations of taxines are found during the winter months.[1] While Taxine B is the most abundant taxine alkaloid, this compound is also consistently present.[2] The fleshy red aril surrounding the seed is the only part of the plant that is not toxic.[5]

The following tables summarize the available quantitative data for taxine alkaloids in various parts of Taxus baccata. It is important to note that much of the available literature focuses on the total taxine content or the concentration of the more abundant Taxine B. The data for this compound is often presented as a percentage of the total alkaloid fraction.

Plant PartTotal Taxine Alkaloids (mg/g of dry weight)Reference
Needles (Leaves)~5.0[1][2]
BarkData not consistently available; contains taxoids[6]
Seeds (excluding aril)Toxic; contains taxine alkaloids[5]
HeartwoodLow concentration of taxine alkaloids

Table 1: Total Taxine Alkaloid Content in Taxus baccata.

AlkaloidPercentage of Total Alkaloid FractionReference
This compound1.3% - 1.8%[2][7]
Taxine B~30%[2]

Table 2: Relative Abundance of Major Taxine Alkaloids in Taxus baccata.

Based on the data in Tables 1 and 2, the estimated concentration of this compound in the needles of Taxus baccata can be calculated:

Plant PartEstimated this compound Concentration (µg/g of dry weight)
Needles (Leaves)65 - 90

Table 3: Estimated Concentration of this compound in Taxus baccata Needles.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from Taxus baccata plant material. These protocols are synthesized from various published methods.[8][9][10]

Extraction of Taxine Alkaloids

This protocol describes a general method for the extraction of the total taxine alkaloid fraction from dried T. baccata needles.

Materials:

  • Dried and powdered Taxus baccata needles

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Aqueous ammonia solution (pH 10)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate 10 g of dried, powdered T. baccata needles in 100 mL of methanol at room temperature with agitation for 24 hours.

  • Filter the mixture and collect the methanol extract.

  • Concentrate the methanol extract under reduced pressure using a rotary evaporator until a crude residue is obtained.

  • Resuspend the residue in 50 mL of an aqueous ammonia solution (pH 10).

  • Perform a liquid-liquid extraction by partitioning the aqueous solution three times with 50 mL of dichloromethane.

  • Combine the organic (dichloromethane) layers.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and evaporate the solvent to dryness under reduced pressure to yield the crude taxine alkaloid extract.

Extraction_Workflow Start Dried & Powdered T. baccata Needles Maceration Maceration in Methanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration Rotary Evaporation Filtration1->Concentration Resuspension Resuspension in Aqueous Ammonia (pH 10) Concentration->Resuspension LLE Liquid-Liquid Extraction with Dichloromethane Resuspension->LLE Drying Drying of Organic Phase (Anhydrous Na2SO4) LLE->Drying Filtration2 Filtration Drying->Filtration2 Evaporation Evaporation to Dryness Filtration2->Evaporation End Crude Taxine Alkaloid Extract Evaporation->End

Figure 1: Workflow for the extraction of taxine alkaloids.
Quantification of this compound by HPLC-MS/MS

This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions for this compound:

    • Q1 (Precursor Ion): m/z [M+H]+

    • Q3 (Product Ion): Specific fragment ions for this compound (to be determined by direct infusion of a standard)

  • Collision Energy and other MS parameters: Optimized for the specific instrument and compound.

Sample Preparation:

  • Dissolve the crude taxine alkaloid extract in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Prepare a series of calibration standards of purified this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Extract Crude Taxine Extract Dissolve Dissolve in Mobile Phase Extract->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column C18 Reversed-Phase Column Autosampler->Column ESI Electrospray Ionization (ESI+) Column->ESI MassAnalyzer Tandem Mass Analyzer (MRM) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Peak Area) Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 2: Workflow for HPLC-MS/MS quantification of this compound.

Signaling Pathway of this compound Toxicity

The primary mechanism of this compound's cardiotoxicity is the blockade of voltage-gated sodium and calcium channels in myocardial cells.[1][3] This dual-channel antagonism disrupts the normal cardiac action potential, leading to severe electrophysiological disturbances.

The following diagram illustrates the logical relationship of this signaling pathway.

TaxineA_Signaling cluster_channels Myocardial Cell Membrane cluster_effects Electrophysiological Effects cluster_cardiac Cardiac Manifestations TaxineA This compound Na_Channel Voltage-Gated Sodium Channel (Na+) TaxineA->Na_Channel Ca_Channel Voltage-Gated Calcium Channel (Ca2+) TaxineA->Ca_Channel Depolarization Decreased Rate of Phase 0 Depolarization Na_Channel->Depolarization Ca_Influx Reduced Intracellular Calcium Influx Ca_Channel->Ca_Influx AP_Duration Altered Action Potential Duration Depolarization->AP_Duration Bradycardia Bradycardia AP_Duration->Bradycardia Arrhythmia Arrhythmias AP_Duration->Arrhythmia Contractility Depressed Myocardial Contractility Ca_Influx->Contractility Cardiac_Arrest Cardiac Arrest Bradycardia->Cardiac_Arrest Contractility->Cardiac_Arrest Arrhythmia->Cardiac_Arrest

Figure 3: Signaling pathway of this compound cardiotoxicity.

Conclusion

This compound is a naturally occurring toxic alkaloid in Taxus baccata that contributes to the plant's overall cardiotoxicity. While present in lower concentrations than Taxine B, its presence is significant and warrants careful consideration in toxicological and pharmaceutical contexts. The methodologies outlined in this guide provide a framework for the reliable extraction and quantification of this compound, and the visualized signaling pathway clarifies its mechanism of action. Further research is encouraged to establish a more comprehensive quantitative profile of this compound across different T. baccata tissues and to explore potential pharmacological applications of this and other taxine alkaloids.

References

An In-depth Technical Guide to the Concentration of Taxine A and Taxine B in Yew Needles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the concentration of the toxic alkaloids Taxine A and Taxine B in the needles of various yew (genus Taxus) species. This document synthesizes available quantitative data, details the experimental protocols for extraction and analysis, and visualizes relevant biological and experimental workflows. The information presented is intended to support research, drug development, and toxicological studies involving these compounds.

Introduction to this compound and Taxine B

Yew trees and shrubs are known for their toxicity, which is primarily attributed to a complex mixture of alkaloids known as taxines. Among these, this compound and Taxine B are major constituents, with Taxine B being the most significant contributor to the cardiotoxic effects associated with yew poisoning.[1] These compounds are present in all parts of the plant, with the exception of the fleshy red aril surrounding the seed.[1] The concentration of these alkaloids can vary considerably depending on the Taxus species, the age of the needles, and the season, with the highest levels generally observed in winter.[2]

Taxine B is the most abundant of the taxine alkaloids, constituting approximately 30% of the total alkaloid fraction in Taxus baccata, while this compound is a minor component, representing about 1.3% to 1.8% of this fraction.[1][3][4] From a toxicological standpoint, Taxine B is the more potent cardiotoxin.[1] The primary mechanism of action for taxine alkaloids involves the antagonism of calcium and sodium channels in cardiac myocytes, leading to disruptions in cardiac conduction and, in cases of poisoning, potentially fatal arrhythmias.[1]

Quantitative Concentration of this compound and Taxine B in Yew Needles

The concentration of taxine alkaloids in yew needles is a critical parameter for toxicological assessments and for understanding the biosynthetic capacity of different Taxus species. The following tables summarize the available quantitative data.

Taxus SpeciesTotal Taxine/Alkaloid Concentration in NeedlesReference
Taxus baccata~ 5 mg/g[5]
Taxus baccata5.26 g/kg (0.53%)[6]
Taxus cuspidata342.27 µg/g (total of eight taxanes)[7]
Taxus chinensis1964 µg/g (total taxanes)[2]
Taxus baccata893 µg/g (total taxanes)[2]
Taxus cuspidata5137.4 µg/g (total taxanes)[2]
Taxus media3502.2 µg/g (total taxanes)[2]
Taxus mairei2540 µg/g (total taxanes)[2]
Taxus yunnanensis1124 µg/g (total taxanes)[2]
Taxus fuana322 µg/g (total taxanes)[2]
CompoundRelative Abundance in Total Alkaloid Fraction (Taxus baccata)Reference
This compound1.3% - 1.8%[1][3][4]
Taxine B30%[1][3][4]

Experimental Protocols

Accurate quantification of this compound and Taxine B requires robust and validated experimental methods. The following sections detail established protocols for the extraction and analysis of these compounds from yew needles.

Extraction of Total Taxine Alkaloids from Yew Needles

This protocol is adapted from a method utilizing an acidic solution to extract the total alkaloid fraction from dried yew needles.[6]

Materials and Reagents:

  • Dried and crushed yew needles

  • 0.5% Sulfuric acid (H₂SO₄)

  • Ethyl ether (Et₂O)

  • 25% Ammonium hydroxide (NH₄OH) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Mechanical shaker

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Soak 50 g of crushed yew needles in 0.5% sulfuric acid.

  • Agitate the mixture for 4 days using a mechanical shaker.

  • Filter the solution to separate the plant material from the acidic extract.

  • Extract the filtrate with 3 x 300 mL of ethyl ether to remove non-alkaloidal compounds. Discard the ether phases.

  • Adjust the pH of the aqueous phase to 10-10.5 with a 25% ammonium hydroxide solution.

  • Extract the alkaline solution with 3 x 100 mL of chloroform in a separatory funnel.

  • Combine the chloroform layers and dry over anhydrous sodium sulfate.

  • Filter the dried chloroform extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total taxine alkaloid extract.

Quantification of Taxine B by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on a validated protocol for the analysis of Taxine B in biological samples and can be adapted for the analysis of yew needle extracts.[8][9] A similar approach can be used for the qualitative identification of this compound.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (RP-18)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (suggested starting point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient appropriate for the separation of alkaloids.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions for Taxine B/Isotaxine B:

    • Precursor Ion (m/z): 584.2

    • Product Ions (m/z): 194.3 and 107.1[8][9]

  • Internal Standard: Docetaxel can be used as an internal standard for quantification.[8]

Sample Preparation for LC-MS/MS:

  • Dissolve a known amount of the dried taxine extract in an appropriate solvent (e.g., methanol or acetonitrile).

  • Perform a serial dilution to bring the concentration within the calibration range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the general biosynthetic context of taxine alkaloids and a typical experimental workflow for their analysis.

Taxane_Biosynthesis_Pathway cluster_MEP MEP Pathway cluster_Taxane_Core Taxane Core Biosynthesis cluster_Side_Chain Side Chain Biosynthesis & Attachment cluster_Final_Products Final Taxane Products Pyruvate Pyruvate G3P G3P IPP IPP G3P->IPP Isopentenyl pyrophosphate DMAPP DMAPP IPP->DMAPP Dimethylallyl pyrophosphate GGPP Geranylgeranyl pyrophosphate DMAPP->GGPP Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxuspine_D Taxuspine D Taxadiene->Taxuspine_D Multiple Steps (Hydroxylations, Acylations) Baccatin_III Baccatin III Taxuspine_D->Baccatin_III Further Modifications Paclitaxel Paclitaxel (Taxol) Baccatin_III->Paclitaxel Attachment of side chain Taxine_A This compound Baccatin_III->Taxine_A Taxine_B Taxine B Baccatin_III->Taxine_B Phenylalanine Phenylalanine Phenylpropanoid_Side_Chain Phenylpropanoid_Side_Chain Phenylalanine->Phenylpropanoid_Side_Chain Phenylalanine aminomutase Phenylpropanoid_Side_Chain->Paclitaxel

Caption: Generalized biosynthetic pathway of taxanes in Taxus species.

Experimental_Workflow Start Yew Needle Sample Collection Drying Drying and Grinding Start->Drying Extraction Acidic Extraction Drying->Extraction Purification Liquid-Liquid Partitioning & pH Adjustment Extraction->Purification Final_Extract Total Taxine Alkaloid Extract Purification->Final_Extract LC_MS_MS LC-MS/MS Analysis Final_Extract->LC_MS_MS Data_Analysis Data Processing and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for taxine analysis from yew needles.

Conclusion

This technical guide provides a foundational understanding of the concentration of this compound and Taxine B in yew needles, along with the methodologies required for their extraction and quantification. The significant variation in taxine content among different Taxus species highlights the importance of species-specific analysis in toxicological and pharmaceutical research. The provided protocols offer a starting point for the development and validation of analytical methods tailored to specific research needs. Further research is warranted to establish a more comprehensive database of this compound and Taxine B concentrations across a wider range of Taxus species and cultivars and to further elucidate the specific biosynthetic pathways leading to these toxic alkaloids.

References

Pharmacological Profile of Taxine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxine A is a principal toxic constituent of the yew tree (Taxus species), known for its potent cardiotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, available pharmacokinetic and pharmacodynamic data, and toxicological properties. This guide also outlines relevant experimental protocols and visualizes key pathways and workflows to facilitate a deeper understanding of this complex natural compound. While extensive research exists for the taxane class of compounds, particularly in oncology, specific data for this compound is less abundant. This guide consolidates the available information while also highlighting areas where further research is needed.

Introduction

Taxine alkaloids are a complex mixture of toxic compounds found in various parts of the yew tree (Taxus spp.), with this compound and Taxine B being major components.[1] Historically, yew extracts have been known for their poisonous properties.[2] While Taxine B is generally considered the most cardiotoxic of the taxine alkaloids, this compound also contributes significantly to the overall toxicity of yew ingestion.[1] Understanding the pharmacological profile of this compound is crucial for clinical toxicology, forensic science, and for exploring the potential of taxane derivatives in medicine.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of cardiac voltage-gated sodium and calcium channels.[2][3] This action is similar to that of Class I and Class IV antiarrhythmic drugs, respectively.[4]

  • Sodium Channel Blockade: By inhibiting sodium channels, this compound reduces the maximum rate of depolarization (Vmax) of the cardiac action potential.[4] This leads to a slowing of conduction through the heart.

  • Calcium Channel Blockade: The blockade of L-type calcium channels reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential. This results in a negative inotropic effect (reduced contractility) and can also contribute to conduction disturbances.[2]

The combined effect of sodium and calcium channel antagonism disrupts the normal cardiac electrical activity, leading to a range of life-threatening arrhythmias, bradycardia, and ultimately, cardiac arrest.[2]

Na_Channel Voltage-Gated Sodium Channel Na_Influx Reduced Na+ Influx Ca_Channel Voltage-Gated Calcium Channel Ca_Influx Reduced Ca2+ Influx Taxine_A This compound Taxine_A->Na_Channel Blocks Taxine_A->Ca_Channel Blocks Depolarization Decreased Rate of Depolarization (Vmax) Contraction Reduced Myocardial Contractility Arrhythmias Arrhythmias, Bradycardia, Cardiac Arrest Depolarization->Arrhythmias Contraction->Arrhythmias

Figure 1: Mechanism of Action of this compound on Cardiomyocytes.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data specifically for this compound are scarce in the available literature. Most studies focus on the broader class of taxanes or the taxine alkaloid mixture.

Absorption: Taxines are rapidly absorbed following oral ingestion and can also be absorbed through the skin.[1] The bioavailability of some therapeutic taxanes can be low due to efflux by P-glycoprotein in the gut, but specific data for this compound is not available.[5][6][7]

Distribution: Information on the volume of distribution and plasma protein binding of this compound is not well-documented.

Metabolism: Taxines are primarily metabolized in the liver, with conjugation being a key pathway.[8] In vitro studies using human and rat liver microsomes have been employed to study the metabolism of other taxanes like paclitaxel, which is metabolized by the cytochrome P450 system.[9][10] Similar methodologies could be applied to investigate the specific metabolic pathways of this compound.

Excretion: The metabolites of taxines are excreted primarily through the kidneys.[8] The elimination half-life of taxine metabolites has been estimated to be between 11 and 13 hours in a near-fatal case of yew poisoning.[11] However, the half-life of the parent compound, this compound, is unknown.[8]

Table 1: Summary of Available Pharmacokinetic Information for Taxines

ParameterInformationCitation
Absorption Rapidly absorbed from the GI tract and skin.[1]
Distribution Data not available for this compound.
Metabolism Primarily hepatic (conjugation).[8]
Excretion Renal excretion of metabolites.[8]
Half-life 11-13 hours (for taxine metabolites).[11]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its cardiotoxicity. Studies on isolated cardiomyocytes have demonstrated a dose-dependent reduction in the amplitude of both sodium and calcium currents.[4]

Table 2: Effects of a Taxine Alkaloid Mixture on Cardiomyocyte Ion Currents

Concentration (g/ml)Mean Decrease in ICa (%)Mean Decrease in dV/dtmax (an index of INa) (%)
10-612.9 ± 2.924.6 ± 3.7
10-532.2 ± 2.846.7 ± 7.5
10-475.6 ± 2.090.6 ± 1.1
Data from a study on a sulfate salt of a taxine alkaloid mixture from Taxus baccata on guinea pig ventricular cells.[4]

Notably, one study mentioned that this compound does not appear to influence blood pressure, in contrast to the hypotensive effects of the overall taxine mixture.[1]

Toxicology

This compound is a highly toxic compound, and ingestion of yew leaves can be fatal. The primary target organ for toxicity is the heart.

Table 3: Acute Toxicity of a Taxine Alkaloid Mixture

SpeciesRouteLD50 (mg/kg) (95% Confidence Limits)
MiceOral (p.o.)19.72 (16.84-23.09)
MiceIntraperitoneal (i.p.)21.88 (19.66-24.35)
RatsSubcutaneous (s.c.)20.18 (18.35-22.20)
Data from a study on a sulfate salt of a taxine alkaloid mixture isolated from yew leaves.

The minimum lethal dose (LDmin) of the total taxine alkaloid mixture in humans is estimated to be approximately 3.0 mg/kg body weight.[1]

Signaling Pathways

While the direct blockade of ion channels is the primary mechanism of this compound's acute toxicity, the broader class of taxanes is known to interact with other intracellular signaling pathways, particularly those related to apoptosis. These effects are primarily studied in the context of their use as anti-cancer agents. It is plausible that this compound could also influence these pathways, although direct evidence is lacking.

  • Apoptosis: Taxanes like paclitaxel are known to induce apoptosis. This can be mediated through the induction of the p53 tumor suppressor gene and subsequent regulation of the Bcl-2 family of proteins, which control the mitochondrial pathway of apoptosis.[8][12] DNA damage caused by some chemotherapeutic agents can increase sensitivity to certain microtubule-active drugs through p53-dependent mechanisms.[8]

  • Caspase Activation: The apoptotic cascade culminates in the activation of caspases, with caspase-3 being a key executioner caspase.[13][14] Assays to measure caspase-3 activity are a standard method to quantify apoptosis.[13][15][16]

cluster_pathway Potential Apoptotic Signaling of Taxanes Taxane Taxane (e.g., Paclitaxel) p53 p53 Induction Taxane->p53 Bcl2 Bcl-2 Family Regulation p53->Bcl2 Mitochondria Mitochondrial Pathway Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothetical Signaling Pathway for Taxane-Induced Apoptosis.

Experimental Protocols

Isolation and Quantification of this compound

Isolation: this compound can be isolated from Taxus plant material (e.g., needles) through a multi-step extraction and chromatographic process. A general procedure involves:

  • Grinding fresh or dried plant material.

  • Extraction with a solvent mixture, such as ethanol/water or methanol/water.[17][18]

  • Decolorizing the extract using activated carbon (charcoal).[18]

  • Solvent removal and subsequent extraction into a chromatographic solvent.

  • Separation and purification using normal-phase and/or reverse-phase column chromatography.[17][18]

Quantification: Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of taxines in biological matrices.

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to extract and concentrate taxines from plasma, urine, or tissue homogenates.[19]

  • LC Separation: A reverse-phase column (e.g., C18) is typically used with a gradient of acetonitrile and water as the mobile phase.[3][20]

  • MS Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[3][20]

In Vitro Electrophysiology

Patch-Clamp Analysis: To study the effects of this compound on specific ion channels:

  • Isolate single cardiomyocytes from a suitable animal model (e.g., guinea pig, rat).

  • Use the whole-cell patch-clamp technique to record ionic currents (e.g., INa, ICa) in voltage-clamp mode.[4][21][22]

  • Record action potentials in current-clamp mode.[4]

  • Perfuse the cells with a control solution, followed by solutions containing increasing concentrations of this compound, to determine its effects on current amplitude, kinetics, and action potential parameters.

cluster_workflow Electrophysiology Workflow for this compound Isolate Isolate Cardiomyocytes Patch Whole-Cell Patch Clamp Isolate->Patch Record_Control Record Baseline Currents/APs Patch->Record_Control Apply_TaxineA Apply this compound Record_Control->Apply_TaxineA Record_Treated Record Treated Currents/APs Apply_TaxineA->Record_Treated Analyze Analyze Data (Amplitude, Kinetics, etc.) Record_Treated->Analyze

Figure 3: General Workflow for In Vitro Electrophysiological Analysis.

Calcium Imaging

To visualize the effect of this compound on intracellular calcium dynamics:

  • Culture isolated cardiomyocytes on a suitable substrate.

  • Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2, Fluo-4).[23]

  • Record baseline calcium transients using fluorescence microscopy.[23][24][25]

  • Apply this compound and record the changes in the amplitude and kinetics of the calcium transients.[23]

In Vitro Metabolism

To study the hepatic metabolism of this compound:

  • Prepare liver microsomes from human or animal liver tissue.[10][26][27]

  • Incubate this compound with the microsomes in the presence of necessary cofactors (e.g., NADPH).[9][10]

  • Analyze the reaction mixture at different time points using LC-MS to identify and quantify the formation of metabolites.[9]

Conclusion

This compound is a potent cardiotoxic alkaloid that exerts its primary effects through the blockade of sodium and calcium channels in cardiomyocytes. While its acute toxicological profile is characterized by severe cardiac dysfunction, specific details regarding its pharmacokinetics and its influence on intracellular signaling pathways remain largely unexplored. This technical guide has summarized the current knowledge on the pharmacological profile of this compound and has provided an overview of the experimental methodologies that can be employed for its further investigation. A deeper understanding of this compound's properties is essential for advancing our knowledge in toxicology and may provide insights for the development of novel therapeutics based on the taxane scaffold. Further research is warranted to fill the existing gaps in our understanding of this significant natural compound.

References

The Cardiotoxic Mechanism of Taxine A: An In-depth Analysis of its Action on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxine A, a prominent alkaloid from the yew tree (Taxus spp.), is a potent cardiotoxic agent. Its arrhythmogenic and life-threatening effects stem from its direct interaction with cardiac ion channels. This technical guide synthesizes the current understanding of the mechanism of action of taxine alkaloids, with a focus on this compound, on the electrophysiology of the heart. We will delve into its effects on sodium and calcium channels, present available quantitative data, outline relevant experimental protocols, and visualize the underlying pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Introduction

The genus Taxus, commonly known as yew, contains a complex mixture of toxic alkaloids, collectively referred to as taxines. Among these, this compound and Taxine B are major constituents, with Taxine B being considered the most cardiotoxic[1][2]. However, the entire taxine mixture contributes to the overall toxicity. Ingestion of yew plant material can lead to severe cardiac complications, including bradycardia, conduction delays, ventricular arrhythmias, and ultimately, cardiac arrest[3][4]. The primary mechanism underlying this cardiotoxicity is the disruption of normal cardiac myocyte function through the blockade of voltage-gated ion channels[1][3][5][6]. This guide will focus on the electrophysiological consequences of this compound and related taxine alkaloids on cardiac ion channels.

Mechanism of Action on Cardiac Ion Channels

Taxine alkaloids exert their primary toxic effects by directly interfering with the function of myocardial sodium (Na+) and calcium (Ca2+) channels[1][3][5]. This dual ion channel blockade disrupts the normal cardiac action potential, leading to the observed clinical manifestations.

Inhibition of Sodium Channels

Taxine alkaloids act as antagonists of voltage-gated sodium channels in cardiac myocytes[4][5]. The influx of sodium ions through these channels is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. By blocking these channels, taxines reduce the rate and amplitude of this initial depolarization[1]. This action leads to a widening of the QRS complex on an electrocardiogram (ECG), which can result in polymorphic ventricular tachycardia and fibrillation[3].

Inhibition of Calcium Channels

In addition to their effects on sodium channels, taxines also inhibit L-type calcium channels[3][4][6]. The influx of calcium through these channels during Phase 2 (the plateau phase) of the action potential is crucial for excitation-contraction coupling and for sustaining the depolarization. The blockade of these channels by taxines leads to a decrease in the plateau phase duration and a reduction in myocardial contractility[1]. This effect contributes to bradycardia, atrioventricular block, and hypotension[1][3]. The mechanism is considered similar to that of calcium channel blocking drugs like verapamil[1].

Effects on Potassium Channels

The effects of taxines on potassium channels are less clear, with some studies reporting inconsistent effects on the outward potassium current[2][7]. Further research is needed to fully elucidate the role of potassium channel modulation in taxine cardiotoxicity.

Quantitative Data on Ion Channel Inhibition

A key study by Tekol and Kameyama (1987) provides quantitative data on the inhibitory effects of a sulfate salt of a taxine alkaloid mixture on the sodium and calcium currents in isolated guinea pig ventricular cells[7]. The study used the maximum rate of rise of the action potential (dV/dtmax) as an index for the sodium current (INa) and directly measured the calcium current (ICa).

Taxine Concentration (g/mL)Mean Decrease in ICa Amplitude (%)Mean Decrease in dV/dtmax (INa index) (%)
10-612.9 ± 2.924.6 ± 3.7
10-532.2 ± 2.846.7 ± 7.5
10-475.6 ± 2.090.6 ± 1.1
Data adapted from Tekol and Kameyama, 1987.[7]

These results clearly demonstrate a dose-dependent inhibition of both sodium and calcium currents by taxine alkaloids[7].

Experimental Protocols

The following is a generalized methodology for studying the effects of this compound on cardiac ion channels, based on the description provided by Tekol and Kameyama (1987) and standard electrophysiological techniques[7].

Objective: To determine the effects of this compound on sodium and calcium currents in isolated cardiac ventricular myocytes.

Materials:

  • Adult guinea pigs

  • Enzymes for cell isolation (e.g., collagenase, protease)

  • External and internal pipette solutions for patch-clamping

  • This compound (or a standardized taxine mixture)

  • Patch-clamp rig (amplifier, micromanipulator, data acquisition system)

Methodology:

  • Isolation of Ventricular Myocytes:

    • The heart is excised from a humanely euthanized guinea pig.

    • The heart is mounted on a Langendorff apparatus and perfused with a calcium-free solution to stop contractions.

    • An enzymatic solution containing collagenase and protease is then perfused to digest the extracellular matrix.

    • The ventricles are minced and gently agitated to release individual myocytes.

    • The isolated cells are stored in a high-potassium solution until use.

  • Electrophysiological Recording (Whole-Cell Patch-Clamp):

    • A small aliquot of the cell suspension is placed in a recording chamber on the stage of an inverted microscope.

    • The chamber is perfused with an external solution.

    • A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is brought into contact with a single myocyte.

    • Suction is applied to form a high-resistance seal (gigaohm seal) between the pipette and the cell membrane.

    • A brief, strong suction pulse is applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp and Current-Clamp Protocols:

    • Voltage-Clamp: To study specific ion currents (INa and ICa), the membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to elicit the currents of interest. Specific pharmacological agents or ionic substitutions can be used to isolate the desired current.

    • Current-Clamp: To study the action potential, the cell is held at its resting membrane potential, and a brief depolarizing current pulse is injected to elicit an action potential. The maximum rate of rise (dV/dtmax) can be measured as an index of the sodium current.

  • Drug Application:

    • A baseline recording of the ion currents or action potential is established.

    • This compound, dissolved in the external solution, is applied to the cell at various concentrations via the perfusion system.

    • The effects of the compound are recorded after a steady-state effect is reached.

    • Washout of the drug is attempted to assess the reversibility of the effects.

  • Data Analysis:

    • The amplitude and kinetics of the recorded currents are measured and analyzed using specialized software.

    • Dose-response curves are constructed to determine the IC50 value for the inhibition of each current.

    • Changes in action potential parameters (e.g., duration, amplitude, dV/dtmax) are quantified.

Visualizations

Signaling Pathway of this compound in Cardiac Myocytes

Taxine_Action cluster_extracellular Extracellular Space cluster_membrane Myocyte Membrane cluster_intracellular Intracellular Space This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocks Na_Influx Na+ Influx (Phase 0) Na_Channel->Na_Influx Allows Arrhythmia Arrhythmias Na_Channel->Arrhythmia Widened QRS Ca_Influx Ca2+ Influx (Phase 2) Ca_Channel->Ca_Influx Allows Bradycardia Bradycardia Ca_Channel->Bradycardia AV Block Hypotension Hypotension Ca_Channel->Hypotension Reduced Contractility Depolarization Action Potential Depolarization Na_Influx->Depolarization Initiates Ca_Influx->Depolarization Maintains Plateau Contraction Myocyte Contraction Ca_Influx->Contraction Triggers

Caption: Mechanism of this compound cardiotoxicity.

Experimental Workflow for Assessing this compound Effectsdot

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_experiment Experiment cluster_analysis Data Analysis A1 Isolate Cardiac Myocytes (e.g., from Guinea Pig) B1 Establish Whole-Cell Configuration A1->B1 A2 Prepare Patch-Clamp Rig and Solutions A2->B1 B2 Record Baseline (Action Potential / Ion Currents) B1->B2 C1 Apply this compound (Varying Concentrations) B2->C1 C2 Record Changes in Electrophysiological Parameters C1->C2 D1 Measure Current Amplitudes and Kinetics C2->D1 D2 Analyze Action Potential Characteristics C2->D2 D3 Construct Dose-Response Curves D1->D3 D2->D3

References

In Vitro Cardiotoxicity of Taxine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxine A, a prominent toxic alkaloid found in yew (Taxus) species, is a known cardiotoxin. Its effects on the heart are primarily attributed to its ability to modulate the function of critical ion channels in cardiomyocytes. This technical guide provides a comprehensive overview of the in vitro cardiotoxicity of this compound, with a focus on its molecular mechanisms, methodologies for its assessment, and the current understanding of the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cardiotoxicity screening.

Introduction

The cardiotoxicity of naturally occurring compounds is a significant concern in both clinical toxicology and drug development. Taxine alkaloids, present in the leaves, bark, and seeds of yew plants, have been responsible for numerous cases of poisoning in humans and animals. This compound, along with Taxine B, is one of the principal cardioactive components. Understanding the in vitro effects of this compound on cardiac cells is crucial for developing potential antidotes and for identifying structural motifs that could inform the design of safer therapeutic agents. This guide will delve into the electrophysiological effects of this compound, its impact on cardiomyocyte viability, and the experimental approaches to study these phenomena.

Mechanism of Action: Ion Channel Inhibition

The primary mechanism underlying the cardiotoxicity of this compound is its potent and direct inhibition of cardiac sodium (Na+) and calcium (Ca2+) channels.[1] This dual-channel blockade disrupts the normal cardiac action potential, leading to arrhythmias and impaired contractility.

Inhibition of Sodium Channels (INa)

This compound has been shown to block the fast inward sodium current (INa) in a dose-dependent manner.[1] This inhibition reduces the maximum rate of depolarization of the cardiac action potential (dV/dtmax), which can lead to conduction abnormalities.

Inhibition of Calcium Channels (ICa)

In addition to its effects on sodium channels, this compound also inhibits L-type calcium channels, reducing the influx of Ca2+ during the plateau phase of the action potential.[1] This action contributes to a negative inotropic effect, weakening the force of myocardial contraction.

Effects on Potassium Channels

The effects of taxines on potassium channels are less clear, with some studies reporting inconsistent or no significant effects on the outward potassium current.[2] Further research is needed to fully elucidate the role of potassium channel modulation in this compound cardiotoxicity.

Quantitative Data on In Vitro Cardiotoxicity

Quantitative data on the in vitro effects of this compound are essential for risk assessment and for comparing its potency to other cardiotoxic compounds. The following tables summarize the available data on the inhibition of cardiac ion channels and hypothetical data on cytotoxicity, as direct studies on this compound-induced cell death are limited.

Table 1: Electrophysiological Effects of this compound on Guinea Pig Ventricular Myocytes [1]

Concentration (g/mL)Mean Decrease in ICa Amplitude (%)Mean Decrease in dV/dtmax (an index of INa) (%)
10-612.9 ± 2.924.6 ± 3.7
10-532.2 ± 2.846.7 ± 7.5
10-475.6 ± 2.090.6 ± 1.1

Table 2: Hypothetical Cytotoxicity of this compound on Primary Cardiomyocytes

Assay TypeEndpointHypothetical IC50 (µM)
MTT AssayCell Viability50
LDH Release AssayCell Membrane Integrity75
Caspase-3/7 AssayApoptosis40

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro cardiotoxicity of this compound.

Cardiomyocyte Isolation and Culture

Objective: To obtain a primary culture of cardiomyocytes for in vitro experiments.

Protocol:

  • Animal Model: Neonatal Sprague-Dawley rats (1-3 days old) are a common source for primary cardiomyocytes.

  • Heart Excision: Hearts are aseptically excised and placed in a calcium- and magnesium-free Hanks' Balanced Salt Solution (HBSS).

  • Tissue Dissociation: The ventricular tissue is minced and subjected to enzymatic digestion using a combination of trypsin and collagenase.

  • Cell Enrichment: The cell suspension is pre-plated to enrich for cardiomyocytes, as fibroblasts adhere more rapidly to the culture dish.

  • Cell Culture: Cardiomyocytes are plated on laminin- or fibronectin-coated culture dishes and maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

Electrophysiological Assessment: Patch-Clamp Technique

Objective: To measure the effect of this compound on specific ion channel currents.

Protocol:

  • Cell Preparation: Cardiomyocytes are plated on glass coverslips suitable for patch-clamp recording.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Voltage-Clamp Protocols:

    • Sodium Current (INa): To isolate INa, potassium and calcium currents are blocked using appropriate channel blockers in the internal and external solutions. A voltage protocol is applied where the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments).

    • Calcium Current (ICa): To isolate ICa, sodium and potassium currents are blocked. The cell is held at a holding potential that inactivates sodium channels (e.g., -40 mV), and then depolarizing steps are applied (e.g., from -30 mV to +60 mV).

  • Data Analysis: The peak current amplitude at each test potential is measured before and after the application of different concentrations of this compound to determine the dose-dependent inhibition.

Cytotoxicity Assessment

Objective: To determine the effect of this compound on cardiomyocyte viability.

Protocol (MTT Assay):

  • Cell Seeding: Cardiomyocytes are seeded in a 96-well plate.

  • Compound Treatment: Cells are exposed to a range of this compound concentrations for a specified duration (e.g., 24, 48 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm. The results are expressed as a percentage of the viability of untreated control cells.

Apoptosis Assessment

Objective: To determine if this compound induces apoptosis in cardiomyocytes.

Protocol (TUNEL Assay):

  • Cell Treatment: Cardiomyocytes are cultured on coverslips and treated with this compound.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: The cells are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Detection: The incorporated labels are detected using a fluorescently labeled antibody.

  • Counterstaining and Imaging: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI), and the cells are visualized using fluorescence microscopy.

Protocol (Caspase-3/7 Activity Assay):

  • Cell Lysis: Cardiomyocytes treated with this compound are lysed to release intracellular contents.

  • Substrate Incubation: The cell lysate is incubated with a luminogenic substrate specific for activated caspase-3 and -7.

  • Luminescence Measurement: The cleavage of the substrate by active caspases produces a luminescent signal that is measured using a luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.

Signaling Pathways and Visualizations

The inhibition of sodium and calcium channels by this compound is expected to trigger downstream signaling events that contribute to its cardiotoxic effects. While direct experimental evidence linking this compound to specific signaling cascades is limited, the following diagrams illustrate the putative pathways that may be involved based on the known consequences of ion channel blockade in cardiomyocytes.

Experimental Workflow for In Vitro Cardiotoxicity Assessment

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Cardiotoxicity Assessment cluster_data Data Analysis & Interpretation Cardiomyocyte_Isolation Cardiomyocyte Isolation (e.g., from neonatal rats) Cell_Culture Cell Culture (on appropriate substrates) Cardiomyocyte_Isolation->Cell_Culture Electrophysiology Electrophysiology (Patch-Clamp) Cell_Culture->Electrophysiology Treatment with This compound Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Treatment with This compound Apoptosis Apoptosis Assays (TUNEL, Caspase) Cell_Culture->Apoptosis Treatment with This compound Ion_Channel_Inhibition Quantify Ion Channel Inhibition (IC50) Electrophysiology->Ion_Channel_Inhibition Cell_Viability_Reduction Determine Cell Viability Reduction (IC50) Cytotoxicity->Cell_Viability_Reduction Apoptosis_Induction Assess Apoptosis Induction Apoptosis->Apoptosis_Induction Mechanism_Elucidation Elucidate Mechanism of Cardiotoxicity Ion_Channel_Inhibition->Mechanism_Elucidation Cell_Viability_Reduction->Mechanism_Elucidation Apoptosis_Induction->Mechanism_Elucidation

Fig 1. Experimental workflow for assessing the in vitro cardiotoxicity of this compound.
Putative Downstream Signaling of Ion Channel Blockade

Downstream_Signaling cluster_ion_channels Ion Channel Blockade cluster_cellular_effects Cellular Effects cluster_functional_outcomes Functional Outcomes Taxine_A This compound Na_Channel Sodium Channel (INa) Taxine_A->Na_Channel Inhibits Ca_Channel Calcium Channel (ICa) Taxine_A->Ca_Channel Inhibits Reduced_AP_Upstroke Reduced Action Potential Upstroke Na_Channel->Reduced_AP_Upstroke Reduced_Ca_Influx Reduced Ca2+ Influx Ca_Channel->Reduced_Ca_Influx Arrhythmias Arrhythmias Reduced_AP_Upstroke->Arrhythmias Altered_Ca_Homeostasis Altered Intracellular Ca2+ Homeostasis Reduced_Ca_Influx->Altered_Ca_Homeostasis Negative_Inotropy Negative Inotropy (Reduced Contractility) Reduced_Ca_Influx->Negative_Inotropy Mitochondrial_Dysfunction Mitochondrial Dysfunction Altered_Ca_Homeostasis->Mitochondrial_Dysfunction Apoptosis_Activation Activation of Apoptotic Pathways Mitochondrial_Dysfunction->Apoptosis_Activation Cardiomyocyte_Death Cardiomyocyte Death Apoptosis_Activation->Cardiomyocyte_Death

Fig 2. Putative downstream signaling consequences of this compound-induced ion channel blockade.

Conclusion

This compound exerts its primary cardiotoxic effects in vitro through the blockade of cardiac sodium and calcium channels. This guide provides a framework for the comprehensive in vitro assessment of this compound's cardiotoxicity, including detailed experimental protocols and a summary of known quantitative effects. While the direct impact of this compound on cardiomyocyte apoptosis and the specific downstream signaling pathways remain areas for further investigation, the methodologies and conceptual frameworks presented here offer a solid foundation for future research in this critical area of toxicology and drug safety. A deeper understanding of these mechanisms will be instrumental in developing strategies to mitigate the risks associated with yew poisoning and in guiding the development of safer pharmaceuticals.

References

An In-depth Technical Guide to Taxine A: Molecular Formula and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of Taxine A, a key toxic alkaloid found in the yew tree (Taxus species). This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, toxicology, and drug development.

Molecular Profile of this compound

This compound is one of the major toxic components of the complex mixture of alkaloids known as "taxines". While initially believed to be a single compound, it was later discovered to be a mixture, with this compound and Taxine B being significant constituents.[1] The molecular formula of this compound has been determined to be C35H47NO10.[1][2]

Quantitative Molecular Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular FormulaC35H47NO10[1][2]
Molar Mass641.751 g/mol [2]
Exact Mass641.31999670 Da[1]
Monoisotopic Mass641.31999670 Da[1]

Mass Spectrometry of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of taxine alkaloids in various biological and environmental samples.[3][4][5] Electrospray ionization (ESI) is a common ionization method employed for the analysis of these compounds.

General Fragmentation Behavior

In tandem mass spectrometry, the precursor molecular ion of a taxoid undergoes collision-induced dissociation (CID) to produce characteristic product ions. The fragmentation patterns are indicative of the compound's structure, often involving the loss of water, acetic acid, and other functional groups.[6] While specific fragmentation data for this compound is not as extensively reported as for Taxine B, the general principles of taxoid fragmentation apply. For instance, in the analysis of Taxine B, the precursor ion [M+H]+ at m/z 584.2 yields product ions at m/z 194.3 and m/z 107.1.[3]

Experimental Protocols

The following sections detail a generalized experimental protocol for the extraction and LC-MS/MS analysis of this compound from a sample matrix, based on methodologies reported for taxine alkaloids.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common method for the cleanup and concentration of taxine alkaloids from complex matrices such as biological fluids or plant extracts.[3][4]

Materials:

  • SPE cartridges (e.g., RP-18)

  • Methanol

  • Water

  • Sample containing this compound

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol, followed by water, through the stationary phase.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the retained taxine alkaloids, including this compound, with a strong solvent, typically methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase column (e.g., RP-8 or RP-18)[3][4]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient program starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to achieve separation.

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 25-40 °C

  • Injection Volume: 5-20 µL

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan MS/MS

  • Precursor Ion (for this compound): m/z 642.3 [M+H]+

  • Product Ions: Specific product ions for this compound would need to be determined through infusion experiments and fragmentation studies.

  • Collision Energy: Optimized for the specific instrument and precursor ion to achieve optimal fragmentation.

  • Capillary Voltage: ~3-4 kV

  • Source Temperature: ~120-150 °C

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

Visualizations

Proposed Mechanism of Action of this compound

Taxine alkaloids are known to exert their toxic effects primarily on cardiac function by interfering with ion channels in myocardial cells.[1][7][8] The following diagram illustrates the proposed mechanism of action.

TaxineA_Mechanism Na_channel Voltage-gated Na+ Channel Increased_Ca Increased Intracellular Ca2+ Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Increased_Ca Leads to TaxineA This compound TaxineA->Na_channel Antagonizes TaxineA->Ca_channel Antagonizes Na_ion Na+ Na_ion->Na_channel Influx Ca_ion Ca2+ Ca_ion->Ca_channel Influx Extracellular Extracellular Space Intracellular Intracellular Space Arrhythmia Cardiac Arrhythmias & Bradycardia Increased_Ca->Arrhythmia Causes

Caption: Proposed mechanism of this compound cardiotoxicity.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical experimental workflow for the analysis of this compound from a sample.

TaxineA_Workflow start Sample Collection extraction Solid-Phase Extraction (SPE) start->extraction concentration Evaporation & Reconstitution extraction->concentration lc_separation Liquid Chromatography (LC) Separation concentration->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis end Results data_analysis->end

Caption: Experimental workflow for this compound analysis.

References

A Historical Perspective on the Discovery of Taxine A: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to understanding the complex chemical arsenal of the yew tree (Taxus species) has been a long and intricate process, marked by significant milestones in natural product chemistry. Among the myriad of compounds isolated from this ancient genus, the taxine alkaloids have been of particular interest due to their pronounced biological activities. This technical guide provides a detailed historical perspective on the discovery, isolation, and initial characterization of Taxine A, a key member of this alkaloid family. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a granular look at the foundational experimental work that paved the way for our current understanding of this important natural product.

The Unraveling of "Taxine": From a Singular Toxin to a Complex Mixture

For a century, the toxic principle of the yew tree was attributed to a single amorphous alkaloid preparation named "taxine," first isolated and named by H. Lucas in 1856 from the foliage of Taxus baccata L.[1]. However, the true complexity of this toxic component remained veiled until the mid-20th century.

A pivotal moment in the history of Taxus alkaloids came in 1956 when E. Graf and H. Boeddeker made the groundbreaking discovery that "taxine" was not a single compound but rather a complex mixture of alkaloids[1]. Their work laid the essential groundwork for the individual characterization of these closely related molecules.

The Isolation of this compound: A Tale of Electrophoresis

Graf and Boeddeker employed the then-emerging technique of paper electrophoresis to separate the components of the crude "taxine" mixture. This method, which separates charged molecules based on their differential migration in an electric field, proved effective in resolving the alkaloid constituents.

Experimental Protocol: Paper Electrophoresis of "Taxine" Alkaloids (1956)

While the original publication by Graf and Boeddeker provides limited granular detail on the exact parameters, a representative protocol for the paper electrophoresis of alkaloids during that era can be reconstructed as follows:

1. Preparation of the "Taxine" Extract:

  • Dried and powdered leaves of Taxus baccata were subjected to a classical alkaloid extraction method, likely a variation of the Stas-Otto process. This would involve:
  • Defatting the plant material with a nonpolar solvent (e.g., petroleum ether).
  • Moistening the material and treating it with a weak base (e.g., ammonia) to liberate the free alkaloids.
  • Extraction of the free alkaloids with an organic solvent (e.g., chloroform or ether).
  • Concentration of the organic extract to yield the crude "taxine" mixture.

2. Electrophoresis Conditions:

  • Apparatus: A horizontal paper electrophoresis setup.
  • Support Medium: Filter paper strips (e.g., Whatman No. 1 or similar).
  • Buffer System: An acidic buffer was likely used to ensure the alkaloids were in their protonated, positively charged form. A common choice would have been an acetate or formate buffer system with a pH in the range of 3 to 5.
  • Sample Application: A solution of the crude "taxine" mixture was applied as a narrow band at the origin of the paper strip.
  • Electric Field: A constant voltage was applied across the length of the paper strip. The specific voltage would have been optimized to achieve good separation without excessive heat generation.
  • Duration: The electrophoresis was run for a sufficient time to allow for the migration and separation of the different alkaloid components. This could range from several hours to overnight.

3. Visualization:

  • After the electrophoretic run, the paper strips were dried.
  • The separated alkaloid bands were visualized using a suitable reagent. Dragendorff's reagent, which gives an orange to reddish-brown color with most alkaloids, was a common choice.

4. Isolation:

  • The bands corresponding to the individual alkaloids were excised from the paper.
  • The alkaloids were eluted from the paper strips using an appropriate solvent.

Through this method, Graf and Boeddeker were able to isolate two major components from the "taxine" mixture, which they named this compound and Taxine B.

Quantitative Data from the Initial Isolation

The pioneering work of Graf and Boeddeker also provided the first quantitative estimation of the relative abundance of the major taxine alkaloids.

AlkaloidRelative Abundance in "Taxine" MixtureMigration Characteristics
This compound 1.3%Fastest moving band
Taxine B 30%Slowest moving band

Table 1: Quantitative and qualitative results from the 1956 paper electrophoresis experiments by Graf and Boeddeker[1].

The Structural Elucidation of this compound (1982)

For over two decades after its isolation, the precise chemical structure of this compound remained unknown. The complexity of the molecule presented a significant challenge to the analytical techniques of the time. It was not until 1982 that the full structure of this compound was finally reported. This achievement was a testament to the advancements in spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols: Structural Elucidation of Diterpenoid Alkaloids (circa 1982)

The structural determination of a complex natural product like this compound in the early 1980s would have involved a combination of the following techniques:

1. Spectroscopic Analysis:

  • Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of this compound. Early techniques would have included Electron Impact (EI) and Chemical Ionization (CI) mass spectrometry.
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provided information about the number and types of protons in the molecule and their connectivity.
  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Provided information about the number and types of carbon atoms in the molecule.
  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., hydroxyls, carbonyls, esters).
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provided information about any chromophores present in the molecule.

2. Chemical Degradation and Derivatization:

  • Controlled chemical reactions were often used to break down the complex molecule into smaller, more easily identifiable fragments.
  • Derivatization reactions (e.g., acetylation, methylation) were used to confirm the presence of certain functional groups and to aid in the interpretation of spectroscopic data.

The culmination of data from these various analytical methods allowed for the piecing together of the intricate three-dimensional structure of this compound, a complex diterpenoid alkaloid.

Early Insights into the Bioactivity of Taxine Alkaloids

The primary biological effect associated with the "taxine" mixture was its cardiotoxicity. Early research on the separated alkaloids, including this compound, focused on understanding their effects on myocardial cells.

Mechanism of Action

Studies on the taxine alkaloid mixture revealed that their primary mechanism of action is the interference with ion channels in cardiac muscle cells[1]. Specifically, they were found to inhibit both sodium (Na⁺) and calcium (Ca²⁺) channels[1]. This disruption of normal ion flow across the cell membrane leads to a cascade of effects on the heart's electrical and mechanical function.

Signaling Pathway: Taxine Alkaloid-Induced Cardiotoxicity

Taxine_Signaling TaxineA This compound Na_Channel Voltage-gated Na⁺ Channel TaxineA->Na_Channel Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel TaxineA->Ca_Channel Inhibits Depolarization Reduced Rate of Depolarization Na_Channel->Depolarization Ca_Influx Decreased Ca²⁺ Influx Ca_Channel->Ca_Influx Bradycardia Bradycardia Depolarization->Bradycardia Arrhythmia Arrhythmias Depolarization->Arrhythmia Contractility Depressed Myocardial Contractility Ca_Influx->Contractility

Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.

Experimental Workflow: Bioactivity-Guided Fractionation

The discovery and characterization of this compound can be viewed as an early example of a bioactivity-guided fractionation process, a cornerstone of modern natural product drug discovery.

Caption: Logical workflow for the bioactivity-guided discovery of this compound.

Conclusion

The discovery of this compound represents a significant chapter in the study of natural products. The initial separation from a complex mixture using paper electrophoresis and its eventual structural elucidation using advanced spectroscopic techniques highlight the evolution of chemical and analytical sciences. This historical journey from a crude toxic extract to a well-defined chemical entity underscores the importance of rigorous scientific investigation in unlocking the secrets of the natural world. The foundational knowledge gained from these early studies on this compound continues to inform modern research into the diverse and potent bioactivities of the taxane family of compounds.

References

The Biological Activity of Taxine A Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taxine alkaloids, a complex mixture of toxic compounds found in various species of the yew tree (Taxus), have long been recognized for their potent cardiotoxic effects. Among these, Taxine A is a significant constituent, contributing to the overall toxicity profile of the plant. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its molecular mechanisms of action, quantitative toxicological data, and detailed experimental protocols for its study. The primary mechanism of taxine-induced cardiotoxicity involves the blockade of cardiac voltage-gated sodium and calcium channels, leading to severe cardiac arrhythmias, depressed myocardial contractility, and potentially fatal outcomes.[1][2] While specific quantitative data for purified this compound is limited in publicly available literature, this guide synthesizes the existing data for taxine alkaloid mixtures to provide a valuable resource for researchers. Detailed methodologies for electrophysiological analysis, chromatographic quantification, and isolation are presented to facilitate further investigation into the specific roles of this compound and its potential as a pharmacological tool or a lead compound in drug development.

Introduction

The yew tree (Taxus spp.) has a long and storied history, recognized for centuries for both its toxicity and, more recently, its medicinal properties, most notably the anti-cancer drug paclitaxel.[2] The primary toxic constituents of the yew are a group of alkaloids collectively known as taxines.[2] This complex mixture includes several compounds, with this compound and Taxine B being major components.[3] While Taxine B is generally considered the most cardiotoxic of the taxine alkaloids, this compound also plays a significant role in the overall toxicological profile of yew ingestion.[1]

This guide focuses specifically on the biological activity of this compound, providing a detailed examination of its effects at the molecular, cellular, and systemic levels. Understanding the precise mechanisms by which this compound exerts its effects is crucial for the development of effective treatments for yew poisoning and for exploring any potential therapeutic applications of this and related compounds.

Mechanism of Action

The primary target of taxine alkaloids, including this compound, is the heart.[4] The cardiotoxicity of taxines stems from their ability to interfere with the normal electrophysiology of cardiac myocytes by blocking key ion channels.[5]

Antagonism of Cardiac Ion Channels

Taxine alkaloids act as potent antagonists of both voltage-gated sodium (Nav) and calcium (Cav) channels in myocardial cells.[1][5] This dual blockade disrupts the cardiac action potential, leading to a cascade of detrimental effects.

  • Sodium Channel Blockade: Inhibition of the fast sodium channels (INa) is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[6] By blocking these channels, this compound reduces the rate and amplitude of depolarization.[5] This effect is comparable to that of Class I antiarrhythmic drugs.[6] The slowing of depolarization leads to a widening of the QRS complex on an electrocardiogram (ECG) and can precipitate life-threatening ventricular arrhythmias.[6]

  • Calcium Channel Blockade: this compound also inhibits L-type calcium channels (ICa), which are critical for the plateau phase (Phase 2) of the cardiac action potential and for excitation-contraction coupling.[6][7] This action is similar to that of Class IV antiarrhythmic drugs like verapamil.[6] The blockade of calcium channels leads to a negative inotropic effect (decreased myocardial contractility), a negative chronotropic effect (decreased heart rate), and atrioventricular (AV) conduction delays.

The combined effect of sodium and calcium channel antagonism results in a significant depression of cardiac function, leading to bradycardia, hypotension, and various arrhythmias.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the cardiotoxic effects of this compound.

TaxineA_Signaling TaxineA This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) TaxineA->Nav_Channel Blocks Cav_Channel Voltage-Gated Calcium Channel (Cav) TaxineA->Cav_Channel Blocks Phase0 Phase 0 Depolarization (Reduced) Nav_Channel->Phase0 Phase2 Phase 2 Plateau (Shortened) Cav_Channel->Phase2 Contractility Myocardial Contractility (Decreased) Cav_Channel->Contractility AP_Duration Action Potential Duration (Altered) Phase0->AP_Duration QRS_Widening QRS Widening Phase0->QRS_Widening Phase2->AP_Duration Heart_Rate Heart Rate (Decreased) AP_Duration->Heart_Rate Arrhythmias Ventricular Arrhythmias QRS_Widening->Arrhythmias Cardiac_Depression Cardiac Depression Contractility->Cardiac_Depression Heart_Rate->Cardiac_Depression Arrhythmias->Cardiac_Depression

Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.

Quantitative Toxicological Data

ParameterValueSpecies/SystemReference
IC50 (Inhibition of Ca2+-induced Contractions) 4.78 x 10-6 g/mLRabbit Aorta
IC50 (Negative Inotropic Effect) 3.63 x 10-7 g/mLRabbit Atrium
IC50 (Negative Chronotropic Effect) 5.75 x 10-7 g/mLRabbit Atrium
IC50 (Inhibition of Peristalsis) 1.86 x 10-5 g/mLRabbit Jejunum

Inhibition of Cardiac Ion Currents in Guinea Pig Ventricular Myocytes by a Taxine Mixture [5]

Concentration of Taxine Mixture% Decrease in ICa (Mean ± SE)% Decrease in Vmax (INa indicator) (Mean ± SE)
10-6 g/mL12.9 ± 2.924.6 ± 3.7
10-5 g/mL32.2 ± 2.846.7 ± 7.5
10-4 g/mL75.6 ± 2.090.6 ± 1.1

Experimental Protocols

Electrophysiological Analysis of this compound Effects on Cardiac Ion Channels

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity in isolated cardiomyocytes.

Objective: To measure the effect of this compound on sodium and calcium currents in isolated ventricular myocytes.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig or rabbit)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Microforge for pipette polishing

  • Perfusion system

  • External (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution for INa recording: (in mM) 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Internal (pipette) solution for ICa recording: (in mM) 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

Protocol:

  • Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, healthy myocyte.

  • Record baseline INa or ICa using appropriate voltage-clamp protocols.

    • For INa, hold the cell at -100 mV and apply depolarizing pulses to a range of potentials (e.g., -80 to +40 mV).

    • For ICa, hold the cell at -40 mV (to inactivate sodium channels) and apply depolarizing pulses to a range of potentials (e.g., -30 to +60 mV).

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Record INa or ICa in the presence of this compound after a steady-state effect is reached.

  • Wash out the compound with the control external solution to assess the reversibility of the effect.

  • Analyze the data to determine the percentage of current inhibition at different concentrations and, if possible, calculate the IC50 value.

Patch_Clamp_Workflow Start Start Isolate_Cells Isolate Ventricular Myocytes Start->Isolate_Cells Prepare_Pipette Fabricate and Fill Patch Pipette Isolate_Cells->Prepare_Pipette Form_Seal Establish Whole-Cell Configuration Prepare_Pipette->Form_Seal Record_Baseline Record Baseline Ion Currents (INa or ICa) Form_Seal->Record_Baseline Apply_TaxineA Perfuse with this compound Solution Record_Baseline->Apply_TaxineA Record_Treatment Record Ion Currents in Presence of this compound Apply_TaxineA->Record_Treatment Washout Washout with Control Solution Record_Treatment->Washout Record_Washout Record Ion Currents After Washout Washout->Record_Washout Analyze_Data Analyze Data (% Inhibition, IC50) Record_Washout->Analyze_Data End End Analyze_Data->End

Caption: Workflow for patch-clamp analysis of this compound effects.
Quantification of this compound in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of taxine alkaloids in biological matrices.

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reversed-phase HPLC column

  • Plasma samples

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Sample Preparation (SPE): a. Spike plasma samples with the internal standard. b. Condition the SPE cartridge with methanol followed by water. c. Load the plasma sample onto the cartridge. d. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences. e. Elute this compound and the internal standard with a stronger solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate this compound from other components on the C18 column using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid. c. Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both analytes.

  • Data Analysis: a. Construct a calibration curve using the peak area ratios of this compound to the internal standard at known concentrations. b. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow Start Start Sample_Collection Collect Plasma Sample Start->Sample_Collection Spike_IS Spike with Internal Standard Sample_Collection->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elute Elute this compound SPE->Elute Evaporate_Reconstitute Evaporate and Reconstitute Elute->Evaporate_Reconstitute LCMS_Analysis LC-MS/MS Analysis (MRM) Evaporate_Reconstitute->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC-MS/MS quantification of this compound.
Isolation and Purification of this compound from Taxus Species

The isolation of pure this compound is a prerequisite for detailed pharmacological and toxicological studies.

Objective: To isolate and purify this compound from Taxus baccata needles.

Materials:

  • Dried and ground Taxus baccata needles

  • Methanol, ethanol, hexane, dichloromethane, ethyl acetate (reagent grade)

  • Silica gel for column chromatography

  • High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)

Protocol:

  • Extraction: a. Macerate the ground yew needles with methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours). b. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: a. Suspend the crude extract in a water/methanol mixture. b. Perform successive extractions with hexane to remove nonpolar compounds like lipids and chlorophylls. c. Extract the aqueous phase with dichloromethane or ethyl acetate to partition the taxine alkaloids into the organic phase. d. Concentrate the organic phase to obtain a taxine-enriched fraction.

  • Silica Gel Chromatography: a. Subject the taxine-enriched fraction to column chromatography on silica gel. b. Elute with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the different taxine alkaloids. c. Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC: a. Pool the this compound-rich fractions and subject them to preparative reversed-phase HPLC. b. Use a suitable mobile phase, such as a water/acetonitrile gradient, to achieve final purification of this compound. c. Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

Purification_Workflow Start Start Plant_Material Dried, Ground Yew Needles Start->Plant_Material Extraction Methanol/Ethanol Extraction Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Silica_Chromatography Silica Gel Column Chromatography Partitioning->Silica_Chromatography Fraction_Analysis Fraction Collection and Analysis (TLC/HPLC) Silica_Chromatography->Fraction_Analysis Prep_HPLC Preparative HPLC Fraction_Analysis->Prep_HPLC Purity_Verification Purity Verification (Analytical HPLC, MS) Prep_HPLC->Purity_Verification Pure_TaxineA Pure this compound Purity_Verification->Pure_TaxineA

Caption: Workflow for the isolation and purification of this compound.

Potential for Drug Development

While the toxicity of this compound is a significant concern, its potent and relatively selective action on cardiac ion channels suggests potential as a pharmacological tool. By understanding the structure-activity relationships of taxine alkaloids, it may be possible to design derivatives with more desirable therapeutic profiles. For instance, compounds that selectively target specific ion channel subtypes could be investigated for the treatment of certain cardiac arrhythmias or other channelopathies. However, extensive research is required to mitigate the inherent cardiotoxicity and develop safe and effective therapeutic agents based on the taxine scaffold.

Conclusion

This compound is a key contributor to the cardiotoxicity of yew, primarily through its antagonistic effects on voltage-gated sodium and calcium channels in cardiomyocytes. This guide has provided a detailed overview of its mechanism of action, available quantitative data on taxine mixtures, and comprehensive experimental protocols for its further study. While a significant knowledge gap exists regarding the specific quantitative pharmacology of purified this compound, the methodologies outlined herein provide a clear path for future research. A deeper understanding of the biological activity of this compound will not only aid in the clinical management of yew poisoning but also holds the potential to uncover novel therapeutic avenues in cardiovascular medicine.

References

Solubility Profile of Taxine A in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine A is a prominent member of the taxine alkaloid family, a group of toxic compounds isolated from various species of the yew tree (Taxus). As a complex diterpenoid amine, understanding its physicochemical properties, particularly its solubility in organic solvents, is crucial for its extraction, purification, analysis, and potential, albeit challenging, derivatization for pharmaceutical research. This technical guide provides a comprehensive overview of the solubility of this compound, outlines experimental protocols for its solubility determination, and presents logical workflows relevant to its study.

Core Concepts: Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular FormulaC₃₅H₄₇NO₁₀[1][2]
Molecular Weight641.75 g/mol [1][2]
Melting Point204-206 °C[2]
AppearanceGranular amorphous powder[1]

This compound Solubility: A Qualitative and Quantitative Overview

Qualitative Solubility

This compound's solubility is characteristic of a large, relatively non-polar organic molecule with some polar functional groups. Its solubility profile is a critical factor in the methods developed for its isolation from Taxus species.

Solvent ClassSpecific SolventsSolubilityCitation
Ethers Diethyl EtherSoluble[1]
Halogenated Alkanes ChloroformSoluble[1]
Alcohols Ethanol, MethanolSoluble[1]
Apolar Hydrocarbons Petroleum EtherPractically Insoluble[1]
Protic Solvents WaterPractically Insoluble[1]
Quantitative Solubility Data

As of the latest literature review, precise quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Chloroform25Data not availableData not available
Diethyl Ether25Data not availableData not available
Acetone25Data not availableData not available
Acetonitrile25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a general guideline that can be adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • Pure this compound solid

  • High-purity organic solvent of choice (e.g., ethanol, chloroform)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The excess solid should be visually apparent.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed at the end of the equilibration period.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Prepare a series of dilutions of the filtered supernatant with the same organic solvent using calibrated volumetric glassware.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). A pre-established calibration curve of this compound in the same solvent is required to determine the concentration.

    • Alternatively, if this compound has a distinct chromophore, UV-Vis spectrophotometry with a known extinction coefficient can be used.

  • Calculation of Solubility:

    • From the analytical results, determine the concentration of this compound in the saturated solution.

    • Express the solubility in the desired units (e.g., mg/mL, mol/L).

Notes:

  • It is crucial to ensure the purity of the this compound and the solvent.

  • Temperature control is critical as solubility is temperature-dependent.

  • The equilibration time should be sufficient to reach a true equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration does not change.

Visualizations: Workflows and Logical Relationships

Taxine Extraction and Purification Workflow

The solubility of this compound in organic solvents is fundamental to its extraction from yew needles and subsequent purification. The following diagram illustrates a typical workflow.

G Workflow for this compound Extraction and Purification cluster_waste Waste/Byproducts A Yew Needles (Taxus sp.) B Grinding and Drying A->B C Maceration with Acidified Water B->C D Filtration C->D E Liquid-Liquid Extraction (Aqueous Phase vs. Organic Solvent) D->E W1 Solid Plant Material D->W1 F Basification of Aqueous Phase (e.g., with NH4OH) E->F Aqueous Phase W2 Initial Organic Phase E->W2 G Extraction with Chloroform F->G H Crude Taxine Alkaloid Extract G->H I Chromatographic Purification (e.g., Silica Gel Column) H->I J Isolated this compound I->J

Workflow for this compound Extraction and Purification
Logical Relationship of this compound Toxicity

This compound, along with other taxine alkaloids, exerts its toxicity through a specific mechanism of action on cardiac cells. This diagram illustrates the logical progression from the presence of this compound to the observed toxicological effects.

G Logical Pathway of this compound Cardiotoxicity A This compound B Interference with Myocardial Na+ and Ca2+ Channels A->B C Increased Cytoplasmic Ca2+ Concentration B->C D Reduced Rate of Action Potential Depolarization B->D E Cardiotoxic Effects C->E D->E F Bradycardia E->F G Hypotension E->G H Arrhythmias E->H I Depressed Myocardial Contractility E->I

Logical Pathway of this compound Cardiotoxicity

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated in the public domain, its qualitative solubility profile is well-established and forms the basis of its extraction and purification from natural sources. This guide provides the necessary background, a robust experimental protocol for the determination of its solubility, and logical workflows to aid researchers and drug development professionals in their work with this complex natural product. The provided frameworks are intended to be a valuable resource for generating the precise data needed for advanced research and development involving this compound.

References

An In-depth Technical Guide to Taxine A: CAS Number, Chemical Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine A is a prominent member of the taxine alkaloid family, a group of toxic compounds found in various species of the yew tree (Taxus). These natural products are of significant interest to researchers due to their potent biological activity, particularly their cardiotoxic effects. This technical guide provides a comprehensive overview of this compound, focusing on its Chemical Abstracts Service (CAS) number, detailed chemical properties, and the underlying mechanisms of its toxicity. Furthermore, it outlines key experimental protocols for its analysis and presents visual diagrams to illustrate its signaling pathways and relevant workflows, aiming to serve as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development.

Chemical Properties of this compound

This compound is a complex diterpenoid alkaloid with the chemical formula C35H47NO10. Its unique structure is responsible for its biological activity and presents a challenge for synthetic chemists. The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1361-49-5
Molecular Formula C35H47NO10
Molecular Weight 641.751 g/mol
Melting Point 204-206 °C
Solubility Soluble in ether, chloroform, and alcohol. Practically insoluble in water.
Appearance Crystalline solid

Toxicological Profile and Mechanism of Action

The primary toxic effect of this compound, and taxine alkaloids in general, is cardiotoxicity. The mechanism of action involves the disruption of normal cardiac function through the blockade of ion channels.

Signaling Pathway of this compound-Induced Cardiotoxicity

This compound exerts its toxic effects by interfering with the delicate balance of ion transport in cardiomyocytes. It primarily acts as an antagonist of both sodium (Na+) and calcium (Ca2+) channels. This dual blockade disrupts the normal cardiac action potential, leading to a cascade of detrimental effects on heart function.

TaxineA_Signaling TaxineA This compound NaChannel Voltage-Gated Sodium Channel (Na+) TaxineA->NaChannel Blocks CaChannel Voltage-Gated Calcium Channel (Ca2+) TaxineA->CaChannel Blocks Depolarization Inhibition of Depolarization NaChannel->Depolarization CaChannel->Depolarization ActionPotential Altered Cardiac Action Potential Depolarization->ActionPotential Arrhythmia Arrhythmias ActionPotential->Arrhythmia Bradycardia Bradycardia ActionPotential->Bradycardia Contractility Decreased Myocardial Contractility ActionPotential->Contractility CardiacArrest Cardiac Arrest Arrhythmia->CardiacArrest Bradycardia->CardiacArrest Contractility->CardiacArrest

Mechanism of this compound Cardiotoxicity

Experimental Protocols

The analysis of this compound requires specialized analytical techniques due to its complex structure and the presence of other related alkaloids in yew extracts.

General Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, isolation, and identification of this compound from Taxus species.

Experimental_Workflow Start Plant Material (Taxus sp. needles) Extraction Extraction (e.g., Maceration with Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Purification Purification (e.g., Solid-Phase Extraction) Filtration->Purification HPLC HPLC Analysis (Quantification) Purification->HPLC LCMS LC-MS/MS Analysis (Identification) Purification->LCMS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR End Characterized this compound HPLC->End LCMS->End NMR->End

General Experimental Workflow for this compound Analysis
Detailed Methodologies

1. Extraction and Isolation:

A common method for extracting taxine alkaloids involves maceration of dried and powdered yew needles with an organic solvent such as ethanol or methanol. The resulting crude extract is then subjected to a series of liquid-liquid partitioning and chromatographic techniques, such as solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC), to isolate this compound from other co-extracted compounds.

2. High-Performance Liquid Chromatography (HPLC) for Quantification:

Quantitative analysis of this compound is typically performed using reversed-phase HPLC with UV detection. A C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water. Detection is usually carried out at a wavelength of around 227 nm.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification:

For unambiguous identification, especially in biological matrices, LC-MS/MS is the method of choice. After chromatographic separation, the analyte is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique. By selecting the protonated molecule of this compound as the precursor ion and monitoring its specific product ions (transitions), high selectivity and sensitivity can be achieved.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

The definitive structural confirmation of isolated this compound is achieved through NMR spectroscopy. A combination of one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is necessary to assign all the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Logical Relationships in Yew Poisoning

Understanding the progression from exposure to yew to clinical management is crucial for healthcare professionals.

Diagnostic and Management Workflow for Yew Poisoning

The following diagram illustrates a logical workflow for the diagnosis and management of a patient with suspected yew poisoning.

Yew_Poisoning_Workflow Exposure Suspected Yew (Taxus sp.) Ingestion Symptoms Clinical Presentation (Nausea, Vomiting, Dizziness, Cardiac Arrhythmias) Exposure->Symptoms InitialAssessment Initial Assessment (History, Physical Exam, ECG) Symptoms->InitialAssessment Decontamination Gastrointestinal Decontamination (Activated Charcoal) InitialAssessment->Decontamination SupportiveCare Supportive Care (IV Fluids, Oxygen) InitialAssessment->SupportiveCare Monitoring Continuous Cardiac Monitoring (ECG) InitialAssessment->Monitoring LabConfirmation Laboratory Confirmation (LC-MS/MS of Blood/Urine for Taxine Alkaloids) InitialAssessment->LabConfirmation Outcome Patient Outcome Decontamination->Outcome SupportiveCare->Outcome Antiarrhythmics Antiarrhythmic Drugs (e.g., Lidocaine, Atropine) Monitoring->Antiarrhythmics Pacing Temporary Cardiac Pacing Monitoring->Pacing Antiarrhythmics->Outcome Pacing->Outcome LabConfirmation->Outcome

Diagnosis and Management of Yew Poisoning

Conclusion

This compound remains a molecule of high interest for toxicologists, pharmacologists, and medicinal chemists. Its well-defined chemical properties and potent cardiotoxic mechanism of action provide a valuable tool for studying ion channel function and the pathophysiology of cardiac arrhythmias. The experimental protocols and workflows outlined in this guide offer a foundational framework for researchers working with this complex natural product. A thorough understanding of its characteristics is essential for advancing research in these critical scientific domains and for the effective clinical management of yew poisoning cases.

The Sentinel Alkaloid: An In-depth Technical Guide to the Role of Taxine A in Yew Tree Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The yew tree (Taxus spp.), notorious for its toxicity, employs a sophisticated chemical arsenal to defend against a wide array of herbivores and pathogens. Central to this defense are the taxine alkaloids, a complex mixture of diterpenoids. While much research has focused on the anticancer properties of paclitaxel (a related taxoid) and the high toxicity of taxine B, the specific role of taxine A in the plant's defense mechanisms is less understood. This technical guide synthesizes the current knowledge on this compound, detailing its biosynthesis, mode of action, and ecological significance. It provides quantitative data on taxoid concentrations, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in plant science and drug development.

Introduction

The genus Taxus has a long history in toxicology and pharmacology. All parts of the yew tree, with the exception of the fleshy red aril surrounding the seed, are poisonous due to the presence of taxine alkaloids.[1][2] These compounds are a significant deterrent to most herbivores, although some species have developed mechanisms to tolerate them.[3] this compound, along with taxine B, is one of the major components of this toxic mixture.[1] While taxine B is generally considered the more potent cardiotoxin, this compound contributes to the overall toxicity and defensive capacity of the plant.[1][4] Understanding the specific role of this compound is crucial for a complete picture of yew's chemical ecology and for exploring the potential of individual taxoids in various applications.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is not yet fully elucidated but is understood to be a branch of the general taxoid biosynthetic pathway. This pathway begins with the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to form the taxane core structure.[5] A series of subsequent enzymatic reactions, including hydroxylations, acetylations, and the addition of a C13 side chain, lead to the diverse array of taxoids found in the yew tree.[6] While the specific enzymes responsible for the final steps in this compound synthesis have not all been definitively identified, the pathway is known to involve several cytochrome P450-dependent monooxygenases and acyltransferases.[5]

Taxoid_Biosynthesis_Pathway cluster_0 Primary Metabolism cluster_1 MEP Pathway (Plastid) cluster_2 Taxoid Biosynthesis Pyruvate Pyruvate IPP IPP Pyruvate->IPP MEP Pathway Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->IPP DMAPP DMAPP IPP->DMAPP Isomerase GGPP Geranylgeranyl Diphosphate (GGPP) DMAPP->GGPP Taxadiene Taxadiene GGPP->Taxadiene Taxadiene Synthase Taxadien-5α-ol Taxadien-5α-ol Taxadiene->Taxadien-5α-ol Cytochrome P450 Hydroxylase Taxoid Intermediates Taxoid Intermediates Taxadien-5α-ol->Taxoid Intermediates Multiple Enzymatic Steps Baccatin III Baccatin III Taxoid Intermediates->Baccatin III This compound This compound Taxoid Intermediates->this compound Taxine B Taxine B Taxoid Intermediates->Taxine B Paclitaxel Paclitaxel Baccatin III->Paclitaxel

Fig. 1: Simplified overview of the taxoid biosynthetic pathway in yew.

Role of this compound in Yew Defense Mechanisms

The primary role of taxine alkaloids is to act as a potent defense against herbivores. The toxicity of these compounds is a significant deterrent to feeding for most insects and mammals.

Mode of Action against Herbivores

The primary mechanism of action for taxine alkaloids is the disruption of ion channels in cardiac and nerve cells.[1] Specifically, they have been shown to interfere with sodium and calcium channels, leading to an increase in cytoplasmic calcium concentrations.[1] This disruption can cause a range of effects from feeding deterrence to paralysis and death. While taxine B is noted to be the most cardiotoxic of the taxines, this compound also contributes to the overall toxicity of the yew.[1]

Antifungal and Antibacterial Properties

While the primary defensive role of taxines is considered to be against herbivores, there is evidence to suggest that extracts from Taxus species also possess antimicrobial properties. Methanol extracts of Taxus wallichiana have shown significant antifungal activity against several plant pathogenic fungi, including Trichophyton longifusus, Microsporum canis, and Fusarium solani.[7] The same extracts also demonstrated antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi.[7] While these studies used crude extracts, it is plausible that this compound contributes to this broad-spectrum antimicrobial activity.

Quantitative Data on Taxine Alkaloids

The concentration of taxine alkaloids can vary significantly depending on the Taxus species, the specific tissue, and the time of year.[1][8] Generally, the needles are found to have the highest concentrations of taxines.[3]

Table 1: Concentration of Taxine Alkaloids in Various Taxus Species and Tissues

SpeciesTissueThis compound (% of total alkaloids)Taxine B (% of total alkaloids)Total Taxines (mg/g of leaves)Reference(s)
Taxus baccataNeedles1.330~5[1]
Taxus cuspidataNot specified--High[1]
Taxus brevifoliaNot specified--Low[1]
Taxus baccataRoot (fresh)PresentPresent-[9]
Taxus baccataRoot (7 years old)PresentPresent-[9]
Taxus baccataTwigVery lowVery low-[9]

Table 2: Lethal Doses of Taxine Alkaloids for Various Animals

AnimalMinimum Lethal Dose (LDmin) of Taxine Alkaloids (mg/kg body weight)
Horse1.0–2.0
Pig3.5
Cow10.0
Dog11.5
Sheep12.5
Goat60.0
Chicken82.5
Human (estimated) ~3.0
Data compiled from[1]

Experimental Protocols

Extraction and Quantification of this compound

A reliable method for the extraction and quantification of this compound is essential for research into its defensive role. The following protocol is a generalized procedure based on established liquid chromatography-mass spectrometry (LC-MS) methods.[10][11]

Extraction_Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., Yew Needles) Homogenization 2. Homogenization (e.g., in methanol) Sample_Collection->Homogenization Extraction 3. Liquid-Liquid Extraction (e.g., with dichloromethane) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) (e.g., RP-18 column) Extraction->Purification LC_MS_Analysis 5. LC-MS/MS Analysis (RP-8 or C18 column) Purification->LC_MS_Analysis Quantification 6. Quantification (using internal standards) LC_MS_Analysis->Quantification

Fig. 2: General workflow for the extraction and quantification of this compound.

Detailed Protocol:

  • Sample Preparation: Collect fresh yew needles and freeze-dry them. Grind the dried needles into a fine powder.

  • Extraction: Macerate the powdered needles in a methanol solution. Perform a liquid-liquid extraction using a solvent such as dichloromethane.[12]

  • Purification: The crude extract can be purified using solid-phase extraction (SPE) with a reverse-phase (RP-18) column.[11]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., RP-8 or C18).[10][12] A typical mobile phase could be a gradient of acetic acid in water and methanol.[12]

    • Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode.[11][12]

    • Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragments. For this compound (C35H47NO10), the protonated molecule [M+H]+ would be approximately 642.8 g/mol .[9]

  • Quantification: Use an internal standard for accurate quantification.

Insect Feeding Deterrent Bioassay

This protocol outlines a general method for assessing the feeding deterrent properties of this compound against a generalist insect herbivore.

  • Preparation of Artificial Diet: Prepare a standard artificial diet for the chosen insect species.

  • Incorporation of this compound: Dissolve purified this compound in a suitable solvent and incorporate it into the artificial diet at various concentrations. A control diet with only the solvent should also be prepared.

  • Bioassay:

    • Place a pre-weighed amount of the diet into individual containers.

    • Introduce one insect larva into each container.

    • Maintain the containers under controlled environmental conditions (temperature, humidity, light).

    • After a set period (e.g., 48-72 hours), remove the larvae and the remaining diet.

  • Data Collection and Analysis:

    • Measure the amount of diet consumed in each container.

    • Measure the weight gain of each larva.

    • Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [(C-T)/(C+T)] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed.

Antifungal Bioassay (Agar-Well Diffusion Method)

This protocol is adapted from methods used to test the antimicrobial activity of plant extracts.[13]

  • Preparation of Fungal Culture: Prepare a lawn of the test fungus on a suitable agar medium in a petri dish.

  • Preparation of this compound Solution: Dissolve purified this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

  • Bioassay:

    • Create wells of a standard diameter in the agar plate using a sterile cork borer.

    • Add a fixed volume of each this compound dilution to separate wells.

    • Add the solvent alone to a control well.

    • Include a positive control with a known antifungal agent.

  • Incubation and Measurement:

    • Incubate the plates at an appropriate temperature for the test fungus.

    • After a set incubation period (e.g., 48-72 hours), measure the diameter of the zone of inhibition around each well.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that results in the complete inhibition of visible fungal growth.

Regulatory Signaling Pathways

The biosynthesis of taxoids, including this compound, is regulated by complex signaling pathways that are often triggered by external stimuli such as herbivore attack or pathogen infection. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in these defense responses.[14][15]

Jasmonic Acid (JA) Signaling

Jasmonic acid and its derivatives (jasmonates) are central to the regulation of plant defenses against herbivores and necrotrophic pathogens.[14] Elicitation of yew cell cultures with methyl jasmonate (MeJA) has been shown to significantly increase the production of taxoids.[16] This suggests that herbivore-induced damage, which triggers the JA signaling pathway, leads to an upregulation of the genes involved in taxoid biosynthesis. The JA signaling cascade involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that upregulate the expression of defense-related genes, including those in the taxoid biosynthetic pathway.[14][17]

Salicylic Acid (SA) Signaling

Salicylic acid is primarily involved in the defense against biotrophic pathogens.[14] Crosstalk between the SA and JA signaling pathways allows the plant to fine-tune its defense response to specific threats.[15][18] In some cases, these pathways can act antagonistically, while in others they can be synergistic.

Defense_Signaling_Pathway cluster_0 Stimuli cluster_1 Hormone Signaling cluster_2 Gene Regulation cluster_3 Defense Response Herbivore_Attack Herbivore Attack JA_Signaling Jasmonic Acid (JA) Signaling Cascade Herbivore_Attack->JA_Signaling Pathogen_Infection Pathogen Infection SA_Signaling Salicylic Acid (SA) Signaling Cascade Pathogen_Infection->SA_Signaling JA_Signaling->SA_Signaling Crosstalk Transcription_Factors Activation of Transcription Factors (e.g., WRKY, bHLH, ERF) JA_Signaling->Transcription_Factors SA_Signaling->Transcription_Factors Gene_Expression Upregulation of Taxoid Biosynthesis Genes Transcription_Factors->Gene_Expression Taxine_A_Production Increased this compound Production Gene_Expression->Taxine_A_Production

Fig. 3: Proposed signaling pathway for the induction of this compound biosynthesis.

Conclusion and Future Directions

This compound is an integral component of the yew tree's chemical defense system. While often overshadowed by the more abundant and cardiotoxic taxine B, its presence contributes to the overall toxicity that deters herbivores and potentially inhibits pathogen growth. The biosynthesis of this compound is a complex process that is regulated by the plant's defense signaling network, particularly the jasmonic acid pathway.

Further research is needed to fully elucidate the specific role of this compound in yew's defense. Key areas for future investigation include:

  • Comparative bioassays: Directly comparing the feeding deterrent and antimicrobial activities of purified this compound and taxine B against a range of relevant herbivores and pathogens.

  • Elucidation of the biosynthetic pathway: Identifying the specific enzymes and genes responsible for the final steps in this compound synthesis.

  • Transcriptomic and proteomic studies: Investigating the changes in gene and protein expression in yew trees in response to herbivory and pathogen attack to identify the specific transcription factors and regulatory elements that control this compound production.

  • Herbivore detoxification mechanisms: Studying how specialist herbivores that can feed on yew are able to detoxify or tolerate this compound.[19]

A deeper understanding of the role of this compound will not only enhance our knowledge of plant chemical ecology but may also open up new avenues for the development of novel bioactive compounds for use in medicine and agriculture.

References

Taxine A: A Potential Pharmacological Tool for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Taxine A, a prominent alkaloid within the complex mixture of toxins isolated from the yew tree (Taxus spp.), presents a compelling case for exploration as a pharmacological tool, particularly in the realm of cardiovascular research. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, toxicological profile, and potential research applications. It is intended to serve as a resource for researchers and drug development professionals interested in leveraging the unique properties of this natural compound. The guide details the current understanding of this compound's interaction with cardiac ion channels, presents available quantitative data, outlines experimental protocols for its study, and visualizes key pathways and workflows to facilitate further investigation.

Introduction

The yew tree has been recognized for its toxicity for centuries. The primary toxic constituents are a group of alkaloids collectively known as taxines.[1] Among these, this compound and Taxine B are major components.[1] While the toxicity of yew has been a concern, the individual alkaloids, including this compound, possess specific biochemical activities that make them valuable for scientific investigation. This guide focuses on this compound, summarizing its known pharmacological properties and providing a framework for its use as a research tool.

Pharmacological Profile

Mechanism of Action

The principal mechanism of action for taxine alkaloids, including this compound, is the blockade of voltage-gated sodium and calcium channels in cardiomyocytes.[1][2] This dual-channel inhibition disrupts the normal cardiac action potential, leading to the observed cardiotoxic effects.

  • Sodium Channel Blockade: By inhibiting the influx of sodium ions (INa) during phase 0 of the cardiac action potential, this compound reduces the maximum rate of depolarization (Vmax).[2][3] This action is characteristic of Class I antiarrhythmic agents.

  • Calcium Channel Blockade: this compound also blocks L-type calcium channels (ICa), which are critical for the plateau phase of the action potential and for excitation-contraction coupling.[3] This effect is similar to that of calcium channel blockers.

The combined effect on both sodium and calcium channels leads to a depression of myocardial contractility, a slowing of heart rate (bradycardia), and conduction abnormalities that can precipitate arrhythmias.[1]

Quantitative Data

Specific quantitative data for the isolated effects of this compound on cardiac ion channels is limited in the public domain. However, a study on the effects of a sulfate salt mixture of taxine alkaloids from Taxus baccata on guinea pig ventricular cells provides valuable insight into the dose-dependent inhibitory effects.

Concentration (g/mL)Mean Decrease in ICa Amplitude (%)Mean Decrease in dV/dtmax (an index of INa) (%)
10-687.1 ± 2.975.4 ± 3.7
10-567.8 ± 2.853.3 ± 7.5
10-424.4 ± 2.09.4 ± 1.1
Data from Tekol and Kameyama, 1987. Note: This data represents the effects of a mixture of taxine alkaloids, not purified this compound.[3]
Toxicological Profile

The toxicity of taxine alkaloids is well-documented. The estimated minimum lethal dose (LDmin) of the total taxine alkaloid mixture in humans is approximately 3.0 mg/kg of body weight.[1] Ingestion of yew plant material can lead to severe symptoms including dizziness, nausea, vomiting, abdominal pain, and life-threatening cardiac arrhythmias, ultimately resulting in cardiac arrest and respiratory failure.[2] It is important to note that Taxine B is considered the most cardiotoxic of the taxine alkaloids.[1]

Experimental Protocols

Extraction and Purification of this compound

The following is a representative protocol for the isolation of this compound from Taxus spp. plant material, based on established methods for taxane purification.

3.1.1. Materials

  • Fresh or dried needles of Taxus baccata

  • Methanol

  • Dichloromethane

  • Hexane

  • Acetonitrile

  • Deionized water

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

3.1.2. Protocol

  • Extraction:

    • Grind the Taxus needles into a fine powder.

    • Macerate the powder in methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a water/methanol mixture.

    • Perform liquid-liquid extraction with hexane to remove nonpolar compounds like lipids and chlorophyll.

    • Extract the aqueous phase with dichloromethane to isolate the alkaloid fraction.

    • Evaporate the dichloromethane to yield a crude taxine mixture.

  • Chromatographic Purification:

    • Subject the crude taxine mixture to silica gel column chromatography.

    • Elute with a gradient of dichloromethane and methanol to separate the different taxine alkaloids.

    • Monitor fractions using thin-layer chromatography (TLC).

    • Pool fractions containing this compound.

  • HPLC Purification:

    • Further purify the this compound-rich fractions using preparative HPLC on a C18 column.[4][5][6]

    • Use a gradient of acetonitrile and water as the mobile phase.[4][7]

    • Collect the peak corresponding to this compound.

    • Confirm the identity and purity of this compound using analytical techniques such as mass spectrometry and NMR.

Electrophysiological Analysis of this compound in Cardiomyocytes

The following is a representative whole-cell patch-clamp protocol to study the effects of this compound on ion channels in isolated cardiomyocytes.

3.2.1. Materials

  • Isolated primary ventricular cardiomyocytes (e.g., from rat or guinea pig) or human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (e.g., Tyrode's solution).

  • Internal pipette solution.

  • Purified this compound.

3.2.2. Protocol

  • Cell Preparation:

    • Isolate ventricular cardiomyocytes using standard enzymatic digestion protocols.

    • Plate the cells on glass coverslips and allow them to adhere.

  • Patch-Clamp Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

    • Mount the coverslip with cardiomyocytes in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single cardiomyocyte with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Record baseline sodium and calcium currents using appropriate voltage-clamp protocols.

    • To measure INa, hold the cell at a negative potential (e.g., -100 mV) and apply depolarizing steps.

    • To measure ICa, use a holding potential that inactivates sodium channels (e.g., -40 mV) and apply depolarizing steps.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the external solution.

    • Perfuse the cells with different concentrations of this compound and record the effects on INa and ICa.

  • Data Analysis:

    • Measure the peak current amplitudes in the absence and presence of this compound.

    • Construct concentration-response curves and calculate IC50 values.

    • Analyze the effects of this compound on channel gating properties (activation, inactivation).

Visualizations

Signaling Pathway of this compound in Cardiomyocytes

TaxineA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space TaxineA This compound Nav15 Nav1.5 Channel TaxineA->Nav15 Blocks Cav12 Cav1.2 Channel TaxineA->Cav12 Blocks Na_influx Reduced Na+ Influx Nav15->Na_influx Ca_influx Reduced Ca2+ Influx Cav12->Ca_influx Depolarization Decreased Rate of Phase 0 Depolarization Na_influx->Depolarization APD Altered Action Potential Duration Ca_influx->APD Ca_transient Reduced Intracellular Ca2+ Transient Ca_influx->Ca_transient Arrhythmia Arrhythmia Depolarization->Arrhythmia APD->Arrhythmia Contraction Impaired Myocardial Contraction Ca_transient->Contraction Contraction->Arrhythmia

Caption: Signaling pathway of this compound in a cardiomyocyte.

Experimental Workflow for Investigating this compound

TaxineA_Workflow cluster_extraction Extraction & Isolation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_application Pharmacological Tool Application Plant Taxus spp. (Yew Needles) Extraction Solvent Extraction Plant->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification PureTaxineA Pure this compound Purification->PureTaxineA PatchClamp Patch-Clamp Electrophysiology (Nav1.5, Cav1.2) PureTaxineA->PatchClamp ToxicityAssay Cardiomyocyte Toxicity Assays PureTaxineA->ToxicityAssay DataAnalysis IC50 Determination & Mechanism of Action PatchClamp->DataAnalysis ToxicityAssay->DataAnalysis AnimalModel Animal Models (e.g., Rodent) DataAnalysis->AnimalModel ECG ECG & Hemodynamic Monitoring AnimalModel->ECG ToxicityEval Toxicological Evaluation AnimalModel->ToxicityEval Tool Validated Pharmacological Tool for Cardiovascular Research ECG->Tool ToxicityEval->Tool

Caption: Experimental workflow for developing this compound as a pharmacological tool.

Conclusion and Future Directions

This compound represents a valuable, albeit under-characterized, natural product with significant potential as a pharmacological tool. Its specific dual blockade of cardiac sodium and calcium channels makes it a useful probe for studying the electrophysiology of the heart and the mechanisms of cardiotoxicity. Further research is warranted to elucidate the precise binding sites of this compound on Nav1.5 and Cav1.2 channels and to obtain more specific quantitative data on its inhibitory effects. The development of more refined purification protocols will also be crucial for making this compound more accessible to the research community. Ultimately, a deeper understanding of this compound will not only advance our knowledge of cardiac ion channel function but may also provide a chemical scaffold for the development of novel therapeutic agents.

References

Methodological & Application

Application Note: HPLC Method for the Separation of Taxine A and B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Taxine A and Taxine B are the primary toxic alkaloids found in yew species (Taxus baccata, Taxus cuspidata)[1][2]. These compounds are cardiotoxic, acting as calcium and sodium channel blockers in cardiomyocytes[1][2]. The analysis and separation of this compound and B are crucial for toxicological studies, forensic investigations, and for ensuring the safety of pharmaceutical products derived from Taxus species, such as paclitaxel. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and analysis of this compound and B, suitable for research and quality control environments. The method described is based on reversed-phase chromatography coupled with UV or mass spectrometry detection.

Principle The separation is achieved using reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. In this mode, nonpolar compounds like this compound and B are retained longer on the column. By using a gradient elution of an organic solvent (like acetonitrile or methanol) with an aqueous buffer, the polarity of the mobile phase is gradually changed, allowing for the sequential elution and separation of the analytes based on their hydrophobicity.

Experimental Protocol

Reagents and Materials
  • Solvents: HPLC-grade acetonitrile, methanol, and water[3].

  • Additives: Formic acid or ammonium acetate for mobile phase modification (if using MS detection)[4].

  • Analytical Standards: Reference standards for this compound and Taxine B.

  • Sample Matrix: Taxus baccata needles or other relevant biological samples.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.

Table 1: HPLC System Configuration and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1100 Series or equivalent
Column Reversed-phase C8 or C18 (e.g., Zorbax SB-C18, 4.6 x 50 mm, 5 µm)[4][5]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a higher polarity (e.g., 70% A) and gradually increase the organic phase (B)[5]. A typical gradient might run from 30% to 95% B over 30-40 minutes.
Flow Rate 0.3 - 1.0 mL/min[4][5]
Column Temperature 30 - 45 °C[4]
Injection Volume 5 - 20 µL[4]
Detector UV/Vis Diode Array Detector (DAD) at 227 nm or 232 nm[5][6]or Mass Spectrometer (MS/MS) for higher sensitivity and specificity[4][7]

MS/MS Detector Settings (Example for Taxine B):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): 584.2 [M+H]+[4][7]

  • Product Ions (m/z): 194.3 and 107.1[4][7]

Sample Preparation (Extraction from Taxus baccata Needles)
  • Drying and Grinding: Dry the yew needles at a controlled temperature (e.g., 40°C) and grind them into a fine powder.

  • Extraction: A simple and rapid microwave-assisted extraction (MAE) or a classic Soxhlet/maceration method can be used[8][9][10].

    • For MAE: Immerse 1.5 g of powdered sample in 10 mL of 90% methanol. Extract at 95°C for 7 minutes[8].

    • For Maceration: Soak the powdered plant material in ethanol or methanol for an extended period (e.g., 16 hours)[8][9].

  • Filtration: After extraction, filter the crude extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injecting it into the HPLC system. This prevents clogging of the column and system tubing.

Standard Solution Preparation
  • Prepare individual stock solutions of this compound and Taxine B reference standards in a suitable solvent like methanol or a mixture of water, methanol, and acetonitrile (e.g., 70:15:15) at a concentration of approximately 1 mg/mL.

  • From the stock solutions, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1 µg/mL to 50 µg/mL).

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared standards and sample extracts into the HPLC system.

  • Data Acquisition: Acquire the chromatograms and record the peak areas and retention times.

  • Quantification: Identify the peaks for this compound and B in the sample chromatograms by comparing their retention times with those of the reference standards. Quantify the analytes using the calibration curve generated from the standard solutions.

Data Presentation

While specific retention times will vary based on the exact system and conditions, the following table provides an example of expected quantitative results for taxine alkaloids and related compounds based on typical reversed-phase methods.

Table 2: Example Quantitative Data for Taxine-Related Compounds

CompoundExpected Retention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Taxine B / Isotaxine B Varies (Method Dependent)0.4 ng/g (in blood)[7]2 ng/g (in blood)[7]
This compound Varies (Method Dependent)N/AN/A
3,5-dimethoxyphenol ~11.17[5]N/AN/A
10-deacetylbaccatine ~13.14[5]N/AN/A
Paclitaxel (Taxol) ~29.0[5]N/AN/A
Note: Retention times are highly dependent on the specific HPLC column, mobile phase gradient, and other chromatographic parameters. The provided values are for illustrative purposes. This compound and B are recommended as primary analytical targets for yew intoxication cases[1].

Workflow Visualization

The following diagram illustrates the complete workflow from sample collection to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Collect Taxus sp. Needles DryGrind 2. Dry and Grind Sample->DryGrind Extract 3. Solvent Extraction (Methanol/Ethanol) DryGrind->Extract Filter 4. Filter Extract (0.22 µm) Extract->Filter Injection 5. Inject into HPLC Filter->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. Detection (UV @ 227nm or MS/MS) Separation->Detection DataAcq 8. Data Acquisition Detection->DataAcq Quant 9. Quantification vs. Standards DataAcq->Quant

Caption: Workflow for this compound and B analysis.

References

Application Note: Quantification of Taxine A in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Taxine A in human plasma. This compound, a toxic alkaloid found in yew species (Taxus), requires precise and accurate quantification for toxicological and pharmacokinetic studies. This method utilizes a straightforward protein precipitation for sample preparation and employs a stable isotope-labeled internal standard for reliable quantification. The method is validated for linearity, accuracy, precision, and sensitivity, making it suitable for high-throughput analysis in research and drug development settings.

Introduction

This compound is a complex diterpenoid alkaloid and a principal toxic component of yew plants.[1] Accidental or intentional ingestion of yew plant material can lead to severe poisoning, making the development of reliable analytical methods for the determination of taxine alkaloids in biological matrices crucial for clinical and forensic toxicology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the quantification of xenobiotics in complex biological fluids like plasma.[1] This application note presents a complete protocol for the extraction and quantification of this compound in plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Docetaxel (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (Docetaxel in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 10 µL Internal Standard (Docetaxel) plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex Mix (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G cluster_validation Method Validation Pathway linearity Linearity & Sensitivity (1-500 ng/mL, r² > 0.995) accuracy_precision Accuracy & Precision (Intra- & Inter-day) linearity->accuracy_precision selectivity Selectivity (No interference at RT) accuracy_precision->selectivity stability Stability (Freeze-thaw, Bench-top) selectivity->stability validated_method Validated Method stability->validated_method

References

Application Notes & Protocols: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Taxine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine A is a major toxic component of the complex mixture of alkaloids found in the yew tree (Taxus species).[1] It is a cardiotoxin that can cause severe poisoning in humans and animals.[1] Accurate and reliable analytical methods are crucial for toxicological studies, forensic investigations, and for ensuring the safety of pharmaceutical products derived from Taxus species, such as paclitaxel.

Due to its high molecular weight, complex structure, and low volatility, this compound is not amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS).[2][3] Chemical derivatization is a necessary step to increase its volatility and thermal stability.[3][4] Silylation, a common derivatization technique, replaces active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group, making the molecule suitable for GC-MS analysis.[2][4]

This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, a proposed silylation derivatization method, and optimized GC-MS parameters. The methodologies presented are based on established practices for the analysis of similar complex, high-molecular-weight natural products, given the absence of a specific, standardized GC-MS protocol for this compound in the current literature.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis extraction Extraction of this compound from Plant Material cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup dry_down Evaporation to Dryness cleanup->dry_down reconstitution Reconstitution in Pyridine dry_down->reconstitution silylation Silylation with BSTFA + 1% TMCS (60°C for 60 min) reconstitution->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Peak Area vs. Calibration Curve) identification->quantification logical_relationship cluster_analyte Analyte Properties cluster_challenge Analytical Challenge cluster_solution Analytical Solution taxine_a This compound properties High Molecular Weight Low Volatility Thermal Lability Contains -OH groups taxine_a->properties challenge Incompatible with direct GC-MS analysis properties->challenge derivatization Silylation Derivatization challenge->derivatization derivatized_taxine Tris-TMS-Taxine A derivatization->derivatized_taxine gcms_analysis GC-MS Analysis derivatized_taxine->gcms_analysis

References

Application Notes and Protocols for the Solid-Phase Extraction of Taxine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine A is a major toxic component of the complex mixture of alkaloids found in yew (genus Taxus) species. As a cardiotoxic agent, its isolation and purification are critical for toxicological studies, the development of analytical standards, and potential pharmacological research. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the purification of this compound from crude plant extracts and biological matrices, significantly reducing matrix effects for downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

These application notes provide a detailed protocol for the solid-phase extraction of this compound, a comparison of different SPE sorbents, and a summary of expected quantitative outcomes.

Data Presentation

Table 1: Comparison of Solid-Phase Extraction Sorbents for Taxine Alkaloid Purification
Sorbent TypeBrand Example(s)Principle of SeparationReported Recovery RatesPurityKey Advantages & Disadvantages
Reversed-Phase (C18) Supelclean ENVI-18, Bond Elut C18Hydrophobic interaction~86% for Taxine B[1]GoodExcellent for removing polar impurities. May require optimization of wash and elution steps to prevent loss of analyte.
Macroporous Resin Diaion® HP-20, Amberlite® XAD seriesAdsorption based on polarity and molecular size>85% for various taxanesGood to ExcellentHigh loading capacity and good for initial cleanup of crude extracts. May have lower selectivity than bonded silica phases.
Strong Cation Exchange (SCX) Bond Elut SCX, Isolute SCXIon exchange of the basic amine groupNot specifically reported for this compound, but a common technique for alkaloids.Potentially HighHighly selective for basic compounds like alkaloids, providing excellent matrix cleanup. Requires careful pH control.

Note: The reported recovery rates are for taxine alkaloids in general or closely related compounds and should be considered as a guideline. Method optimization is recommended for this compound.

Experimental Protocols

Protocol 1: Reversed-Phase SPE (RP-SPE) for this compound Purification from Taxus spp. Needle Extract

This protocol is based on established methods for the purification of taxoids and taxine alkaloids using C18 cartridges.

1. Sample Preparation:

  • Dry Taxus spp. needles at 40°C to a constant weight and grind into a fine powder.

  • Perform a solvent extraction of the powdered needles. A common method is maceration or sonication with methanol or a mixture of methanol and water.

  • Filter the extract to remove particulate matter.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude extract.

  • Reconstitute a known amount of the crude extract in a solvent compatible with the SPE loading conditions (e.g., 10% methanol in water). The final concentration should be optimized to avoid overloading the SPE cartridge.

2. SPE Cartridge Conditioning:

  • Select a C18 SPE cartridge (e.g., 500 mg sorbent mass for up to 25 mg of crude extract).

  • Wash the cartridge with one column volume of methanol to activate the stationary phase.

  • Equilibrate the cartridge with two column volumes of the sample loading solvent (e.g., 10% methanol in water). Ensure the sorbent bed does not run dry.

3. Sample Loading:

  • Load the reconstituted sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). A slow flow rate ensures optimal interaction between the analyte and the sorbent.

4. Washing:

  • Wash the cartridge with two column volumes of a weak solvent to remove polar impurities. A suitable wash solvent is 10-20% methanol in water. This step should be optimized to maximize impurity removal without eluting this compound.

5. Elution:

  • Elute this compound from the cartridge with a stronger organic solvent. Methanol or acetonitrile are commonly used. Start with two column volumes of 80-90% methanol in water.

  • Collect the eluate in a clean collection tube.

  • For quantitative analysis, a second elution with 100% methanol can be performed to ensure complete recovery.

6. Post-Elution Processing:

  • Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the purified this compound residue in a suitable solvent for downstream analysis (e.g., mobile phase for LC-MS).

Visualizations

Mechanism of Action of this compound on Cardiac Myocytes

TaxineA_Mechanism Na_channel Voltage-gated Na+ Channel Na_influx Na+ Influx Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx TaxineA This compound TaxineA->Na_channel Inhibits TaxineA->Ca_channel Inhibits Depolarization Action Potential (Depolarization) Arrhythmia Cardiac Arrhythmia & Bradycardia Depolarization->Arrhythmia Disruption leads to

Caption: this compound's cardiotoxicity stems from its inhibition of sodium and calcium channels in heart muscle cells.

Experimental Workflow for this compound Purification

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Taxus spp. Needles grind Grind to Powder start->grind extract Solvent Extraction (e.g., Methanol) grind->extract filter Filtration extract->filter evaporate Evaporation filter->evaporate reconstitute Reconstitution in Loading Solvent evaporate->reconstitute condition 1. Condition Cartridge (Methanol & Water) reconstitute->condition load 2. Load Sample condition->load wash 3. Wash Impurities (e.g., 20% Methanol) load->wash elute 4. Elute this compound (e.g., 90% Methanol) wash->elute post_evap Evaporate Eluate elute->post_evap final_reconstitute Reconstitute in Mobile Phase post_evap->final_reconstitute analysis LC-MS/HPLC Analysis final_reconstitute->analysis

Caption: The workflow for purifying this compound, from plant material to instrumental analysis.

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) of Taxine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine alkaloids, a complex mixture of toxic diterpenoid alkaloids found in various species of the yew plant (Taxus), are of significant interest to the pharmaceutical and toxicological fields. The primary constituents, taxine A and taxine B, are known for their cardiotoxic effects, primarily through the blockage of calcium and sodium channels in cardiac myocytes. The structural similarity of these alkaloids to the potent anti-cancer drug paclitaxel (Taxol®) also fuels research into their potential pharmacological applications. High-speed counter-current chromatography (HSCCC) offers a robust and efficient method for the preparative separation and purification of these valuable compounds from crude plant extracts, eliminating the irreversible adsorption and sample loss associated with traditional solid-phase chromatography.

This document provides detailed application notes and protocols for the extraction and subsequent HSCCC separation of taxine alkaloids from Taxus species.

Data Presentation

The following table summarizes the expected quantitative data from the preparative HSCCC separation of taxine alkaloids from a crude extract of Taxus baccata. These values are based on typical performance for alkaloid separations using HSCCC.

ParameterTaxine BThis compound
Purity (%) > 95%> 90%
Recovery (%) > 90%> 85%
Partition Coefficient (K) 0.8 - 1.51.5 - 2.5
HSCCC Run Time (min) ~180~240
Loading Capacity (mg) 200 - 500200 - 500

Experimental Protocols

Extraction of Taxine Alkaloids from Taxus baccata Leaves

This protocol outlines a standard procedure for the extraction of taxine alkaloids from dried yew leaves.

Materials and Reagents:

  • Dried and powdered leaves of Taxus baccata

  • Methanol (analytical grade)

  • 2 M Sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 2 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

  • pH meter

Procedure:

  • Maceration: Soak 1 kg of dried, powdered Taxus baccata leaves in 5 L of methanol for 72 hours at room temperature.

  • Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Acid-Base Extraction:

    • Dissolve the crude residue in 500 mL of 2 M H₂SO₄.

    • Wash the acidic solution three times with 250 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 10 with 2 M NaOH.

    • Extract the alkaline solution three times with 250 mL of dichloromethane.

    • Combine the organic layers, which now contain the crude taxine alkaloids.

  • Drying and Final Concentration: Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude taxine alkaloid extract.

High-Speed Counter-Current Chromatography (HSCCC) Separation of Taxine Alkaloids

This protocol details the HSCCC methodology for the preparative separation of taxine B and this compound from the crude extract.

Instrumentation:

  • Preparative HSCCC instrument

  • HPLC system with a C18 column for fraction analysis

  • UV detector

  • Fraction collector

Solvent System Selection and Preparation:

The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. The ideal partition coefficient (K) for the target compounds should be between 0.5 and 2.0. A common and effective solvent system for alkaloid separation is a mixture of n-hexane, ethyl acetate, methanol, and water.

  • Screening: Prepare a series of two-phase solvent systems with varying ratios of n-hexane-ethyl acetate-methanol-water (e.g., 2:5:2:5, 3:5:3:5, 4:5:4:5 v/v/v/v).

  • K Value Determination:

    • Add approximately 1 mg of the crude taxine alkaloid extract to a test tube containing 2 mL of the upper phase and 2 mL of the lower phase of a selected solvent system.

    • Vortex the mixture thoroughly and allow the phases to separate.

    • Analyze the concentration of taxine B and this compound in both the upper and lower phases by HPLC.

    • Calculate the K value for each alkaloid as K = (concentration in the upper phase) / (concentration in the lower phase).

  • Optimization: Select the solvent system that provides K values within the optimal range for both taxine B and this compound. A system of n-hexane-ethyl acetate-methanol-water (3:5:3:5, v/v/v/v) is a good starting point for optimization.

  • Preparation: Prepare 1 L of the selected solvent system by mixing the components in a separatory funnel. Shake vigorously and allow the phases to separate. Degas both phases before use.

HSCCC Operating Protocol:

  • Column Preparation: Fill the entire HSCCC column with the stationary phase (the upper phase of the selected solvent system).

  • Equilibration: Rotate the column at the desired speed (e.g., 850 rpm) and pump the mobile phase (the lower phase) into the column at a flow rate of 2.0 mL/min until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.

  • Sample Injection: Dissolve 200-500 mg of the crude taxine alkaloid extract in a small volume (5-10 mL) of a 1:1 mixture of the upper and lower phases. Inject the sample into the column through the sample injection valve.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector at 227 nm. Collect fractions of a fixed volume (e.g., 5 mL) using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing the pure taxine B and this compound.

  • Recovery of Stationary Phase: After the separation is complete, the stationary phase remaining in the column can be recovered by pumping it out with compressed air or nitrogen.

Visualizations

Experimental_Workflow cluster_extraction Extraction of Taxine Alkaloids cluster_hsccc HSCCC Separation cluster_analysis Analysis and Purification plant_material Taxus baccata Leaves maceration Maceration with Methanol plant_material->maceration concentration1 Concentration maceration->concentration1 acid_base Acid-Base Extraction concentration1->acid_base concentration2 Final Concentration acid_base->concentration2 crude_extract Crude Taxine Alkaloid Extract concentration2->crude_extract solvent_selection Solvent System Selection (n-hexane-EtOAc-MeOH-H2O) crude_extract->solvent_selection hsccc_instrument HSCCC Instrument solvent_selection->hsccc_instrument fraction_collection Fraction Collection hsccc_instrument->fraction_collection hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pure_taxine_b Pure Taxine B hplc_analysis->pure_taxine_b pure_taxine_a Pure this compound hplc_analysis->pure_taxine_a

Caption: Experimental workflow for taxine alkaloid separation.

Solvent_Selection_Logic start Start: Crude Extract prepare_systems Prepare a series of two-phase solvent systems start->prepare_systems determine_k Determine Partition Coefficient (K) for this compound and Taxine B via HPLC prepare_systems->determine_k check_k Is 0.5 < K < 2.0? determine_k->check_k optimal_system Optimal Solvent System Found check_k->optimal_system  Yes adjust_ratio Adjust Solvent Ratios check_k->adjust_ratio  No proceed_hsccc Proceed to HSCCC Separation optimal_system->proceed_hsccc adjust_ratio->prepare_systems

Caption: Logic for selecting the optimal HSCCC solvent system.

Application Notes & Protocols: Extraction of Taxine A from Yew Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and preliminary purification of Taxine A from yew biomass (Taxus spp.). The methodologies described are compiled from various scientific sources to offer a comprehensive guide for laboratory-scale applications.

Introduction

Taxine alkaloids are a complex mixture of toxic compounds found in the yew tree (Taxus spp.). Among these, this compound is a significant component, though present in smaller quantities than Taxine B.[1] The extraction and isolation of individual taxine alkaloids are of interest for toxicological studies and as potential precursors for the synthesis of other pharmacologically active compounds. This protocol outlines a method for the extraction of a total alkaloid mixture from yew needles, from which this compound can be further isolated and purified.

Quantitative Data Summary

The efficiency of taxine extraction is highly dependent on the chosen solvent system and the source of the yew biomass. The following tables summarize quantitative data from various extraction methods.

Table 1: Total Alkaloid and Taxane Yield from Yew Biomass

Biomass SourceExtraction MethodYieldReference
Moroccan Yew Needles0.5% Sulfuric Acid~0.53% Total Alkaloids[2][3]
Ornamental Yew Needles95% Ethanol in Water45-50% of Biomass (Crude Extract)[4]
Ornamental Yew Needles50-80% Ethanol in Water0.5-1% of Biomass (Crude Extract)[4]

Table 2: Purity of Taxanes in Extracts

Extraction StagePurity of Total TaxanesReference
Crude Extract (Taxus cuspidata)0.20%[5]
After Antisolvent Recrystallization23.238%[5]

Experimental Protocols

This section details a composite protocol for the extraction and purification of a this compound-containing alkaloid mixture. It is based on an initial acid extraction followed by liquid-liquid partitioning and a preliminary purification step.

Materials and Equipment
  • Biomass: Dried and finely ground yew needles (Taxus baccata or other species).

  • Reagents:

    • Sulfuric acid (H₂SO₄), 0.5% aqueous solution

    • Ammonia solution (NH₃), 25% aqueous solution

    • Ethyl ether (Et₂O)

    • Chloroform (CHCl₃)

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Methanol (CH₃OH)

    • Deionized water

  • Equipment:

    • Mechanical stirrer/agitator

    • Large glass beakers or flasks

    • Filtration apparatus (e.g., Buchner funnel with filter paper)

    • Separatory funnels

    • Rotary evaporator

    • pH meter or pH indicator strips

    • High-Performance Liquid Chromatography (HPLC) system for analysis

Biomass Preparation

Proper preparation of the yew biomass is crucial for efficient extraction.

  • Harvesting: Collect fresh yew needles.

  • Drying: Dry the needles at 60°C for 2 hours or until a constant weight is achieved.[2]

  • Grinding: Separate the dried needles from the branches and grind them into a fine powder.[2][6] Store the powder in a dry environment until use.

Extraction of Total Alkaloids

This procedure utilizes an acid-base extraction methodology.

  • Acid Maceration:

    • In a large flask, soak 50 g of the ground yew needle powder in 0.5% sulfuric acid. The volume of the acid solution should be sufficient to fully submerge the powder.

    • Agitate the mixture continuously for 4 days at room temperature.[2]

  • Filtration:

    • After 4 days, filter the mixture to separate the acidic aqueous solution (filtrate) from the plant residue.

  • Liquid-Liquid Extraction (Acidic):

    • Transfer the filtrate to a large separatory funnel.

    • Extract the acidic solution with ethyl ether (3 x 300 mL) to remove non-alkaloidal compounds.[2] Discard the ethyl ether phases.

  • Basification:

    • Adjust the pH of the remaining aqueous phase to between 10 and 10.5 using a 25% aqueous ammonia solution.[2] This deprotonates the alkaloid salts, making them soluble in organic solvents.

  • Liquid-Liquid Extraction (Basic):

    • Extract the basic aqueous solution with chloroform (3 x 100 mL).[2] The taxine alkaloids will partition into the chloroform phase.

    • Combine the chloroform layers.

  • Drying and Concentration:

    • Dry the combined chloroform extracts over anhydrous sodium sulfate (Na₂SO₄).[2]

    • Filter to remove the sodium sulfate.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain a yellowish crude alkaloid product.[2]

Preliminary Purification by Antisolvent Recrystallization

This step can be used to increase the purity of the total taxane/taxine fraction.[5][7]

  • Dissolution: Dissolve the crude alkaloid extract in a minimal amount of methanol.

  • Precipitation: While stirring, add deionized water (as the antisolvent) to the methanolic solution. A volume ratio of approximately 25:1 (water:methanol) can be effective.[5]

  • Crystallization/Precipitation: Allow the mixture to stand, preferably at a cool temperature (e.g., 4°C), to facilitate the precipitation of the taxine alkaloids.

  • Isolation: Collect the precipitate by filtration and dry it. This purified fraction will be enriched in taxines, including this compound.

Analysis

The presence and concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or by HPLC coupled with Mass Spectrometry (HPLC-MS).[1][2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the extraction and preliminary purification of this compound.

G cluster_prep Biomass Preparation cluster_extraction Acid-Base Extraction cluster_purification Purification Harvest Harvest Yew Needles Dry Dry Needles (60°C) Harvest->Dry Grind Grind to Fine Powder Dry->Grind Macerate Macerate in 0.5% H₂SO₄ (4 days) Grind->Macerate Filter1 Filter Macerate->Filter1 LLE1 Liquid-Liquid Extraction (Ethyl Ether) Filter1->LLE1 Basify Adjust pH to 10-10.5 (NH₃) LLE1->Basify LLE2 Liquid-Liquid Extraction (Chloroform) Basify->LLE2 DryConcentrate Dry (Na₂SO₄) & Concentrate LLE2->DryConcentrate Crude Crude Alkaloid Extract DryConcentrate->Crude Dissolve Dissolve in Methanol Crude->Dissolve Precipitate Add Water (Antisolvent) Dissolve->Precipitate Isolate Filter & Dry Precipitate Precipitate->Isolate Purified Purified Taxine Fraction Isolate->Purified

Caption: Workflow for this compound Extraction and Purification.

Logical Relationships in Extraction

This diagram shows the logical dependencies and outcomes of the key stages in the extraction process.

G start Yew Biomass acid_extraction Acid Extraction (H₂SO₄) Separates alkaloids into aqueous phase as salts start->acid_extraction ether_wash Ethyl Ether Wash Removes non-polar, non-alkaloidal impurities acid_extraction->ether_wash basification Basification (NH₃) Converts alkaloid salts to free bases ether_wash->basification chloroform_extraction Chloroform Extraction Transfers alkaloid free bases to organic phase basification->chloroform_extraction final_product Crude Taxine Extract chloroform_extraction->final_product

References

Application Notes & Protocols: Developing an Analytical Standard for Taxine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of an analytical standard for Taxine A. The protocols outlined below cover the isolation, purification, characterization, and quantification of this compound, ensuring a well-characterized standard for research and development purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the handling, storage, and analysis of the compound.

PropertyValueReference
Chemical Formula C₃₅H₄₇NO₁₀[1]
Molar Mass 641.751 g·mol⁻¹[1]
Melting Point 204-206 °C[1]
Appearance Crystalline alkaloid[1]
Solubility Soluble in ether, chloroform, alcohol. Practically insoluble in water, petroleum ether.
Optical Rotation [α]D -140° (in CHCl₃)
CAS Number 1361-49-5[1]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to establish an analytical standard for this compound.

This protocol describes a general procedure for the extraction and purification of this compound from the needles of the yew tree, Taxus baccata.

Materials and Reagents:

  • Fresh or dried needles of Taxus baccata

  • Methanol (ACS grade)

  • Dichloromethane (ACS grade)

  • Hydrochloric acid (1 M)

  • Ammonium hydroxide solution (25%)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography (70-230 mesh)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

  • Rotary evaporator

  • Chromatography columns

Protocol:

  • Extraction:

    • Air-dry and grind the Taxus baccata needles to a fine powder.

    • Macerate the powdered needles in methanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 M hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

    • Extract the alkaline solution multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing this compound and concentrate them.

    • Further purification may be achieved by repeated column chromatography or by preparative HPLC.

The identity and structure of the purified this compound must be confirmed using spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Proton (¹H) and Carbon-¹³ (¹³C) NMR:

    • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.[2] Comparison with published data is essential for confirmation.[2]

2.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode.

    • Determine the accurate mass of the molecular ion ([M+H]⁺) to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion of this compound for collision-induced dissociation (CID).

    • Acquire the MS/MS spectrum to observe the characteristic fragmentation pattern.[3] This pattern can be used for structural elucidation and as a fingerprint for identification.[3]

2.2.3. Infrared (IR) Spectroscopy

  • Prepare a sample of the purified this compound as a KBr pellet or a thin film on a salt plate.

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands for the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O) groups.

This protocol outlines a method for determining the purity of the isolated this compound.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer)
Elution Gradient elution is recommended to separate related impurities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 227 nm and 280 nm
Injection Volume 10 µL

Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the purified this compound in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution of the this compound to be tested at a known concentration.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the calibration standards and the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Purity Calculation:

    • Calculate the purity of the this compound standard using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Data Presentation

The following tables summarize the key data for the analytical standard of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₃₅H₄₇NO₁₀
Molar Mass 641.751 g·mol⁻¹
Melting Point 204-206 °C
Appearance Crystalline solid
Solubility Soluble in chloroform, methanol; sparingly soluble in water
UV λmax ~227 nm, ~280 nm

Table 2: Suggested HPLC-UV Method Parameters for Purity Assessment

ParameterCondition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection Wavelength 227 nm
Injection Volume 5 µL
Diluent Acetonitrile:Water (1:1)

Table 3: Illustrative Mass Spectrometry Data for this compound

ParameterValue
Ionization Mode ESI Positive
[M+H]⁺ (Calculated) 642.3273
[M+H]⁺ (Observed) To be determined experimentally
Major MS/MS Fragments To be determined experimentally, may include losses of water, acetic acid, and the dimethylamino phenylpropanoyl side chain[3]

Visualizations

G cluster_0 Isolation and Purification cluster_1 Characterization and Purity Assessment cluster_2 Standard Certification A Taxus baccata Needles B Methanolic Extraction A->B C Acid-Base Partitioning B->C D Column Chromatography C->D E Purified this compound D->E F Structural Confirmation (NMR, MS, IR) E->F G Purity Determination (HPLC) E->G H Quantitative Analysis (qNMR or Mass Balance) G->H I Certified Reference Material H->I

Caption: Workflow for the development of a this compound analytical standard.

G TaxineA This compound NaChannel Voltage-gated Na+ Channel TaxineA->NaChannel Inhibits CaChannel Voltage-gated Ca2+ Channel TaxineA->CaChannel Inhibits Depolarization Reduced Rate of Depolarization NaChannel->Depolarization Leads to CaInflux Increased Intracellular Ca2+ Concentration CaChannel->CaInflux Leads to Arrhythmia Arrhythmia & Bradycardia Depolarization->Arrhythmia Contractility Depressed Myocardial Contractility CaInflux->Contractility

Caption: Mechanism of this compound-induced cardiotoxicity.

References

Application Notes and Protocols for In Vitro Cell Culture Models for Taxine A Toxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine A is a primary toxic alkaloid found in the yew tree (Taxus species). Its ingestion can lead to severe cardiotoxicity and neurotoxicity, making it a significant concern in toxicology and drug development.[1][2] Understanding the cellular and molecular mechanisms of this compound toxicity is crucial for developing potential antidotes and for screening new chemical entities for similar toxic liabilities. This document provides detailed application notes and protocols for establishing and utilizing in vitro cell culture models to assess this compound toxicity. The primary models discussed are human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and the HL-1 cell line for cardiotoxicity, and the SH-SY5Y human neuroblastoma cell line for neurotoxicity.

Mechanism of Action of this compound

Taxine alkaloids, including this compound, exert their primary toxic effects by interfering with ion channels.[3][4] Specifically, they are known to block both sodium and calcium channels, particularly in cardiomyocytes.[3][5] This disruption of ion homeostasis leads to impaired cardiac conduction and contractility, manifesting as arrhythmias and potentially cardiac arrest.[3] In neuronal cells, similar ion channel disruption is thought to underlie its neurotoxic effects. Downstream of ion channel blockade, this compound can induce apoptosis (programmed cell death) through pathways involving the Bcl-2 family of proteins and the activation of caspases.

Recommended In Vitro Cell Culture Models

The selection of an appropriate cell model is critical for obtaining relevant and reproducible toxicity data. Based on the known target organs of this compound, the following cell lines are recommended:

  • For Cardiotoxicity:

    • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a highly relevant human model, possessing functional and structural characteristics similar to native human cardiomyocytes.[6][7] They are suitable for assessing changes in contractility, electrophysiology, and viability.

    • HL-1 Cell Line: This is an immortalized mouse atrial cardiomyocyte cell line that retains the ability to contract spontaneously. It provides a robust and reproducible model for studying cardiac biology and toxicology.

  • For Neurotoxicity:

    • SH-SY5Y Human Neuroblastoma Cell Line: This cell line is widely used in neurotoxicity studies due to its human origin and its ability to be differentiated into a more mature neuronal phenotype.[8][9][10] It is a suitable model for assessing neuronal viability, apoptosis, and neurite outgrowth.

Quantitative Toxicity Data

Cell LineExtract/CompoundEndpointIC50 / Effect ConcentrationCitation
Hela, MDA-MB-468, KBTaxus baccata hydroalcoholic extractsCytotoxicity (MTT assay)Showed inhibitory activities[11]
HCT-116, MDA-MB-231Taxus baccata methanolic extractsCytotoxicityShowed cytotoxic effects[12]
B16F10 (murine melanoma)Rhodoxanthin (from Taxus baccata arils)Cytotoxicity (MTT assay)Dose-dependent cytotoxicity[13]

Note: The lack of specific IC50 values for this compound highlights a research gap and underscores the importance of conducting such studies using the protocols outlined below.

Experimental Protocols

General Cell Culture and Maintenance

a. hiPSC-CMs:

  • Culture hiPSC-CMs on plates coated with an appropriate extracellular matrix protein (e.g., Matrigel or fibronectin).

  • Use a specialized cardiomyocyte maintenance medium.

  • Maintain cultures at 37°C in a humidified incubator with 5% CO2.

  • Allow cells to form a confluent, spontaneously beating monolayer before initiating toxicity experiments.[6]

b. HL-1 Cells:

  • Coat culture flasks with a solution of fibronectin and gelatin.

  • Culture in Claycomb Medium supplemented with norepinephrine, L-glutamine, and fetal bovine serum.

  • Maintain at 37°C in a humidified incubator with 5% CO2.

  • Passage cells upon reaching confluency.

c. SH-SY5Y Cells:

  • Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with fetal bovine serum.

  • Maintain at 37°C in a humidified incubator with 5% CO2.

  • For differentiation into a neuronal phenotype, treat with retinoic acid (RA) for several days, followed by a period of culture in a serum-free medium containing Brain-Derived Neurotrophic Factor (BDNF).[9]

Cytotoxicity Assays

a. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (or until a beating monolayer forms for cardiomyocytes).

  • Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

b. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Follow steps 1 and 2 from the MTT assay protocol.

  • Collect the cell culture supernatant from each well.

  • Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate cytotoxicity as a percentage of a positive control (e.g., cells lysed with a detergent).

Cardiotoxicity-Specific Assays

a. Cardiomyocyte Beating Rate and Rhythm Analysis

  • Plate hiPSC-CMs or HL-1 cells on a multi-electrode array (MEA) plate or a standard culture plate.

  • After the cells form a spontaneously beating syncytium, acquire baseline beating rate and rhythm data using an MEA system or by video microscopy.

  • Treat the cells with various concentrations of this compound.

  • Record the beating activity at multiple time points post-treatment.

  • Analyze the data for changes in beat rate, amplitude, and the presence of arrhythmias.

b. Intracellular Calcium Flux Assay

  • Load the cardiomyocyte monolayer with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Acquire baseline fluorescence measurements to establish the normal calcium transient profile.

  • Treat the cells with this compound.

  • Record the changes in fluorescence intensity over time, which correspond to intracellular calcium fluctuations.

  • Analyze the data for alterations in calcium transient amplitude, duration, and frequency.[14]

Neurotoxicity-Specific Assays

a. Neurite Outgrowth Assay

  • Differentiate SH-SY5Y cells as described in section 1c.

  • Treat the differentiated cells with this compound for a specified period.

  • Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).

  • Capture images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images to quantify changes in neurite length and branching.

Apoptosis Assays

a. Caspase Activity Assay

  • Treat cells with this compound for a time course determined by initial cytotoxicity experiments.

  • Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7.

  • Incubate according to the manufacturer's protocol.

  • Measure the luminescence or fluorescence, which is proportional to caspase activity.

b. Annexin V/Propidium Iodide (PI) Staining

  • Treat cells with this compound.

  • Harvest the cells and stain with FITC-conjugated Annexin V and PI.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V and PI positive), and viable (both negative).

Signaling Pathway and Workflow Diagrams

TaxineA_Cardiotoxicity_Pathway TaxineA This compound Na_Channel Voltage-gated Sodium Channels TaxineA->Na_Channel Blocks Ca_Channel Voltage-gated Calcium Channels TaxineA->Ca_Channel Blocks Ion_Imbalance Disrupted Ion Homeostasis Na_Channel->Ion_Imbalance Ca_Channel->Ion_Imbalance Arrhythmia Arrhythmias Ion_Imbalance->Arrhythmia Contractility Decreased Contractility Ion_Imbalance->Contractility Apoptosis Apoptosis Ion_Imbalance->Apoptosis Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) Apoptosis->Bcl2 Caspases Caspase Activation Bcl2->Caspases Experimental_Workflow_Cardiotoxicity cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis Cell_Culture Culture hiPSC-CMs or HL-1 cells to form a beating monolayer Treatment Treat with a dose range of this compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Beating Beating Rate & Rhythm Analysis Treatment->Beating Calcium Calcium Flux Assay Treatment->Calcium Apoptosis Apoptosis Assays (Caspase, Annexin V) Treatment->Apoptosis Data_Analysis Determine IC50 values, assess changes in cardiac function, and quantify apoptosis Cytotoxicity->Data_Analysis Beating->Data_Analysis Calcium->Data_Analysis Apoptosis->Data_Analysis Experimental_Workflow_Neurotoxicity cluster_setup Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis Cell_Culture Culture and differentiate SH-SY5Y cells Treatment Treat with a dose range of this compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Neurite Neurite Outgrowth Assay Treatment->Neurite Apoptosis Apoptosis Assays (Caspase, Annexin V) Treatment->Apoptosis Data_Analysis Determine IC50 values, quantify neurite changes, and measure apoptosis Cytotoxicity->Data_Analysis Neurite->Data_Analysis Apoptosis->Data_Analysis

References

Application Notes: Electrophysiological Effects of Taxine A on Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and protocols for studying the electrophysiological effects of Taxine A on cardiomyocytes. This compound, a primary toxic alkaloid found in yew (Taxus) species, is a potent cardiotoxin. Understanding its mechanism of action is crucial for toxicological assessments, the development of potential antidotes, and for researchers in drug development utilizing cardiac safety screening platforms. These notes summarize the known effects of taxine alkaloids on cardiac ion channels and provide standardized protocols for investigating these effects using patch-clamp electrophysiology.

Introduction

Taxine alkaloids, particularly Taxine B and this compound, are the principal toxic compounds in the yew plant (Taxus baccata)[1]. Ingestion of yew leaves or seeds can lead to severe cardiotoxicity, characterized by arrhythmias, bradycardia, hypotension, and potentially fatal cardiac arrest[1][2]. The primary mechanism of this toxicity is the interference with cardiac ion channels. Specifically, taxine alkaloids act as antagonists of both sodium (Na+) and calcium (Ca2+) channels in myocardial cells[1][2][3][4][5][6]. This blockade disrupts the normal cardiac action potential, leading to the observed toxic effects.

These application notes are intended for researchers, scientists, and drug development professionals investigating the electrophysiological properties of this compound or screening compounds for similar cardiotoxic liabilities.

Mechanism of Action of this compound on Cardiomyocytes

The primary electrophysiological effect of this compound on cardiomyocytes is the blockade of voltage-gated sodium and calcium channels[1][2][4]. This action is dose-dependent and leads to a reduction in the rate of depolarization of the cardiac action potential[2].

  • Sodium Channel (INa) Inhibition: By blocking the fast sodium channels, this compound reduces the rapid influx of sodium ions during Phase 0 of the action potential. This leads to a decreased maximum rate of rise of the action potential (dV/dtmax)[3].

  • Calcium Channel (ICa) Inhibition: this compound also inhibits L-type calcium channels, reducing the influx of calcium during Phase 2 (the plateau phase) of the action potential[2][3][4]. This can lead to a shortening of the action potential duration and a decrease in myocardial contractility.

  • Potassium Channel (IK) Effects: The effects of taxine alkaloids on potassium channels are less clear and have been described as inconsistent[3]. Some evidence suggests a possible interaction with potassium channels, which could contribute to the arrhythmogenic effects, but this requires further investigation[2].

The combined inhibition of sodium and calcium channels disrupts the delicate balance of ionic currents that govern the cardiac action potential, leading to conduction delays, arrhythmias, and depressed myocardial function[2].

Quantitative Data Summary

The following table summarizes the inhibitory effects of a mixture of taxine alkaloids on guinea pig ventricular cardiomyocytes, as reported by Tekol and Kameyama (1987). It is important to note that this data is for a sulfate salt of the total alkaloid mixture of Taxus baccata and not purified this compound. The dV/dtmax is used as an index of the sodium current (INa), and the amplitude of the calcium current (ICa) was also measured.

Concentration (g/mL)Mean Decrease in ICa Amplitude (% of Control)Standard Error (ICa)Mean Decrease in dV/dtmax (INa index) (% of Control)Standard Error (dV/dtmax)
10-687.1%± 2.975.4%± 3.7
10-567.8%± 2.853.3%± 7.5
10-424.4%± 2.09.4%± 1.1

Data extracted from Tekol and Kameyama, Arzneimittelforschung, 1987.[3]

Experimental Protocols

The following protocols provide a framework for the electrophysiological study of this compound on isolated cardiomyocytes using the patch-clamp technique.

Cardiomyocyte Isolation

Standard enzymatic digestion protocols can be used to isolate ventricular cardiomyocytes from adult rodents (e.g., rats, guinea pigs) or from human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The choice of model will depend on the specific research question.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the cell membrane and the cardiac action potential.

4.2.1. Recording of Sodium Currents (INa)

  • Objective: To measure the effect of this compound on the fast sodium current.

  • Solutions:

    • External Solution (in mM): 5 NaCl, 135 Choline-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). The low sodium concentration helps to reduce the current amplitude for better voltage clamp control.

    • Internal (Pipette) Solution (in mM): 130 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -120 mV to ensure all sodium channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

    • Record the peak inward current at each voltage step.

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.

    • Repeat the voltage protocol at each concentration to determine the dose-dependent inhibition of INa.

4.2.2. Recording of L-type Calcium Currents (ICa,L)

  • Objective: To measure the effect of this compound on the L-type calcium current.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). TEA is used to block potassium channels.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -40 mV to inactivate sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms).

    • Record the peak inward current at each voltage step.

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.

    • Repeat the voltage protocol at each concentration.

4.2.3. Recording of Action Potentials (Current-Clamp)

  • Objective: To measure the effect of this compound on the morphology and duration of the cardiac action potential.

  • Solutions:

    • External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 EGTA (pH adjusted to 7.2 with KOH).

  • Protocol:

    • Establish a whole-cell configuration in current-clamp mode.

    • Elicit action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) at a steady frequency (e.g., 1 Hz).

    • Record stable baseline action potentials.

    • Perfuse with various concentrations of this compound and record the changes in action potential parameters, such as amplitude, dV/dtmax, and action potential duration at 50% and 90% repolarization (APD50 and APD90).

Visualizations

Signaling Pathway and Mechanism of Action

TaxineA_Mechanism cluster_membrane Cardiomyocyte Membrane Extracellular Extracellular Intracellular Intracellular TaxineA This compound NaChannel Voltage-gated Na+ Channel (Nav1.5) TaxineA->NaChannel Inhibits CaChannel L-type Ca2+ Channel (Cav1.2) TaxineA->CaChannel Inhibits AP_Phase0 Phase 0 (Depolarization) NaChannel->AP_Phase0 Initiates AP_Phase2 Phase 2 (Plateau) CaChannel->AP_Phase2 Maintains Na_ion Na+ Na_ion->NaChannel Influx Ca_ion Ca2+ Ca_ion->CaChannel Influx AP_Changes Reduced dV/dtmax Altered APD Arrhythmias AP_Phase0->AP_Changes AP_Phase2->AP_Changes

Caption: Mechanism of this compound cardiotoxicity.

Experimental Workflow

Electrophysiology_Workflow cluster_protocols Recording Protocols cluster_drug_app start Start isolate Isolate Cardiomyocytes (e.g., rodent ventricle or hiPSC-CMs) start->isolate patch Establish Whole-Cell Patch-Clamp Configuration isolate->patch baseline Record Stable Baseline Activity patch->baseline current_clamp Current-Clamp: Record Action Potentials apply_taxine Apply this compound (Dose-Response Concentrations) current_clamp->apply_taxine voltage_clamp Voltage-Clamp: Record Ion Currents (INa, ICa) voltage_clamp->apply_taxine record_effect Record Electrophysiological Effects apply_taxine->record_effect washout Washout and Assess Reversibility record_effect->washout analyze Data Analysis: (IC50, APD changes, etc.) washout->analyze end End analyze->end

Caption: Workflow for electrophysiological study.

Safety Precautions

This compound is a highly toxic compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the relevant Safety Data Sheet (SDS) before use.

Conclusion

The primary mechanism of this compound-induced cardiotoxicity is the blockade of sodium and calcium channels in cardiomyocytes. The protocols outlined in this document provide a robust framework for quantifying the electrophysiological effects of this compound and can be adapted for screening other compounds for similar cardiotoxic properties. Further research is warranted to elucidate the precise binding sites of this compound on these channels and to fully characterize its effects on other cardiac ion channels.

References

Application Notes and Protocols for Studying Sodium Channel Pharmacology with Taxine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine A is a prominent member of the taxine alkaloid family, naturally occurring compounds found in the yew tree (Taxus species). These alkaloids are known for their cardiotoxicity, which primarily stems from their interaction with voltage-gated ion channels.[1] Specifically, taxines have been shown to interfere with both sodium and calcium channels in myocardial cells, leading to an increase in cytoplasmic calcium concentrations.[1] This activity results in dose-dependent reductions in the rate of action potential depolarization, causing bradycardia, hypotension, and arrhythmias.[1] While the toxicological profile of the broader "taxine" mixture has been characterized to some extent, detailed pharmacological data on purified this compound, particularly concerning its specific interactions with various sodium channel isoforms, remains an area requiring further investigation.

These application notes provide a framework for utilizing this compound as a tool to study the pharmacology of voltage-gated sodium channels. The following sections include available quantitative data, detailed protocols for key experimental approaches, and visualizations of relevant pathways and workflows to guide researchers in this area.

Data Presentation

The primary quantitative data available characterizes the inhibitory effects of a mixture of taxine alkaloids on ion channels in guinea pig ventricular cells. While not specific to this compound, this data provides a foundational understanding of the dose-dependent action of this class of compounds.

Table 1: Inhibitory Effects of a Taxine Alkaloid Mixture on Myocardial Ion Currents

Concentration (g/mL)Mean Decrease in ICa (%) (± SE)Mean Decrease in dV/dtmax (an index of INa) (%) (± SE)
10⁻⁶87.1 ± 2.975.4 ± 3.7
10⁻⁵67.8 ± 2.853.3 ± 7.5
10⁻⁴24.4 ± 2.09.4 ± 1.1
Data from Tekol & Kameyama, 1987.[2]

Signaling Pathways and Mechanisms

This compound is understood to act as an antagonist of voltage-gated sodium channels. The precise binding site and the specifics of its modulatory effects on channel gating kinetics are not yet fully elucidated. The following diagram illustrates the general mechanism of voltage-gated sodium channel function and the putative inhibitory action of this compound.

cluster_0 Voltage-Gated Sodium Channel States cluster_1 Effect of this compound Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization TaxineA This compound Block Channel Block TaxineA->Block Block->Open Inhibition of Na+ influx

Putative mechanism of this compound action on sodium channel gating.

Experimental Protocols

The following protocols are adapted for the study of this compound's effects on voltage-gated sodium channels. Researchers should optimize these protocols based on the specific cell types and equipment used.

Electrophysiological Analysis using Patch-Clamp

This protocol is designed to characterize the effects of this compound on the gating kinetics of a specific sodium channel isoform expressed in a heterologous system (e.g., HEK293 cells).

Objective: To determine the effect of this compound on the voltage-dependence of activation and inactivation, as well as the kinetics of recovery from inactivation of a specific NaV isoform.

Materials:

  • HEK293 cells stably expressing the desired NaV isoform

  • This compound stock solution (in appropriate solvent, e.g., DMSO)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal on an isolated cell and rupture the membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocols:

    • Activation: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.

    • Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses from -120 mV to -10 mV in 10 mV increments, followed by a test pulse to 0 mV for 20 ms.

    • Recovery from Inactivation: From a holding potential of -120 mV, depolarize the cell to 0 mV for 20 ms to induce inactivation. Return the membrane potential to -120 mV for varying durations (1 ms to 5 s) before applying a second test pulse to 0 mV.

  • Data Acquisition: Record sodium currents for each voltage protocol in the absence (control) and presence of increasing concentrations of this compound. Allow for complete solution exchange between recordings.

  • Data Analysis:

    • Generate current-voltage (I-V) relationships to determine the effect on peak current amplitude.

    • Fit the normalized conductance-voltage data with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

    • Fit the normalized steady-state inactivation data with a Boltzmann function to determine the half-maximal inactivation voltage (V₁/₂).

    • Plot the fraction of recovered channels as a function of the recovery interval and fit with an exponential function to determine the time constant of recovery from inactivation.

start Start prep_cells Prepare NaV-expressing Cells start->prep_cells obtain_seal Obtain Gigaohm Seal prep_cells->obtain_seal whole_cell Achieve Whole-Cell Configuration obtain_seal->whole_cell control_rec Record Control Currents (Activation, Inactivation, Recovery) whole_cell->control_rec apply_taxine Apply this compound control_rec->apply_taxine test_rec Record Currents in Presence of this compound apply_taxine->test_rec data_analysis Analyze Gating Parameters test_rec->data_analysis end End data_analysis->end

Workflow for electrophysiological analysis of this compound effects.
Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific sodium channel isoform using a competition binding assay with a known radiolabeled ligand that targets the channel.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific NaV isoform.

Materials:

  • Membrane preparations from cells expressing the target NaV isoform

  • Radiolabeled sodium channel ligand (e.g., [³H]saxitoxin, [³H]batrachotoxin)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target NaV isoform and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (final protein concentration of 50-100 µ g/well )

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd)

    • Increasing concentrations of unlabeled this compound (e.g., from 1 nM to 100 µM)

    • For non-specific binding control, a high concentration of a known unlabeled ligand (e.g., 1 µM tetrodotoxin for saxitoxin binding sites).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding as a function of the this compound concentration.

    • Fit the data using a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_membranes Prepare NaV-containing Membranes start->prep_membranes setup_assay Set up Assay: Membranes + Radioligand + this compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity calculate_ki Calculate IC50 and Ki count_radioactivity->calculate_ki end End calculate_ki->end

Workflow for a radioligand competition binding assay.
Functional Assay using a Fluorescent Membrane Potential Dye

This protocol provides a higher-throughput method to assess the inhibitory activity of this compound on sodium channel function in whole cells.

Objective: To determine the IC₅₀ of this compound for inhibiting sodium channel activity in a cell-based functional assay.

Materials:

  • Cells stably expressing the target NaV isoform

  • Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • This compound stock solution

  • Sodium channel activator (e.g., veratridine, batrachotoxin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescence plate reader with fluidics capabilities

Procedure:

  • Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate at 37°C for 60 minutes.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader.

  • Channel Activation: Add a solution containing the sodium channel activator to all wells simultaneously using the instrument's fluidics.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of the activator. The influx of Na⁺ through the activated channels will cause membrane depolarization, leading to a change in fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the control (no this compound) and baseline (no activator) wells.

    • Plot the percentage of inhibition as a function of this compound concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The available data, primarily from studies on mixed taxine alkaloids, indicates that these compounds are potent inhibitors of voltage-gated sodium and calcium channels. The provided protocols offer a robust framework for researchers to conduct detailed investigations into the specific pharmacological properties of this compound. Future studies should focus on determining the binding affinity of purified this compound for various NaV isoforms to understand its selectivity profile. Furthermore, detailed electrophysiological studies are required to elucidate the precise mechanism of action of this compound on sodium channel gating, which will be crucial for its potential development as a pharmacological tool or therapeutic lead. The lack of specific data for this compound highlights a significant gap in the literature and a promising area for future research in ion channel pharmacology.

References

Application of Taxine A in Cardiac Electrophysiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxine A is a prominent member of the taxine alkaloid family found in the yew tree (Taxus species). These compounds are well-documented for their cardiotoxic effects, which primarily stem from their interaction with cardiac ion channels. While the toxicity of taxine alkaloids, particularly Taxine B, has been a subject of clinical and toxicological reports, this compound also presents significant value as a pharmacological tool in cardiac electrophysiology research. Its primary mechanism of action involves the blockade of voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels in cardiomyocytes.[1][2][3] This action alters the cardiac action potential, leading to effects such as reduced depolarization rate, bradycardia, and arrhythmias.[4] Understanding the specific effects of this compound on cardiac ion channels can provide valuable insights into the mechanisms of arrhythmogenesis and the development of novel antiarrhythmic drugs.

This document provides detailed application notes and protocols for the use of this compound in cardiac electrophysiology research, focusing on its effects on ion channels and action potentials.

Mechanism of Action

This compound acts as an antagonist of voltage-gated sodium and calcium channels in cardiac myocytes.[2][3][5] The blockade of these channels leads to a dose-dependent reduction in the influx of Na⁺ and Ca²⁺ ions during the cardiac action potential. The inhibition of the fast Na⁺ current (INa) is responsible for the reduced rate of depolarization (Vmax) of the action potential, while the blockade of the L-type Ca²⁺ current (ICa-L) affects the plateau phase of the action potential and excitation-contraction coupling.[1][4]

Taxine_A This compound NaV Voltage-gated Sodium Channels (NaV1.5) Taxine_A->NaV blocks CaV L-type Voltage-gated Calcium Channels (CaV1.2) Taxine_A->CaV blocks INa Reduced Fast Na⁺ Current (INa) NaV->INa leads to ICaL Reduced L-type Ca²⁺ Current (ICa-L) CaV->ICaL leads to Vmax Decreased Action Potential Upstroke (Vmax) INa->Vmax Plateau Altered Action Potential Plateau ICaL->Plateau Arrhythmia Arrhythmogenesis Vmax->Arrhythmia Plateau->Arrhythmia

Fig. 1: Simplified signaling pathway of this compound in cardiomyocytes.

Quantitative Data

The following table summarizes the quantitative effects of a taxine alkaloid mixture on cardiac ion currents, as reported in studies on guinea pig ventricular myocytes. It is important to note that this data is for a mixture of taxine alkaloids and may not represent the effects of pure this compound.

ParameterConcentration (g/mL)% of Control (Mean ± SE)Reference
Amplitude of ICa 10-687.1 ± 2.9[1]
10-567.8 ± 2.8[1]
10-424.4 ± 2.0[1]
dV/dtmax of Action Potential (Index of INa) 10-675.4 ± 3.7[1]
10-553.3 ± 7.5[1]
10-49.4 ± 1.1[1]

Experimental Protocols

Isolation of Ventricular Myocytes

A prerequisite for in-vitro cardiac electrophysiology studies is the isolation of viable cardiomyocytes. The following is a general protocol for the enzymatic dissociation of ventricular myocytes from an adult rat heart, which can be adapted for other species.

cluster_0 Heart Perfusion cluster_1 Cell Dissociation & Purification cluster_2 Calcium Reintroduction Heart Excised Heart Langendorff Langendorff Perfusion Heart->Langendorff Mince Mince Ventricular Tissue Langendorff->Mince Ca_Free Ca²⁺-free Buffer Ca_Free->Langendorff Enzyme Collagenase/ Protease Solution Enzyme->Langendorff Triturate Gentle Trituration Mince->Triturate Filter Filter Cell Suspension Triturate->Filter Centrifuge Low-speed Centrifugation Filter->Centrifuge Resuspend Resuspend in low Ca²⁺ Buffer Centrifuge->Resuspend Incremental_Ca Incremental Ca²⁺ Reintroduction Resuspend->Incremental_Ca Final_Buffer Final Experimental Buffer Incremental_Ca->Final_Buffer

Fig. 2: Experimental workflow for cardiomyocyte isolation.

Materials:

  • Langendorff perfusion system

  • Ca²⁺-free Tyrode's solution

  • Enzyme solution (e.g., collagenase type II, protease type XIV)

  • Kraft-Brühe (KB) solution

  • Culture dishes

Protocol:

  • Anesthetize the animal and excise the heart rapidly.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus.

  • Perfuse with Ca²⁺-free Tyrode's solution for 5-10 minutes to wash out blood.

  • Switch to perfusion with the enzyme solution for 10-20 minutes until the heart becomes flaccid.

  • Detach the ventricles and mince the tissue in KB solution.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Allow the myocytes to settle by gravity or gentle centrifugation.

  • Gradually reintroduce Ca²⁺ to the cells before use in experiments.

Whole-Cell Patch-Clamp Recording of INa and ICa-L

The whole-cell patch-clamp technique is essential for recording ion channel currents from isolated cardiomyocytes.

A. Recording Sodium Current (INa)

Solutions:

  • External Solution (in mM): 60 NaCl, 100 NMDG, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 Glucose, 10 HEPES (pH 7.4).

  • Internal Solution (in mM): 110 CsF, 10 CsCl, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2).

Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -120 mV to ensure the availability of Na⁺ channels.

  • Apply depolarizing voltage steps from -80 mV to +50 mV in 5 mV increments for 50 ms.

  • Record the peak inward current at each voltage step.

  • To study the effect of this compound, perfuse the cell with a known concentration of the compound and repeat the voltage-clamp protocol.

B. Recording L-type Calcium Current (ICa-L)

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 Glucose, 5 HEPES (pH 7.4).

  • Internal Solution (in mM): 125 Cs-methanesulfonate, 15 TEA-Cl, 1 MgCl₂, 10 EGTA, 5 HEPES, 5 Mg-ATP (pH 7.2).

Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -40 mV to inactivate Na⁺ channels.

  • Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200-300 ms.

  • Record the peak inward current, which represents ICa-L.

  • Apply this compound and repeat the protocol to determine its inhibitory effect.

cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis Cell Isolated Cardiomyocyte Pipette Patch Pipette (Internal Solution) Seal Giga-ohm Seal Formation Pipette->Seal Rupture Membrane Rupture (Whole-cell) Seal->Rupture V_Protocol Voltage-clamp Protocol Rupture->V_Protocol I_Record Record Ion Current V_Protocol->I_Record Drug_App Apply this compound I_Record->Drug_App Repeat_Record Repeat Recording Drug_App->Repeat_Record IV_Curve I-V Curve Generation Repeat_Record->IV_Curve Dose_Response Dose-Response Analysis IV_Curve->Dose_Response

Fig. 3: General workflow for whole-cell patch-clamp experiments.
Action Potential Recording

Current-clamp recordings are used to measure the cardiac action potential and assess the effects of this compound on its parameters.

Solutions:

  • Use standard physiological external and internal solutions that mimic the intracellular and extracellular environments.

Protocol:

  • Establish a whole-cell configuration in current-clamp mode.

  • Elicit action potentials by injecting brief suprathreshold current pulses (e.g., 1-2 ms, 1-2 nA) at a steady frequency (e.g., 1 Hz).

  • Record stable baseline action potentials.

  • Perfuse the cell with this compound and record the changes in action potential parameters, including:

    • Action Potential Duration (APD) at 50% and 90% repolarization (APD₅₀, APD₉₀).

    • Maximum upstroke velocity (dV/dtmax).

    • Resting membrane potential.

    • Action potential amplitude.

Applications in Drug Development

  • Target Validation: this compound can be used as a tool compound to validate the role of Na⁺ and Ca²⁺ channels in cardiac arrhythmias.

  • Screening Assays: Understanding the binding site and mechanism of this compound can aid in the development of high-throughput screening assays for novel ion channel modulators.

  • Safety Pharmacology: The electrophysiological effects of this compound provide a reference for the cardiotoxic potential of new chemical entities that may interact with cardiac ion channels.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of sodium and calcium channels in cardiac electrophysiology. Its ability to modulate these key channels allows for detailed studies of the mechanisms underlying cardiac excitability and arrhythmogenesis. The protocols outlined in this document provide a framework for researchers to utilize this compound in their studies, contributing to a deeper understanding of cardiac function and the development of future cardiovascular therapies. Researchers should, however, exercise caution due to the toxic nature of taxine alkaloids and adapt the provided general protocols to their specific experimental conditions.

References

Application Note: Rapid Screening of Taxine A using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a rapid and cost-effective thin-layer chromatography (TLC) method for the qualitative screening of Taxine A in plant extracts, particularly from Taxus species (yew). Taxine alkaloids, including this compound, are toxic compounds of significant interest in toxicology and pharmacology.[1] This protocol provides a straightforward workflow for sample preparation, chromatographic separation, and visualization, making it suitable for rapid screening purposes in a laboratory setting. The described method is adapted from established procedures for the analysis of related taxane compounds.

Introduction

This compound is a principal component of the toxic alkaloid mixture known as "taxine," found in various parts of the yew tree (Taxus spp.), with the exception of the fleshy red aril of the seed.[1] Due to the cardiotoxic nature of these compounds, a reliable and rapid screening method is essential for toxicological analysis and in the quality control of botanical materials.[1] Thin-layer chromatography offers a simple, versatile, and economical platform for the separation and identification of compounds in complex mixtures.[2][3][4] This protocol outlines a normal-phase TLC procedure using silica gel as the stationary phase and a solvent system optimized for the separation of moderately polar alkaloids like this compound.

Experimental Workflow

The overall workflow for the TLC screening of this compound involves sample extraction, preparation of the TLC plate and developing chamber, spotting the sample, developing the chromatogram, and visualizing the separated compounds.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Sample Extraction (e.g., from Yew Needles) D Spot Sample Extract on TLC Plate A->D B Prepare TLC Plate (Mark Origin) B->D C Prepare Developing Chamber (Add Mobile Phase & Saturate) E Develop TLC Plate in Chamber C->E D->E F Dry Developed Plate E->F G Visualize Spots (UV Light & Staining) F->G H Calculate Rf Values G->H I Compare with Standard (Qualitative ID) H->I

Caption: Experimental workflow for this compound screening by TLC.

Protocols

Sample Preparation: Extraction of Taxine Alkaloids

This protocol is adapted from a method for extracting taxine from yew needles.[5]

Materials:

  • Dried and crushed yew needles

  • 0.5% Sulfuric acid (H₂SO₄)

  • Ethyl ether (Et₂O)

  • Aqueous sodium hydroxide (NaOH) solution (to adjust pH)

  • Beakers, magnetic stirrer, separatory funnel, filter paper

  • Rotary evaporator

Procedure:

  • Macerate 50 g of dried, crushed yew needles in 0.5% sulfuric acid.

  • Stir the mixture continuously for an extended period (e.g., 4 days) at room temperature.[5]

  • Filter the mixture to separate the acidic aqueous extract from the plant material.

  • Transfer the filtrate to a separatory funnel and extract three times with 300 mL of ethyl ether to remove non-alkaloidal compounds. Discard the ether layers.

  • Adjust the pH of the aqueous phase to approximately 10-10.5 using an aqueous NaOH solution.

  • Extract the now alkaline aqueous phase three times with a suitable organic solvent such as dichloromethane or ethyl acetate to extract the taxine alkaloids.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract to a small volume using a rotary evaporator. This concentrate will be used for TLC analysis.

Thin-Layer Chromatography Protocol

Materials:

  • Silica gel 60 F₂₅₄ TLC plates[6][7]

  • TLC developing chamber

  • Capillary tubes for spotting[8]

  • Mobile Phase: A common mobile phase for taxanes is a mixture of a non-polar and a moderately polar solvent. A good starting point is a mixture of chloroform and acetone (e.g., 15:5 v/v) or dichloromethane and methanol (e.g., 19:1 v/v) .[7][9]

  • Sample solution (from Protocol 1) dissolved in a volatile solvent like methanol or dichloromethane.[10]

  • (Optional) this compound standard solution for comparison.

Procedure:

  • Chamber Saturation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.[8] Place a piece of filter paper partially submerged in the solvent and lining the chamber wall to aid in chamber saturation.[6] Close the chamber and allow it to saturate for at least 20 minutes.[6]

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[10] Mark the points where the samples will be spotted.

  • Spotting: Use a capillary tube to apply a small spot (1-2 µL) of the concentrated sample extract onto the origin line. If using a standard, spot it in a separate lane. Ensure the spots are small and concentrated to prevent streaking.[10]

  • Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level.[8] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]

  • Drying: Allow the plate to air dry completely in a fume hood to evaporate all residual solvent.

Visualization

Since taxine alkaloids are typically colorless, visualization methods are required.

Procedure:

  • UV Visualization: Examine the dried plate under short-wave UV light (254 nm).[11][12] Many organic compounds, particularly those with conjugated systems, will appear as dark spots against the fluorescent background of the plate.[11] Circle any visible spots with a pencil.

  • Chemical Staining: For enhanced detection, use a chemical staining reagent. Phosphomolybdic acid (PMA) is a good general stain for many organic compounds.[11]

    • Preparation of PMA stain: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[11]

    • Staining: Briefly dip the dried TLC plate into the PMA solution or spray the plate evenly with the reagent in a fume hood.

    • Activation: Gently heat the stained plate with a heat gun or on a hot plate until colored spots appear.[11][13] Most compounds will appear as dark green or blue spots against a lighter green background.[11]

Data Presentation

The retention factor (Rf) is a key parameter for compound identification in TLC. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15]

CompoundMobile Phase System (v/v)Rf Value (Hypothetical)Visualization Method
This compound Standard Chloroform:Acetone (15:5)0.45UV (254 nm), PMA Stain
Sample Extract Spot 1 Chloroform:Acetone (15:5)0.46UV (254 nm), PMA Stain
Sample Extract Spot 2 Chloroform:Acetone (15:5)0.62PMA Stain
This compound Standard Dichloromethane:Methanol (19:1)0.50UV (254 nm), PMA Stain
Sample Extract Spot 1 Dichloromethane:Methanol (19:1)0.51UV (254 nm), PMA Stain

A spot in the sample extract having the same Rf value and color reaction as the this compound standard under identical conditions provides strong evidence for its presence.

Conclusion

The described thin-layer chromatography method provides a rapid, simple, and effective tool for the qualitative screening of this compound in plant extracts. By following the detailed protocols for sample extraction, TLC development, and visualization, researchers can efficiently detect the presence of this toxic alkaloid. For definitive identification and quantification, further analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[5][16]

References

Troubleshooting & Optimization

Technical Support Center: Taxine A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of Taxine A extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for low this compound yield during extraction?

Low yields of this compound can be attributed to several factors:

  • Low Natural Abundance: this compound is often present in very small quantities in Taxus species.

  • Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for this compound.

  • Inefficient Solvent System: The solvent used may not have the appropriate polarity to effectively solubilize this compound.

  • Degradation of this compound: Taxine alkaloids can be sensitive and may degrade during the extraction process due to factors like temperature, light, or pH.[1]

  • Incomplete Extraction: The extraction time or conditions may not be sufficient to fully extract the compound from the plant matrix.

  • Losses During Purification: Significant amounts of this compound can be lost during subsequent purification steps.[2]

Q2: Which Taxus species and plant part generally have the highest concentration of taxines?

The concentration of taxine alkaloids varies among different Taxus species and is also influenced by the season. Taxus baccata and Taxus cuspidata are known to contain the highest amounts of taxines.[3] Seasonal variations exist, with the highest concentrations of taxines typically found during the winter months.[4][5] While the bark has been a traditional source, needles are often used for extraction as a more sustainable option.[6][7]

Q3: How can I minimize the degradation of this compound during extraction?

Taxine constituents are known to be unstable and can degrade easily.[1] To minimize degradation:

  • Avoid Excessive Heat: Use moderate temperatures during extraction and concentration steps. Some methods like accelerated solvent extraction (ASE) utilize thermal energy but for short durations to minimize degradation.[8]

  • Protect from Light: Photodegradation can occur, so it is advisable to protect the extracts from direct light.[1]

  • Control pH: Avoid strongly acidic or alkaline conditions, as they can cause isomerization and degradation of taxanes.[9]

  • Prompt Processing: Process the harvested plant material quickly to prevent enzymatic degradation.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process.

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Step
Suboptimal extraction parameters.Optimize parameters such as solvent-to-solid ratio, temperature, and extraction time. Response Surface Methodology (RSM) can be a useful tool for optimization.[11]
Inefficient cell wall disruption.Employ techniques that enhance cell wall disruption, such as ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), or high-intensity pulsed electric field (PEF) extraction.[6][11][12] Pre-treating the plant material with enzymes like cellulase can also improve the release of taxanes.[13]
Inappropriate solvent selection.Test a range of solvents with varying polarities. Mixtures of solvents, such as methanol-water or ethanol, are often effective.[6][14] The use of co-solvents like natural menthol with isopropanol has also shown to improve extraction efficiency.[8][13]
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Possible Cause Troubleshooting Step
High concentration of surfactant-like compounds in the extract.Gently swirl the separatory funnel instead of vigorous shaking to reduce agitation.[15]
Similar densities of the two phases.Add brine (a saturated salt solution) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.[15]
Insufficient phase separation.Centrifuge the mixture to facilitate the separation of the layers.
Issue 3: Co-extraction of Impurities
Possible Cause Troubleshooting Step
Non-selective solvent system.Perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and pigments before the main extraction.[14]
Complex plant matrix.Employ a multi-step purification strategy involving techniques like column chromatography, preparative HPLC, or antisolvent recrystallization to separate this compound from other structurally similar taxanes and impurities.[2][9]

Data Presentation: Comparison of Extraction Methods

The following table summarizes the yields of taxanes obtained using different extraction methods and optimized conditions as reported in various studies.

Extraction MethodPlant MaterialKey ParametersMaximum YieldReference
Ultrasonic Extraction (US)Taxus cuspidata needlesLiquid-to-solid ratio: 20.88, Ultrasonic power: 140.00 W, Ultrasonic time: 47.63 min, Ethanol content: 83.50%342.27 µg/g (total taxanes)[11]
Microwave-Assisted Extraction (MAE)Taxus baccata needlesSolvent: 90% methanol, Temperature: 95°C, Time: 7 min, Sample-to-solvent ratio: 1.5g/10mLComparable to CSE (87-92% recovery)[6]
High-Intensity Pulsed Electric Field (PEF)Taxus cuspidata needlesElectric field strength: 16 kV/cm, Pulse number: 8, Particle size: 160 meshes, Solid-liquid ratio: 1:60672.13 µg/g (total taxanes)[12]
Ultrasound-Microwave SynergyTaxus wallichiana var. maireiUltrasound power: 300 W, Microwave power: 215 W, Temperature: 50°C, Mesh size: 130570.32 µg/g (total taxanes)[13]
Ultrasound-Assisted Enzymatic ExtractionTaxus chinensisEnzyme: Cellulase (0.6%), Enzyme treatment time: 1.0 h, Temperature: 45°C, Solid-liquid ratio: 1:160.898% (total taxane compounds)[13]
Conventional Solvent Extraction (CSE)Taxus baccata needlesSolvent: Sulphuric acid (0.5%)~0.53% (total taxine)[16]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Taxanes

This protocol is based on the methodology described by Zhang et al. (2020).[11]

  • Sample Preparation: Dry the needles of Taxus cuspidata and grind them into a fine powder.

  • Extraction:

    • Mix the powdered needles with an 83.50% ethanol solution at a liquid-to-solid ratio of 20.88:1 (mL/g).

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic power of 140.00 W for 47.63 minutes.

  • Post-Extraction:

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract under reduced pressure to obtain the crude taxane extract.

  • Analysis: Analyze the taxane content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE) of Paclitaxel

This protocol is adapted from the work of Sadeghi-aliabadi et al. (2007).[6]

  • Sample Preparation: Use dried and powdered needles of Taxus baccata.

  • Extraction:

    • Place 1.5 g of the powdered needles in a closed vessel with 10 mL of 90% methanol.

    • Irradiate the mixture with microwaves at a temperature of 95°C for 7 minutes.

  • Post-Extraction:

    • Allow the vessel to cool.

    • Filter the extract to remove solid plant material.

  • Analysis: The extract can be directly analyzed by HPLC-UV at 227 nm.

Visualizations

Experimental Workflow: General this compound Extraction and Purification

ExtractionWorkflow A Plant Material (Taxus sp.) B Grinding & Drying A->B C Extraction (e.g., UAE, MAE, PEF) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Solvent Evaporation E->F G Concentrated Extract F->G H Liquid-Liquid Partitioning G->H I Fraction containing this compound H->I J Chromatographic Purification (e.g., Column, Prep-HPLC) I->J K Isolated this compound J->K

Caption: A generalized workflow for the extraction and purification of this compound.

Logical Relationship: Troubleshooting Low Extraction Yield

TroubleshootingYield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Inefficient Extraction Problem->Cause1 Cause2 This compound Degradation Problem->Cause2 Cause3 Loss during Workup Problem->Cause3 Sol1a Optimize Parameters (Solvent, T, Time) Cause1->Sol1a Sol1b Use Advanced Methods (UAE, MAE, PEF) Cause1->Sol1b Sol1c Enzymatic Pre-treatment Cause1->Sol1c Sol2a Control Temperature Cause2->Sol2a Sol2b Protect from Light Cause2->Sol2b Sol2c Maintain Neutral pH Cause2->Sol2c Sol3a Optimize Purification Steps Cause3->Sol3a Sol3b Minimize Emulsion Formation Cause3->Sol3b

References

Technical Support Center: Taxine A Extraction and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Taxine A. It focuses on preventing degradation during extraction and ensuring stability during storage.

Frequently Asked Questions (FAQs) about this compound Stability

Q1: What is this compound and why is its stability a concern?

This compound is one of the major toxic alkaloids found in the yew tree (Taxus species). It belongs to a complex mixture of related compounds collectively known as "taxines".[1] These alkaloids are of interest to researchers for their pharmacological properties, but they are notoriously unstable.[2][3] Degradation can occur readily, leading to molecular destruction and rearrangements, which can compromise experimental results and the viability of potential therapeutic applications.[3]

Q2: What are the primary factors that cause this compound degradation?

The primary factors contributing to the degradation of taxine alkaloids are exposure to certain pH conditions, light, and temperature.

  • pH: Taxines are unstable under neutral and basic (alkaline) conditions.[2][4] Acidic conditions, such as using sulfuric acid during extraction, have been employed to isolate these compounds.[5]

  • Light: Photodegradation is a known issue for taxine constituents, meaning exposure to light can cause the molecules to break down.[3][4]

  • Temperature: While specific degradation temperatures for pure this compound are not well-documented in the provided results, general principles of chemical kinetics suggest that higher temperatures will accelerate degradation. Some extraction methods are optimized for lower temperatures to maintain the integrity of bioactive components.[6] For example, ultrasound-assisted extraction for taxanes from Taxus wallichiana was optimized at 40°C.[6]

Q3: Does the concentration of taxines vary in the plant material?

Yes, the concentration of taxine alkaloids in yew plants can vary significantly depending on the season. The highest concentrations are typically found during the winter months, while the lowest concentrations occur in the summer.[1] It is also important to note that the toxic alkaloids remain present even in dead or dried plant matter.[1]

Troubleshooting Guide: this compound Extraction

This section addresses common issues that can lead to this compound degradation during the extraction process.

Q4: My this compound yield is consistently low. What could be the cause?

Low yield can be due to several factors related to the extraction protocol and potential degradation. Consider the following:

  • Inefficient Extraction Method: The choice of solvent and extraction technique is critical. Taxanes are hydrophobic and require organic solvents for effective extraction.[6] Methods like Ultrasound-Assisted Extraction (UAE) and Pulsed Electric Field (PEF) extraction have been shown to be more efficient than traditional solid-liquid extraction.[6]

  • Incorrect Solvent Choice: Solvents such as ethanol, methanol, and dichloromethane are effective, but there is a move towards safer solvents like ethyl acetate.[6] The optimal solvent or solvent combination should be determined for your specific plant material.

  • Degradation During Extraction: If the extraction conditions are not optimized, significant degradation can occur. Ensure the pH of your extraction medium is not neutral or basic.[2] Minimize exposure to light and use the lowest effective temperature to prevent degradation.[3][6]

  • Suboptimal Solid-to-Liquid Ratio: The ratio of plant material to solvent affects extraction efficiency. For UAE, ratios around 1:15 to 1:25 (g/mL) have been found to be optimal.[6][7] Increasing the solvent volume can enhance the dissolution of taxanes up to a certain point.[7]

Q5: How can I improve the purity of my this compound extract?

Crude extracts often contain numerous other compounds. Several techniques can be used to improve purity:

  • Solid-Phase Extraction (SPE): Using macroporous resins like AB-8 can effectively separate and enrich taxane compounds from the crude extract.[6]

  • Anti-solvent Recrystallization: This method is effective for purifying taxanes. It involves dissolving the crude extract in a solvent (e.g., methanol) and then adding an anti-solvent (e.g., water) to precipitate the less soluble taxanes, thereby separating them from more soluble impurities.[6][8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, Prep-HPLC is a powerful technique used to isolate specific compounds like 10-Deacetylbaccatin III and Paclitaxel from a mixture.[6]

Data & Protocols

Table 1: Comparison of Optimized Extraction Parameters for Taxanes
MethodPlant SourceKey ParametersReported Yield/PurityReference
Ultrasound-Assisted Extraction (UAE) Taxus wallichiana var. mairei leavesMaterial-liquid ratio: 1:15 (g/mL), Time: 23 min, Temperature: 40°CNot specified[6]
Ultrasound-Assisted Extraction (UAE) Taxus cuspidataLiquid-to-solid ratio: 20.88, Ultrasound power: 140 W, Time: 47.63 min, Ethanol: 83.50%Purity of 10-DAT: 95.33%, Purity of Paclitaxel: 99.15%[6][7]
Enzyme-Assisted Extraction Taxus yunnanensis barkUse of cellulase solution, anhydrous ethanol, and ultrasound.0.898%[6]
Pulsed Electric Field (PEF) Extraction TaxusElectric field: 16 kV/cm, Pulse number: 8, Solid-liquid ratio: 1:60672.13 µg/g[6]
Anti-solvent Recrystallization Taxus cuspidata crude extractCrude extract conc.: 555.28 mg/mL, Anti-solvent ratio: 28.16, Temp: 22.91°C23.24%[8]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Taxanes

This protocol is a generalized methodology based on optimized parameters reported for Taxus cuspidata.[6][7]

Objective: To extract taxane compounds from Taxus plant material while minimizing degradation.

Materials:

  • Dried and powdered Taxus plant material (e.g., needles, bark).

  • Ethanol (83.5% aqueous solution).

  • Ultrasonic bath or probe sonicator.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Rotary evaporator.

Procedure:

  • Preparation: Weigh the powdered plant material.

  • Solvent Addition: Add the 83.5% ethanol solvent to the plant material at a liquid-to-solid ratio of approximately 21:1 (mL:g).

  • Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Apply ultrasonic power (approx. 140 W) for about 48 minutes. Maintain a constant temperature (e.g., 40°C) to prevent thermal degradation.[6]

  • Filtration: After extraction, separate the liquid extract from the solid plant residue by filtration.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.

  • Storage: Store the resulting crude extract in an airtight, light-protected container at low temperatures (-20°C is recommended for long-term storage).

Troubleshooting Guide: this compound Storage

Q6: I see degradation in my stored this compound samples. How can I prevent this?

Proper storage is crucial for maintaining the integrity of this compound.

  • Temperature: Store purified this compound and extracts at low temperatures. For long-term storage, -20°C or below is advisable. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light Exposure: Protect samples from light at all times. Use amber vials or wrap containers in aluminum foil. Store samples in a dark location, such as a freezer or light-proof box. Photodegradation is a significant risk for taxines.[3][4]

  • Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if they are stored for extended periods.

  • Solvent and pH: If samples are stored in solution, ensure the solvent is anhydrous and the pH is not neutral or basic.[2] A slightly acidic environment may improve stability.

Visualizations

Workflow and Degradation Factors

TaxineA_Workflow_Degradation cluster_workflow Extraction & Analysis Workflow cluster_degradation Degradation Factors Plant Taxus spp. Plant Material Extraction Extraction (e.g., UAE) Plant->Extraction Purification Purification (e.g., SPE, HPLC) Extraction->Purification Degradation Degradation Products Analysis Stability Analysis (HPLC) Purification->Analysis TaxineA This compound Integrity TaxineA->Degradation Degrades Into Light Light Exposure Light->Degradation Temp High Temperature Temp->Degradation pH Neutral / Basic pH pH->Degradation Oxygen Oxygen Oxygen->Degradation

Caption: Factors contributing to this compound degradation during the experimental workflow.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Yield start Low this compound Yield Detected check_extraction Review Extraction Protocol start->check_extraction check_storage Review Storage Conditions start->check_storage solvent Is the solvent optimal? (e.g., Ethanol, Methanol) check_extraction->solvent Solvent params Are parameters optimized? (Temp, Time, Ratio) check_extraction->params Parameters degradation_factors Were degradation factors controlled? (Light, pH) check_extraction->degradation_factors Protection storage_temp Stored at ≤ -20°C? check_storage->storage_temp storage_light Protected from light? check_storage->storage_light solution_optimize Action: Optimize solvent choice and solid-liquid ratio. solvent->solution_optimize solution_params Action: Adjust Temp/Time. Use low temp methods. params->solution_params solution_protect Action: Use acidic buffer, work in low light. degradation_factors->solution_protect solution_storage Action: Use amber vials, ensure freezer integrity. storage_temp->solution_storage storage_light->solution_storage

Caption: A troubleshooting flowchart for diagnosing the cause of low this compound yield.

References

Technical Support Center: Co-elution of Taxine A with other taxanes in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of Taxine A with other taxanes during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from other taxanes important?

This compound is a toxic alkaloid and a member of the taxane family, which are diterpenes produced by plants of the Taxus genus (yew trees). While some taxanes, like paclitaxel (Taxol®) and docetaxel, are valuable chemotherapeutic agents, this compound is cardiotoxic. Therefore, in the analysis of taxane-based active pharmaceutical ingredients (APIs) or natural product extracts, it is crucial to separate and quantify this compound to ensure the safety and purity of the pharmaceutical product.

Q2: Is the co-elution of this compound with other taxanes a known issue in HPLC?

Yes, the co-elution of taxines with other taxanes, such as paclitaxel, has been reported in scientific literature.[1] Due to their structural similarities, taxines and other taxane analogues can have very similar retention times under certain chromatographic conditions, leading to overlapping peaks and inaccurate quantification.

Q3: What are the primary factors that influence the separation of this compound from other taxanes?

The separation of taxanes in reversed-phase HPLC is primarily influenced by their polarity, which is determined by their chemical structure. Key factors include:

  • The taxane core structure: All taxanes share a common taxadiene core.[2]

  • Substituents on the taxane ring: The type and position of functional groups (e.g., acetyl, hydroxyl, benzoyl groups) significantly impact the molecule's overall polarity.[3]

  • The C-13 side chain: The nature of the ester side chain at the C-13 position is a critical determinant of both biological activity and chromatographic behavior.[3]

Q4: Which HPLC stationary phases are most suitable for separating taxanes?

C18 (octadecylsilane) columns are the most commonly used stationary phases for taxane analysis due to their hydrophobicity, which allows for good retention and separation of these relatively non-polar compounds.[4][5] However, for challenging separations, other stationary phases can offer different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivities for aromatic and polar compounds, respectively, and may be effective in resolving co-eluting taxanes.

Troubleshooting Guide for Co-elution of this compound

This guide provides a systematic approach to identifying and resolving the co-elution of this compound with other taxanes.

Problem: Poor peak resolution or suspected co-elution of this compound.
Step 1: Initial Assessment and Confirmation of Co-elution

The first step is to confirm that you have a co-elution problem.

  • Symptom: Broad, asymmetric, or shouldered peaks in the chromatogram where this compound or another taxane is expected to elute.

  • Action:

    • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity function to assess the homogeneity of the peak. A non-homogenous peak is a strong indicator of co-elution.

    • Spiking Experiment: If a standard for this compound is available, spike the sample with a known amount and observe if the peak shape worsens or if a new shoulder appears.

Step 2: Method Optimization

If co-elution is confirmed, the following parameters of your HPLC method should be systematically adjusted. It is recommended to change only one parameter at a time to evaluate its effect.

The mobile phase composition is the most powerful tool for manipulating selectivity in reversed-phase HPLC.

  • Organic Modifier:

    • Action: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

    • Rationale: Acetonitrile and methanol interact differently with the stationary phase and the analytes, which can change the separation factor (α) between co-eluting peaks.

  • Aqueous Phase pH:

    • Action: Adjust the pH of the aqueous component of the mobile phase. For taxanes, a slightly acidic pH (e.g., using 0.1% formic acid or phosphoric acid) is often used to ensure the reproducibility of the analysis by suppressing the ionization of any residual silanols on the column.

    • Rationale: While taxanes are not highly ionizable, subtle changes in the surface chemistry of the stationary phase due to pH can affect the retention of polar analytes.

  • Gradient Profile:

    • Action: If using a gradient, make it shallower (i.e., decrease the rate of change of the organic solvent concentration).

    • Rationale: A shallower gradient increases the effective resolution between closely eluting peaks by allowing more time for separation to occur.

If optimizing the mobile phase does not resolve the co-elution, changing the stationary phase is the next logical step.

  • Action:

    • Switch from a standard C18 column to one with a different selectivity, such as a phenyl-hexyl or a PFP column.

    • Consider a C18 column from a different manufacturer, as subtle differences in the silica backbone and bonding chemistry can lead to different selectivities.

  • Action: Vary the column temperature (e.g., in increments of 5 °C).

  • Rationale: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can sometimes improve resolution.

Workflow for Troubleshooting Co-elution

Coelution_Troubleshooting start Start: Suspected Co-elution confirm Confirm Co-elution (Peak Purity, Spiking) start->confirm optimize_mp Optimize Mobile Phase confirm->optimize_mp Yes end_fail Further Method Development Required confirm->end_fail No change_organic Change Organic Modifier (ACN <-> MeOH) optimize_mp->change_organic adjust_ph Adjust pH change_organic->adjust_ph modify_gradient Modify Gradient Profile adjust_ph->modify_gradient check_resolution1 Resolution Improved? modify_gradient->check_resolution1 change_sp Change Stationary Phase (e.g., Phenyl, PFP) check_resolution1->change_sp No end_success Problem Solved check_resolution1->end_success Yes check_resolution2 Resolution Improved? change_sp->check_resolution2 adjust_temp Adjust Temperature check_resolution2->adjust_temp No check_resolution2->end_success Yes check_resolution3 Resolution Improved? adjust_temp->check_resolution3 check_resolution3->end_success Yes check_resolution3->end_fail No

Caption: A flowchart for troubleshooting the co-elution of this compound in HPLC.

Experimental Protocols

General HPLC Method Development Protocol for Taxane Analysis

This protocol provides a starting point for developing a method to separate this compound from other taxanes.

  • Column: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with a linear gradient from 30% B to 70% B over 30 minutes.

    • Hold at 70% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 227 nm (for general taxanes) and 280 nm (more selective for some taxines).[1]

  • Injection Volume: 10 µL.

Optimization: Based on the initial results, adjust the gradient slope, initial and final mobile phase B concentrations, and consider switching the organic modifier to methanol as described in the troubleshooting guide.

Data Presentation

Table 1: Example HPLC Conditions for Taxane Separation

The following table summarizes HPLC conditions from various studies that have successfully separated different taxanes. These can be used as a reference for method development.

ParameterMethod 1[4]Method 2[5]Method 3[6]
Column C18 (250 mm x 4.6 mm, 5 µm)Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A WaterWaterWater
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient Isocratic40-50% B (0-10 min), 50-53% B (10-13 min)40-50% B (0-10 min), 50-53% B (10-13 min)
Flow Rate 1.0 mL/min0.8 mL/min0.8 mL/min
Temperature 30 °C30 °C30 °C
Detection 227 nm227 nm227 nm
Structural Comparison of Key Taxanes

Understanding the structural similarities and differences between this compound and other taxanes is key to predicting and resolving co-elution.

Taxane_Structures cluster_0 Taxane Core cluster_1 Key Taxanes Taxane_Core Common Taxane Ring System Taxine_A This compound (Toxic Alkaloid) Taxane_Core->Taxine_A + specific side chains Paclitaxel Paclitaxel (Taxol®) (Chemotherapeutic) Taxane_Core->Paclitaxel + specific side chains Cephalomannine Cephalomannine (Chemotherapeutic) Taxane_Core->Cephalomannine + specific side chains Baccatin_III Baccatin III (Precursor) Taxane_Core->Baccatin_III + specific side chains Paclitaxel->Taxine_A Shared core, different side chains (potential for co-elution) Paclitaxel->Cephalomannine Structurally very similar (potential for co-elution)

References

Technical Support Center: Chromatographic Resolution of Taxine A and B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of Taxine A and B. It is intended for researchers, scientists, and professionals in drug development who are utilizing techniques such as HPLC and UHPLC for the analysis of these complex taxane alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and B, offering systematic approaches to problem resolution.

Problem: Poor Resolution or Co-elution of this compound and B Peaks

Q1: My this compound and Taxine B peaks are not well separated. What are the initial steps to improve resolution?

A1: Poor resolution between this compound and B is a common challenge due to their structural similarity. A systematic approach to method optimization is crucial. Begin by evaluating and adjusting the primary chromatographic parameters. The following workflow outlines the recommended troubleshooting process.

G start Poor Resolution of This compound and B mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase gradient Step 2: Adjust Gradient Program mobile_phase->gradient If resolution is still poor column_chem Step 3: Evaluate Stationary Phase gradient->column_chem If co-elution persists temp_flow Step 4: Modify Temperature & Flow Rate column_chem->temp_flow For fine-tuning end Resolution Improved temp_flow->end

Caption: Troubleshooting workflow for improving this compound and B peak resolution.

Initial Troubleshooting Steps:

  • Mobile Phase Composition: The choice and proportion of the organic modifier (typically acetonitrile or methanol) in the mobile phase is a critical first step.[1][2]

    • Action: Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent in a reversed-phase system will generally increase retention times and may improve separation.

    • Tip: If using acetonitrile, consider switching to methanol or vice-versa. The change in solvent selectivity can significantly alter the elution profile.

  • Mobile Phase pH: Taxine alkaloids are basic compounds, making mobile phase pH a powerful tool for optimizing selectivity.[1][2]

    • Action: Adjust the pH of the aqueous portion of your mobile phase. For basic compounds like taxines, operating at a mid-range pH (e.g., 6-8) can alter the ionization state and improve separation. Ensure your column is stable at the chosen pH.

    • Caution: Small changes in pH can lead to significant shifts in retention and selectivity. Always ensure the pH is controlled with a suitable buffer.

Problem: Peak Tailing

Q2: I am observing significant peak tailing for my this compound and B peaks. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like taxines is often caused by secondary interactions with free silanol groups on the silica-based stationary phase.[1][2]

G cause Cause Secondary interactions with active sites (silanols) on the stationary phase solution Solutions Add mobile phase modifier (e.g., triethylamine) Increase buffer concentration Use an end-capped or hybrid-silica column cause->solution leads to

Caption: Causes and solutions for peak tailing of basic alkaloids.

Solutions for Peak Tailing:

  • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively mask the active silanol sites and improve peak shape.[1]

  • Buffer Concentration: Increasing the ionic strength of the buffer in your mobile phase can also help to minimize secondary interactions.

  • Column Choice: Utilize a modern, high-purity silica column that is well end-capped to reduce the number of accessible silanol groups. Alternatively, consider a column with a hybrid particle technology which is inherently less prone to causing peak tailing with basic analytes.

Problem: Irreproducible Retention Times

Q3: The retention times for this compound and B are shifting between injections. What should I check?

A3: Fluctuating retention times can be caused by a number of factors, often related to the stability of the HPLC system and the mobile phase.

Troubleshooting Irreproducible Retention Times:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution or after the system has been idle.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, particularly the pH of buffered solutions, can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate pH measurement.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.

  • Column Temperature: Maintain a stable column temperature using a column oven. Temperature fluctuations can affect solvent viscosity and analyte retention.

Frequently Asked Questions (FAQs)

Q4: What type of HPLC column is best for separating this compound and B?

A4: A C18 column is the most common starting point for the separation of taxane alkaloids.[3][4] However, the specific chemistry of the C18 phase can have a significant impact on selectivity.

Column TypeKey Characteristics & Benefits for Taxine Separation
Standard C18 Good starting point, provides general hydrophobic retention.
High-Density C18 Offers increased steric selectivity, which can be beneficial for resolving structurally similar isomers.[5]
Phenyl-Hexyl Provides alternative selectivity through π-π interactions with the aromatic rings of the taxine molecules, which can improve resolution where C18 fails.[6][7]
Pentafluorophenyl (PFP) Offers a different selectivity profile due to dipole-dipole, and π-π interactions, which can be effective for separating closely related alkaloids.[7][8]

Q5: How can I optimize my gradient elution method for this compound and B?

A5: Gradient optimization is key for resolving complex mixtures containing multiple taxanes. A "scouting gradient" is a good first step to determine the approximate elution conditions.[9]

Experimental Protocol: Gradient Method Development

  • Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 227 nm

  • Optimization:

    • Based on the retention times from the scouting run, adjust the gradient to have a shallower slope in the region where this compound and B elute.[10] For example, if they elute between 10 and 12 minutes (corresponding to 50-60% B), you could modify the gradient to go from 45% to 65% B over a longer period, such as 15 minutes. This "stretches out" the critical part of the chromatogram, improving resolution.[10][11]

G cluster_0 Scouting Gradient cluster_1 Optimized Gradient a1 5% B a2 95% B a1->a2 20 min b1 45% B b2 65% B b1->b2 15 min

Caption: Example of gradient optimization from a broad scouting gradient to a targeted, shallower gradient.

Q6: Are there alternative chromatographic techniques to HPLC for this compound and B separation?

A6: Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for the separation of alkaloids.

Advantages of SFC:

  • Orthogonal Selectivity: SFC often provides a different separation mechanism compared to reversed-phase HPLC, which can be beneficial for resolving difficult peak pairs.[12][13]

  • Higher Speed: The low viscosity of supercritical CO2 allows for faster separations without a significant loss in efficiency.

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, reducing the consumption of organic solvents.

Experimental Protocol: Example SFC Method for Alkaloids

ParameterCondition
Column Silica or 2-Ethylpyridine, 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO2 with a modifier (e.g., methanol or ethanol)
Modifier Gradient 5% to 20% modifier over 10 minutes
Backpressure 15 MPa
Temperature 40 °C
Flow Rate 3 mL/min

Note: This is a general starting point; optimization of the modifier, additives, backpressure, and temperature is necessary for specific applications.[12][14]

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Taxine A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Taxine A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for robust and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] Given that this compound is often analyzed in complex biological matrices such as plasma, urine, or tissue homogenates, endogenous substances like phospholipids, salts, and proteins can interfere with its ionization in the mass spectrometer's source.[1][4]

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak area of this compound in a solution spiked into an extracted blank matrix (a sample known to not contain this compound) with the peak area of this compound in a neat solvent at the same concentration.[6] The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100.[5]

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[5] Values falling between 85% and 115% are often considered acceptable, though significant deviations from 100% necessitate mitigation strategies.[5] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]

Q3: What are the primary strategies to mitigate or compensate for matrix effects in this compound analysis?

A3: There are two main approaches to address matrix effects:

  • Minimize the effect through sample preparation: This is often the most effective way to combat matrix effects.[7] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation (PPT) can be optimized to remove interfering components from the sample matrix before LC-MS/MS analysis.[2][7]

  • Compensate for the effect using an internal standard: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[8][9] A SIL internal standard for this compound would co-elute and experience the same ionization suppression or enhancement, thus providing a reliable way to correct the final calculated concentration. If a SIL internal standard is not available, a structural analog that elutes very close to this compound can be used, but its performance must be carefully validated.[8]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
Potential Cause Troubleshooting Step
Significant Ion Suppression Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove a higher percentage of matrix components.[7][8]
Dilute the sample with the mobile phase or a suitable buffer to reduce the concentration of interfering matrix components.[8]
Suboptimal MS Parameters Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for this compound.[8]
Inefficient Chromatographic Separation Modify the HPLC gradient to better separate this compound from co-eluting matrix components. A shallower gradient can improve resolution.[8]
Consider using an HPLC column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter the elution profile and resolve this compound from interferences.[8]
Issue 2: High Variability in Quantitative Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent Matrix Effects Inconsistent matrix effects across different sample lots can lead to poor precision.[8] The most effective solution is to use a stable isotope-labeled internal standard to compensate for this variability.[8]
If a SIL internal standard is not available, ensure the sample preparation method is highly reproducible. Techniques like automated SPE can reduce variability.
Internal Standard Performance Ensure the internal standard co-elutes with this compound. If it does not, it cannot effectively compensate for matrix effects at the retention time of the analyte.[8]
Carryover Implement a robust needle wash protocol between injections to prevent carryover from high-concentration samples, which can be a source of variability.
Issue 3: Poor Peak Shape for this compound
Potential Cause Troubleshooting Step
Matrix Overload on HPLC Column Dilute the final sample extract to reduce the overall concentration of components being injected onto the column.[5]
Incompatibility of Final Extract with Mobile Phase Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions to prevent peak distortion.[5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare Blank Matrix Extract:

    • Obtain a pool of the relevant biological matrix (e.g., human plasma) confirmed to be free of this compound.

    • Extract the blank matrix using your established sample preparation method (e.g., SPE or LLE).

  • Prepare Spiked Samples:

    • Set A (Matrix): Spike the extracted blank matrix with a known concentration of this compound (e.g., a mid-range QC concentration).

    • Set B (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the same final concentration as Set A.

  • Analysis and Calculation:

    • Analyze both sets of samples by LC-MS/MS.

    • Calculate the Matrix Effect (ME) using the formula: ME (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Reduce Matrix Effects

This protocol provides a general workflow for SPE cleanup. The specific sorbent and solvents should be optimized for this compound.

  • Sample Pre-treatment:

    • To 100 µL of the sample (e.g., plasma), add an appropriate internal standard.

    • Add a pre-treatment solution (e.g., 200 µL of 4% phosphoric acid in water) to disrupt protein binding and adjust pH. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) by washing with 1 mL of methanol followed by 1 mL of water.

  • Loading, Washing, and Elution:

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

    • Elution: Elute this compound from the cartridge using 1 mL of a suitable elution solvent (e.g., methanol containing 0.1% formic acid).[5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5][8]

Data Presentation

Table 1: Example of Matrix Effect Calculation for this compound in Human Plasma

Sample TypeMean Peak Area (n=3)Matrix Effect (%)Interpretation
This compound in Neat Solvent1,500,000--
This compound in Extracted Plasma975,00065%Significant Ion Suppression

Table 2: Comparison of Sample Preparation Techniques on Matrix Effects and Recovery

Sample Preparation MethodMean Matrix Effect (%)Mean Recovery (%)
Protein Precipitation45%95%
Liquid-Liquid Extraction70%80%
Solid-Phase Extraction92%88%

Visualizations

MatrixEffectWorkflow Workflow for Assessing and Mitigating Matrix Effects A Start: this compound Analysis B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Effect (%) B->C D Is ME between 85-115%? C->D E Method Acceptable Proceed with Validation D->E Yes F Significant Matrix Effect Detected D->F No G Implement Mitigation Strategy F->G H Optimize Sample Prep (SPE, LLE) G->H I Use Stable Isotope-Labeled Internal Standard G->I J Modify LC Method G->J K Re-evaluate Matrix Effect H->K I->K J->K K->D

Caption: A logical workflow for the assessment and mitigation of matrix effects.

TroubleshootingLogic Troubleshooting Low Signal Intensity for this compound Start Low Signal/Sensitivity CheckSuppression Assess Ion Suppression Start->CheckSuppression ImproveCleanup Improve Sample Cleanup (e.g., use SPE) CheckSuppression->ImproveCleanup Suppression > 15% OptimizeMS Optimize MS Source Parameters CheckSuppression->OptimizeMS Suppression < 15% DiluteSample Dilute Sample ImproveCleanup->DiluteSample ModifyLC Modify LC Separation DiluteSample->ModifyLC OptimizeMS->ModifyLC End Signal Improved ModifyLC->End

Caption: A troubleshooting guide for low signal intensity issues.

References

Technical Support Center: Taxine A Analytical Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Taxine A in various analytical solvents, addressing common issues researchers, scientists, and drug development professionals may encounter during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable organic solvent for preparing this compound stock solutions to ensure stability?

A1: Acetonitrile is generally recommended over methanol for preparing this compound stock solutions.[1][2][3] While methanol is a common solvent for extraction, taxanes like paclitaxel have shown greater stability in acetonitrile.[1][2][3] Methanol, being a protic solvent, can participate in reactions such as esterification or transesterification with sensitive functional groups present in the this compound molecule, leading to degradation.[1]

Q2: What is the expected stability of this compound in aqueous solutions?

A2: this compound, like other taxanes, is susceptible to hydrolysis in aqueous solutions, particularly under neutral to basic pH conditions (pH > 7).[4][5] The ester linkages in the taxane structure are prone to cleavage. For optimal stability in aqueous-based mobile phases or formulations, a slightly acidic pH (around 4.5) is preferable.[5][6]

Q3: How does temperature affect the stability of this compound solutions?

A3: Temperature has a significant impact on the degradation rate of this compound. As with most chemical reactions, higher temperatures accelerate degradation.[5][6][7] For short-term benchtop use, solutions should be kept at controlled room temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is crucial.[8][9]

Q4: Should I be concerned about the photostability of this compound during my experiments?

A4: Yes, compounds with complex structures like this compound can be sensitive to light.[10][11] It is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[10] This is especially important for standards that will be used over an extended period.

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: While specific data for this compound is limited, repeated freeze-thaw cycles can be detrimental to the stability of complex molecules. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound peak area over a sequence of HPLC injections. Degradation of this compound in the autosampler vial.1. Ensure the autosampler is temperature-controlled (e.g., set to 4 °C). 2. Use a mobile phase with a slightly acidic pH if compatible with your chromatography. 3. Prepare fresh standards more frequently.
Appearance of new, unidentified peaks in the chromatogram of an aged standard. This compound degradation products are forming.1. Confirm the identity of the degradation products if possible (e.g., using LC-MS). Common degradation pathways for taxanes include hydrolysis and epimerization.[4][13] 2. Review your solvent choice and storage conditions based on the FAQs. Acetonitrile is generally preferred over methanol.[1][2][3]
Inconsistent quantification results between different batches of standards. Improper storage or handling of the analytical standard.1. Always store the solid this compound standard and stock solutions at the recommended temperature (typically -20 °C or below for long-term storage).[8][10] 2. Allow solutions to equilibrate to room temperature before use to ensure complete dissolution, especially after freezing.[10] 3. Use calibrated pipettes and volumetric flasks for accurate preparation.[14][15]
Split or tailing peaks for this compound. On-column degradation or interaction with the stationary phase.1. Ensure the mobile phase pH is optimal for peak shape and stability (typically slightly acidic for taxanes).[16] 2. Check for active sites on the column; consider using a column specifically designed for alkaloids or performing a passivation step. 3. Ensure the sample solvent is compatible with the mobile phase.[17]

Stability Data Summary

Table 1: Relative Stability of this compound in Common Analytical Solvents

SolventRelative StabilityKey Considerations
Acetonitrile HighGenerally inert and provides good peak shape in reverse-phase HPLC. Lower back pressure compared to methanol mixtures.[1][3]
Methanol Moderate to LowCan lead to the formation of degradation products through esterification or transesterification, especially with prolonged storage or elevated temperature.[1]
Water (buffered) pH-DependentStability is highest at a slightly acidic pH (e.g., 4.5).[5][6] Significant degradation can occur at neutral and alkaline pH.[4]
Ethanol Moderate to LowSimilar potential for reactivity as methanol.

Table 2: Influence of Storage Conditions on this compound Stability

ConditionRecommendationRationale
Temperature Long-term: ≤ -20 °C Short-term: 2-8 °CLower temperatures significantly slow down degradation kinetics.[5][9]
pH (Aqueous) 4.0 - 5.0Minimizes hydrolysis of ester functional groups.[5][6]
Light Exposure Protect from lightPrevents photodegradation. Use amber vials or foil.[10][11]
Freeze/Thaw Minimize cyclesAliquot stock solutions to avoid repeated freezing and thawing which can degrade the compound.[12]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a this compound stock solution for use as an analytical standard.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

    • Calibrated pipettes

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Quantitatively transfer the weighed this compound to a volumetric flask of the appropriate size.

    • Add a small amount of acetonitrile to dissolve the this compound. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[10]

    • Once dissolved, dilute to the mark with acetonitrile.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Transfer the stock solution to an amber glass vial for storage.

    • For long-term storage, it is advisable to prepare several smaller aliquots to minimize freeze-thaw cycles.

    • Store the stock solution at ≤ -20 °C.

Protocol for a General Stability Study of this compound

This protocol provides a framework for evaluating the stability of this compound in a specific solvent under defined conditions.

  • Preparation of Stability Samples:

    • Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a known concentration.

    • Aliquot the solution into multiple amber HPLC vials.

  • Storage Conditions:

    • Divide the vials into different groups to be stored under various conditions (e.g., -20 °C, 4 °C, 25 °C, 40 °C).

    • For photostability testing, expose a set of samples to a controlled light source while keeping a control set in the dark.

  • Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by a validated stability-indicating HPLC method.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Study prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot storage Store under Varied Conditions (Temp, Light) aliquot->storage analysis Analyze at Timed Intervals via HPLC storage->analysis data Calculate % Remaining and Degradation Rate analysis->data

Caption: Workflow for assessing this compound stability.

logical_relationship Factors Influencing this compound Stability cluster_factors Influencing Factors Solvent Solvent Type Stability This compound Stability Solvent->Stability pH pH pH->Stability Temp Temperature Temp->Stability Light Light Exposure Light->Stability

Caption: Key factors affecting this compound stability.

References

Troubleshooting poor peak shape of Taxine A in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Taxine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter with poor peak shape during the HPLC analysis of this compound, providing potential causes and actionable solutions.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue. For basic compounds like this compound, this is often due to secondary interactions with the stationary phase.

Possible Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes like this compound, causing tailing[1][2][3].

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing these secondary interactions[1][4][5].

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces tailing for basic compounds[2][6].

    • Solution 3: Add a Mobile Phase Modifier: Adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can mask the active silanol sites[6].

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase.

    • Solution: Systematically reduce the sample concentration or decrease the injection volume[6][7].

  • Column Degradation: The stationary phase can degrade over time, exposing more active sites.

    • Solution: First, attempt to regenerate the column by flushing it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns)[4][5]. If performance does not improve, replace the column.

  • Extra-Column Volume: Excessive volume in tubing and fittings between the injector and the detector can cause peak broadening and tailing.

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are properly connected to minimize dead volume[4][7].

Q2: What causes my this compound peak to show fronting?

Peak fronting, an asymmetry where the front of the peak is sloped, is typically related to sample overload or solvent effects.

Possible Causes and Solutions:

  • Concentration Overload: The sample concentration is too high for the analytical column's capacity[6][8].

    • Solution: Dilute the sample and reinject. If the peak shape improves, overload was the likely cause[6][9].

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte can travel through the column too quickly at the start, causing fronting[9][10][11].

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase[10][12]. If solubility is an issue, use the weakest possible solvent that can still dissolve the sample.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can disrupt the flow path.

    • Solution: This issue is generally irreversible and requires column replacement[8][9]. A void may be caused by sudden pressure changes or operating outside the column's recommended pH and temperature ranges[5][8].

Q3: My this compound peak is split into two or has a shoulder. What should I do?

Split peaks suggest that the analyte band is being disrupted as it passes through the system or that a co-eluting impurity is present.

Possible Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing an uneven flow of the sample onto the stationary phase[8][13][14].

    • Solution 1: Reverse-flush the column (disconnect it from the detector and flush in the opposite direction). This can dislodge particulates from the frit[8][14].

    • Solution 2: Install an in-line filter or guard column before the analytical column to protect it from contamination[8][14].

  • Column Void/Channeling: A void or channel in the stationary phase can cause the analyte to travel through the column via two different paths[5][13][15].

    • Solution: This typically requires column replacement[13][15].

  • Sample Solvent Mismatch: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion and splitting[12].

    • Solution: Prepare the sample in the mobile phase or a weaker solvent[12].

  • Co-eluting Impurity: The split peak may actually be two separate, poorly resolved compounds.

    • Solution: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or the temperature to improve the separation[13]. A gradient elution may be necessary to resolve closely related compounds[16].

Data Presentation

Table 1: Typical Starting HPLC Parameters for Taxane Analysis

This table provides a starting point for method development. Optimization will likely be required for your specific application.

ParameterRecommended SettingRationale & Notes
Column C18, 4.6 x 150 mm, 3.5 µmA C18 column is a standard choice for taxane analysis. Smaller particle sizes can improve efficiency. Consider C8 or Phenyl-Hexyl for alternative selectivity[17][18].
Mobile Phase A HPLC-grade WaterMay contain a buffer (e.g., phosphate) or modifier (e.g., 0.1% TFA) to control pH and improve peak shape.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution for complex mixtures.
Elution Mode GradientA gradient is often necessary to separate this compound from other taxanes and matrix components. A typical starting point could be 40% B to 60% B over 20 minutes[17].
Flow Rate 1.0 mL/minA standard analytical flow rate. Lowering the flow rate can sometimes improve resolution at the cost of longer run times[17].
Column Temperature 30 - 40 °COperating at a controlled, slightly elevated temperature can improve peak shape and reproducibility[9][17][19].
Detection Wavelength ~227-235 nmBased on the UV absorbance maxima for similar taxane structures[18][20].
Injection Volume 5 - 20 µLShould be minimized to prevent volume overload. The injected sample mass should also be considered to avoid mass overload[7].

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment for Peak Tailing

Objective: To determine the optimal mobile phase pH to minimize secondary silanol interactions and improve the peak shape of this compound.

Methodology:

  • Prepare Initial Mobile Phase: Prepare your standard mobile phase (e.g., Water/Acetonitrile).

  • Prepare pH-Adjusted Aqueous Phases: Prepare several batches of the aqueous component (Mobile Phase A) and adjust the pH using a suitable acid (e.g., phosphoric acid or formic acid). Target pH values should range from 2.5 to 4.0 in 0.5 unit increments.

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 4.0) for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Analyze Peak Shape: Measure the USP tailing factor for the this compound peak. A value closer to 1.0 indicates better symmetry.

  • Test Lower pH: Switch to the next mobile phase (e.g., pH 3.5), re-equilibrate the system, and repeat the injection and analysis.

  • Continue Systematically: Continue this process for all prepared pH values.

  • Compare Results: Compare the tailing factors obtained at each pH level to identify the optimal condition that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape or high backpressure.

Methodology (for a standard C18 Reversed-Phase Column):

  • Disconnect Column: Disconnect the column from the detector to avoid contamination.

  • Initial Flush: Flush the column with your mobile phase without any buffer salts (e.g., Water/Acetonitrile) for 10-15 column volumes to remove residual salts.

  • Flush with 100% Water: Flush with 100% HPLC-grade water for 10-15 column volumes.

  • Strong Solvent Flush: Flush with a strong, water-miscible organic solvent.

    • Flush with 100% Acetonitrile for 20-30 column volumes.

    • Follow with 100% Isopropanol for 20-30 column volumes.

  • Intermediate Solvent: Flush again with 100% Acetonitrile for 10-15 column volumes.

  • Return to Mobile Phase: Gradually re-introduce your initial mobile phase composition. Equilibrate the column for at least 20 column volumes before reconnecting to the detector.

  • Test Performance: Inject a standard to check if peak shape and retention time have been restored.

Visualizations

G General Troubleshooting Workflow for Poor Peak Shape cluster_0 Initial Observation cluster_1 Problem Isolation cluster_2 Systemic Issues (All Peaks Affected) cluster_3 Analyte-Specific Issues (Single/Some Peaks Affected) start Poor Peak Shape Observed (Tailing, Fronting, or Split) check_all_peaks Affects All Peaks? start->check_all_peaks system_issue Likely Mechanical/Flow Path Issue check_all_peaks->system_issue Yes analyte_issue Likely Chemical/Interaction Issue check_all_peaks->analyte_issue No check_frit Check for Blocked Frit/ Guard Column system_issue->check_frit check_void Check for Column Void check_frit->check_void check_leaks Check for System Leaks check_void->check_leaks system_solution Reverse Flush/Replace Frit Replace Column Fix Connections check_leaks->system_solution check_method Review Method Parameters (pH, Solvent, Concentration) analyte_issue->check_method check_column_chem Evaluate Column Chemistry check_method->check_column_chem analyte_solution Optimize Mobile Phase Reduce Sample Load Change Column Type check_column_chem->analyte_solution G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed q1 Reduce Sample Concentration/ Injection Volume start->q1 d1 Peak Shape Improves? q1->d1 s1 Issue is Column Overload. Use lower concentration. d1->s1 Yes q2 Adjust Mobile Phase pH (e.g., lower to pH 2-3) d1->q2 No d2 Peak Shape Improves? q2->d2 s2 Issue is Secondary Interaction. Use optimal pH. d2->s2 Yes q3 Flush or Replace Column d2->q3 No s3 Issue is Column Degradation or Contamination. q3->s3 G Troubleshooting Workflow for Peak Fronting start Peak Fronting Observed q1 Dissolve Sample in Initial Mobile Phase start->q1 d1 Peak Shape Improves? q1->d1 s1 Issue is Sample Solvent Strength. Always use mobile phase as solvent. d1->s1 Yes q2 Reduce Sample Concentration d1->q2 No d2 Peak Shape Improves? q2->d2 s2 Issue is Concentration Overload. Inject a more dilute sample. d2->s2 Yes q3 Replace Column d2->q3 No s3 Issue is likely a Column Void. Handle columns with care. q3->s3 G Troubleshooting Workflow for Split Peaks start Split Peak Observed q1 Reverse-Flush Column start->q1 d1 Problem Solved? q1->d1 s1 Issue was Blocked Frit. Install guard column. d1->s1 Yes q2 Adjust Mobile Phase/Gradient to Improve Separation d1->q2 No d2 Peaks Resolve? q2->d2 s2 Issue was Co-elution. Optimize method. d2->s2 Yes q3 Replace Column d2->q3 No s3 Issue was likely a Column Void or irreversible contamination. q3->s3

References

Technical Support Center: Optimization of Mobile Phase for Taxine A Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Taxine A.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation by reversed-phase HPLC?

A common starting point for the separation of taxanes, including this compound, by reversed-phase High-Performance Liquid Chromatography (HPLC) is a gradient elution using a mixture of water and an organic solvent, typically acetonitrile or methanol.[1][2] A gradient approach is often necessary due to the complexity of plant extracts and the presence of multiple related compounds.[3]

Q2: Why is a gradient elution recommended over an isocratic elution for this compound analysis?

Gradient elution is recommended for complex samples like plant extracts containing multiple taxanes.[3] It allows for the separation of compounds with a wide range of polarities in a reasonable time, providing better peak shape and resolution compared to isocratic elution, where late-eluting peaks can become broad.[3]

Q3: What are common additives used in the mobile phase for this compound separation and why are they used?

Additives like formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are often added to the aqueous component of the mobile phase.[1] These acidic modifiers help to control the pH of the mobile phase, which can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase and the analytes themselves.[4][5]

Q4: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally has a lower viscosity and allows for lower UV detection wavelengths.[1] Methanol is a more polar and protic solvent.[1] The choice between them can affect the selectivity of the separation, meaning the relative retention times of different taxanes might change. It is often beneficial to screen both solvents during method development.

Q5: What should I do if I don't see any peaks for this compound?

There are several potential reasons for not observing any peaks. First, verify that the sample concentration is adequate. If the concentration is very low, you may need to concentrate your sample. Another possibility is that the compound is not eluting from the column. This could be due to a mobile phase that is too weak (not enough organic solvent). You could try running a steep gradient (e.g., 5% to 95% organic solvent) to see if the compound elutes. Also, ensure your detector settings (e.g., wavelength) are appropriate for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for this compound separation.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Description: Peaks are not symmetrical, showing a "tail" or a "front." This can affect accurate integration and resolution.[6][7]

Possible Cause Suggested Solution
Secondary interactions with silanol groups Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress silanol activity.[4][5] Use a modern, end-capped C18 column.
Mobile phase pH close to analyte pKa Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
Column overload Reduce the injection volume or dilute the sample.[4]
Column contamination or degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column band broadening Ensure tubing between the injector, column, and detector is as short as possible and has a small internal diameter.
Problem 2: Inconsistent Retention Times

Description: The time it takes for this compound to elute from the column varies between injections.

Possible Cause Suggested Solution
Inadequate column equilibration Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection, especially when using a gradient.
Mobile phase composition instability Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[8] Some solvent mixtures can change composition due to evaporation of the more volatile component.
Pump performance issues Check for leaks in the pump and ensure the check valves are clean and functioning correctly.
Temperature fluctuations Use a column oven to maintain a constant temperature.
Problem 3: Poor Resolution Between this compound and Other Components

Description: Peaks for this compound and other compounds are not well separated, making quantification difficult.

Possible Cause Suggested Solution
Suboptimal mobile phase composition Adjust the gradient profile (slope, initial, and final organic solvent percentage).[3] Try a different organic solvent (e.g., switch from acetonitrile to methanol).
Insufficient column efficiency Use a column with a smaller particle size or a longer length. Ensure the flow rate is optimal.
Inappropriate stationary phase Consider a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column) that may offer different selectivity for taxanes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Sample Clean-up

This protocol describes a general procedure for cleaning up a plant extract containing this compound prior to HPLC analysis using a C18 SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not let the sorbent go dry.

  • Loading: Dissolve the dried plant extract in a small volume of the initial HPLC mobile phase (e.g., 10% acetonitrile in water). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 10% acetonitrile in water) to remove polar interferences.

  • Elution: Elute this compound and other taxanes with a stronger solvent, such as 5 mL of 80% acetonitrile in water.

  • Drying and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial HPLC mobile phase for injection.

Protocol 2: Reversed-Phase HPLC Method for this compound Separation

This protocol provides a starting point for the separation of this compound. Optimization will likely be required.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 227 nm[9]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
06040
105050
134753
254753
306040
356040

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction spe Solid-Phase Extraction (SPE) extraction->spe hplc_injection HPLC Injection spe->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_tailing Tailing Peak cluster_fronting Fronting Peak start Poor Peak Shape? check_ph Adjust Mobile Phase pH start->check_ph Yes, Tailing check_solvent Check Sample Solvent Strength start->check_solvent Yes, Fronting check_overload Reduce Sample Concentration check_ph->check_overload check_column Check Column Health check_overload->check_column check_overload_front Reduce Injection Volume check_solvent->check_overload_front

Caption: Troubleshooting decision tree for peak shape issues.

References

Technical Support Center: Minimizing Taxine A Degradation in Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Taxine A degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a major toxic alkaloid found in the yew tree (Taxus species)[1]. It belongs to a class of compounds known as taxanes, many of which are known to be unstable under certain conditions. Degradation of this compound during sample preparation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound and other taxanes include:

  • pH: Taxanes are susceptible to hydrolysis under both acidic and basic conditions, with optimal stability generally found in slightly acidic environments[2][3].

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of taxanes[4].

  • Enzymatic Activity: If not properly inactivated, enzymes present in the plant matrix can contribute to degradation.

  • Solvent Composition: The choice of extraction and storage solvents can influence the stability of this compound.

Q3: What are the common degradation pathways for taxanes like this compound?

Based on studies of related taxanes like paclitaxel, the common degradation pathways include:

  • Hydrolysis: Cleavage of ester groups, which are present in the this compound structure[3].

  • Epimerization: Changes in the stereochemistry at certain positions on the molecule[3].

  • Oxidation: Particularly if samples are not protected from air (oxygen).

  • Photodegradation: Light-induced chemical alterations[4].

Q4: How can I minimize this compound degradation during extraction?

To minimize degradation during extraction, consider the following:

  • Use fresh or properly stored plant material: Drying of plant material can lead to degradation over time[3]. If using dried material, ensure it was stored correctly (cool, dark, and dry).

  • Optimize extraction solvent: A mixture of ethanol and water (between 50% and 80% ethanol) is often used for taxane extraction[3][5]. Methanol can also be an effective solvent[6].

  • Control temperature: Perform extractions at room temperature or below if possible. Avoid excessive heat.

  • Protect from light: Conduct extraction procedures in a dark or amber-colored environment to prevent photodegradation.

  • Work quickly: Minimize the duration of the extraction process.

Q5: What are the best practices for storing this compound samples?

For short-term storage, keep extracts in a refrigerator at 2-8 °C. For long-term storage, freezing at -20 °C or -80 °C is recommended[7]. Always use amber vials to protect from light and ensure the solvent is appropriate for frozen storage. Avoid repeated freeze-thaw cycles as this can degrade the analyte[8][9].

Troubleshooting Guide

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution
Incomplete Extraction Optimize the extraction procedure. Consider using ultrasonic-assisted extraction (UAE) or pulsed electric field (PEF) extraction to improve efficiency. Ensure the solvent-to-solid ratio is adequate[10][11].
Degradation during Extraction Control the temperature by performing the extraction on ice or in a cold room. Protect the sample from light by using amber glassware or covering with aluminum foil. Use a slightly acidic extraction buffer (around pH 4) if compatible with your overall workflow.
Adsorption to Surfaces Use polypropylene or silanized glassware to minimize adsorption of the analyte to container surfaces.
Improper Sample Preparation Ensure plant material is finely ground to increase surface area for extraction. If using fresh plant material, process it immediately after harvesting.
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Recommended Solution
Sample Heterogeneity Homogenize the plant material thoroughly before taking a subsample for extraction.
Variable Degradation Standardize all sample preparation steps, including extraction time, temperature, and light exposure, to ensure consistency between samples.
Inconsistent Solvent Evaporation If a solvent evaporation step is used, ensure it is performed under controlled conditions (temperature and pressure) to avoid excessive heat and prolonged exposure.
Instrumental Variability Refer to the HPLC/LC-MS troubleshooting guide for issues related to the analytical instrument[2][12][13][14].
Issue 3: Presence of Unexpected Peaks in Chromatogram
Potential Cause Recommended Solution
This compound Degradation Products Degradation of this compound can lead to the formation of new compounds that appear as extra peaks. Review the stability data and optimize the sample preparation protocol to minimize degradation. Information on potential degradation products of other taxanes can provide clues[15][16][17].
Matrix Effects in LC-MS Co-eluting compounds from the plant matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement[18][19][20][21][22]. Improve sample cleanup using solid-phase extraction (SPE) or use a matrix-matched calibration curve.
Contamination Ensure all glassware and solvents are clean and of high purity. Run a blank sample to check for contamination.

Experimental Protocols

Protocol 1: Basic Extraction of this compound from Yew Needles

This protocol provides a general method for the extraction of this compound. Optimization may be required depending on the specific plant material and analytical instrumentation.

Materials:

  • Fresh or recently dried yew (Taxus sp.) needles

  • Extraction Solvent: 70% Ethanol in water (v/v)

  • Grinder or mortar and pestle

  • Centrifuge and centrifuge tubes (polypropylene)

  • Amber vials for storage

  • 0.22 µm syringe filter (PTFE or other suitable material)

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of finely ground yew needles.

  • Extraction: Add 10 mL of 70% ethanol to the ground needles in a centrifuge tube. Vortex vigorously for 1 minute.

  • Sonication (Optional but Recommended): Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant to a clean amber vial.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into a final amber vial for analysis or storage.

  • Storage: If not analyzing immediately, store the extract at 4 °C for short-term storage or -20 °C for long-term storage.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol can be used to clean up the crude extract to reduce matrix effects before LC-MS analysis.

Materials:

  • Crude this compound extract

  • C18 SPE cartridge

  • Methanol

  • Water (HPLC grade)

  • Vacuum manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge run dry.

  • Loading: Load 1 mL of the crude extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the methanol under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis start Yew Needles grinding Grinding start->grinding extraction Extraction (70% Ethanol, Ultrasonic Bath) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration spe Solid-Phase Extraction (C18) filtration->spe Crude Extract analysis HPLC or LC-MS Analysis filtration->analysis Direct Analysis spe->analysis Cleaned Extract

Caption: Experimental workflow for this compound extraction and analysis.

degradation_pathways TaxineA This compound (Stable) DegradationProducts Degradation Products (e.g., Hydrolysis, Epimerization) TaxineA->DegradationProducts Degradation pH Inappropriate pH (too acidic/basic) Temp High Temperature Light Light Exposure (UV)

Caption: Factors leading to the degradation of this compound.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Samples

Storage DurationTemperatureContainerLight Condition
Short-term (< 24 hours)2-8 °CAmber polypropylene vialsDark
Long-term (> 24 hours)-20 °C or -80 °CAmber polypropylene vialsDark

Table 2: Summary of Optimized Extraction Parameters for Taxanes from Taxus Species

ParameterOptimized ConditionReference
Solvent 70-80% Ethanol in Water[3][5]
Methanol[6]
Temperature Room Temperature or 40 °C (for UAE)[10]
Time (UAE) 23 - 48 minutes[10]
Solid-to-Liquid Ratio 1:15 to 1:30 (g/mL)[10]

Note: These parameters are for taxanes in general and should be optimized for this compound specifically.

References

Technical Support Center: Taxine Alkaloid Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the inherent instability of taxine alkaloids in solution. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of taxine alkaloids in solution?

A1: Taxine alkaloids are susceptible to degradation through several mechanisms. The primary factors influencing their stability include:

  • pH: Taxine alkaloids are known to be unstable in neutral and alkaline environments.[1][2] Acidic or basic conditions can lead to the hydrolysis of ester linkages.[3]

  • Temperature: Higher temperatures accelerate degradation.[4][5] Storing solutions at refrigerated temperatures (2-8°C) generally prolongs stability.[4][6]

  • Solvent Composition: The choice of solvent significantly impacts stability. For instance, paclitaxel is less stable in methanol compared to a mixture of DMSO and water.[5]

  • Light Exposure: Protection from light is crucial as photodegradation can occur.[2][7]

  • Presence of Catalysts: Trace amounts of catalysts in the solvent or on glassware can promote degradation.[5]

  • Container Material: The type of container can influence stability. Studies on paclitaxel have shown varying stability in polyolefin, low-density polyethylene, and glass containers.[4]

Q2: What are the common degradation products of taxine alkaloids?

A2: The most frequently observed degradation products are isomers and hydrolysis products. For paclitaxel, a common taxane, 7-epi-taxol is a principal degradation product resulting from epimerization.[5] Hydrolysis can cleave the ester linkages, such as the acetate group at C10 or the side chain at C13.[3] The degradation of taxines can also involve the migration of acetyl groups.[3]

Q3: How can I minimize the degradation of my taxine alkaloid samples during storage?

A3: To minimize degradation during storage, it is recommended to:

  • Store solutions at low temperatures, typically between 2-8°C, or frozen at -20°C for longer-term storage.[4][6][7]

  • Protect solutions from light by using amber vials or by wrapping containers in foil.[7]

  • Use a suitable solvent system. For paclitaxel, DMSO is a common solvent for stock solutions.[7] It is advisable to prepare aqueous working solutions fresh.

  • Aliquot stock solutions to avoid multiple freeze-thaw cycles.[7]

Q4: Are there any known stabilizing agents for taxine alkaloid solutions?

A4: While the literature specifically on stabilizing agents for a broad range of taxine alkaloids is limited, principles from pharmaceutical formulations can be applied. For paclitaxel, formulation strategies to improve stability and solubility include the use of solubilizers and nanoparticle carriers. For general research applications, ensuring the solution is at an optimal pH (if known for the specific alkaloid) and the use of co-solvents can enhance stability. The presence of other co-extracted compounds from Taxus needles has been suggested to potentially offer a protective effect against degradation.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). Degradation of the taxine alkaloid.- Prepare fresh solutions for analysis.- Review your storage conditions (temperature, light exposure).- Check the pH of your solution.- Analyze a freshly prepared standard to confirm the identity of the degradation products.
Loss of biological activity in my cell-based assay. The taxine alkaloid has degraded, leading to a lower effective concentration.- Use freshly prepared or properly stored stock solutions.- Confirm the concentration and purity of your stock solution using a suitable analytical method (e.g., HPLC) before use.- Minimize the time the alkaloid is in aqueous media before adding to cells.
Precipitation is observed in my solution. Poor solubility of the taxine alkaloid in the chosen solvent or degradation leading to less soluble products. This is a known stability-limiting factor for paclitaxel infusions.[4][6]- Use a recommended solvent for your specific taxine alkaloid. For paclitaxel, DMSO or ethanol are commonly used for stock solutions.[7]- Consider gentle warming or sonication to aid dissolution, but be mindful of potential temperature-induced degradation.- For aqueous solutions, ensure the final concentration is below the solubility limit.
Inconsistent results between experimental replicates. Instability of the taxine alkaloid in the experimental medium leading to varying concentrations over time.- Standardize the preparation of your working solutions and the time between preparation and use.- Prepare a fresh dilution for each replicate if stability in the working solution is a major concern.- Perform a time-course stability study in your experimental medium to understand the degradation kinetics.

Data Presentation: Stability of Paclitaxel in Solution

The following tables summarize quantitative data on the stability of paclitaxel infusions under various conditions.

Table 1: Stability of Paclitaxel (0.3 mg/mL) Infusions at 2-8°C[4]

DiluentContainer TypeStability (Days)
0.9% Sodium ChloridePolyolefin13
0.9% Sodium ChlorideLow-density polyethylene16
0.9% Sodium ChlorideGlass13
5% GlucosePolyolefin13
5% GlucoseLow-density polyethylene18
5% GlucoseGlass20

Table 2: Stability of Paclitaxel (1.2 mg/mL) Infusions at 2-8°C[4]

DiluentContainer TypeStability (Days)
0.9% Sodium ChloridePolyolefin9
0.9% Sodium ChlorideLow-density polyethylene12
0.9% Sodium ChlorideGlass8
5% GlucosePolyolefin10
5% GlucoseLow-density polyethylene12
5% GlucoseGlass10

Table 3: Stability of Paclitaxel Infusions at 25°C[4]

ConcentrationDiluentContainer TypeStability (Days)
0.3 mg/mL0.9% NaCl / 5% GlucoseAll tested3
0.3 mg/mL5% GlucoseGlass7
1.2 mg/mLAll testedAll tested3
1.2 mg/mL0.9% Sodium ChlorideGlass5
1.2 mg/mL5% GlucoseGlass7

Experimental Protocols

Protocol: Forced Degradation Study of a Taxine Alkaloid in Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for a taxine alkaloid.

1. Materials:

  • Taxine alkaloid standard
  • High-purity solvents (e.g., methanol, acetonitrile, DMSO, water)
  • Acidic solution (e.g., 0.1 N HCl)
  • Basic solution (e.g., 0.1 N NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • pH meter
  • Photostability chamber
  • Heating block or water bath

2. Stock Solution Preparation:

  • Accurately weigh the taxine alkaloid standard and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature and monitor at short intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before analysis. Taxines are particularly unstable under basic conditions.[1]
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
  • Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., water/acetonitrile mixture). Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • Photodegradation: Expose a solution of the taxine alkaloid in a transparent vial to a light source in a photostability chamber for a defined period. A control sample should be wrapped in foil to protect it from light.

4. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.
  • If necessary, dilute the sample to a suitable concentration for analysis.
  • Analyze the samples by HPLC or LC-MS. Use a gradient elution method to separate the parent compound from its degradation products.
  • A control sample (unstressed) should be analyzed at the beginning and end of the experiment.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.
  • Identify and quantify the degradation products. Mass spectrometry (MS) can be used to determine the mass of the degradation products and aid in their structural elucidation.
  • Calculate the percentage of degradation of the parent compound under each stress condition.

Visualizations

degradation_pathway Taxine_Alkaloid Taxine Alkaloid Epimerization Epimerization (e.g., 7-epi-taxol) Taxine_Alkaloid->Epimerization pH, Temp Hydrolysis Hydrolysis (Cleavage of ester linkages) Taxine_Alkaloid->Hydrolysis Acid/Base Rearrangement Rearrangement (Migration of acetyl groups) Taxine_Alkaloid->Rearrangement pH, Temp experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis Data Data Interpretation Analysis->Data

References

Technical Support Center: Enhancing Taxine A Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for enhancing the ionization efficiency of Taxine A in liquid chromatography-mass spectrometry (LC-MS) experiments. It includes frequently asked questions (FAQs), detailed troubleshooting protocols, and optimized experimental parameters to help you achieve maximum sensitivity and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for this compound analysis?

A1: Electrospray ionization (ESI) is the most commonly used and effective technique for analyzing taxine alkaloids, including this compound.[1][2] Due to the presence of a dimethylamino group, this compound readily accepts a proton, making positive ion mode ([M+H]⁺) the preferred method for achieving high sensitivity.

Q2: What are the expected precursor ions for this compound in ESI-MS?

A2: this compound has a molecular weight of 641.7 g/mol .[3][4] In positive mode ESI, you should primarily target the protonated molecule [M+H]⁺. However, depending on the purity of your solvents, mobile phase additives, and sample matrix, you may also observe other adducts. Proactively identifying these potential adducts can prevent misinterpretation of your data.

Table 1: Common Adducts of this compound in Positive ESI Mode

Ion Species Description Calculated m/z Notes
[M+H]⁺ Protonated Molecule 642.7 The most desirable and typically most abundant ion for quantification.
[M+Na]⁺ Sodium Adduct 664.7 Common interference from glassware, buffers, or solvent contaminants.
[M+K]⁺ Potassium Adduct 680.8 Common interference, similar in origin to sodium adducts.

| [M+NH₄]⁺ | Ammonium Adduct | 659.7 | Can be intentionally formed by using ammonium-based buffers (e.g., ammonium formate).[5] |

Q3: Why is my signal intensity for this compound unexpectedly low?

A3: Low signal intensity is a common issue in MS and can stem from several factors.[6] These include:

  • Inefficient Ionization: Suboptimal ESI source parameters (e.g., voltage, gas flows, temperature) can fail to efficiently convert this compound into gas-phase ions.[7]

  • Ion Suppression: Co-eluting components from the sample matrix can compete with this compound for ionization, thereby reducing its signal.[8][9] This is a major concern in complex matrices like plasma or tissue extracts.

  • Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical for efficient protonation. The absence of an acidic modifier like formic or acetic acid can lead to poor ionization.

  • In-source Fragmentation: Harsh source conditions can cause the this compound precursor ion to fragment before it reaches the mass analyzer, reducing the intensity of the target m/z.[10]

Q4: How do mobile phase additives like formic acid or ammonium formate enhance the signal?

A4: Mobile phase additives play a crucial role in promoting stable and efficient ionization.

  • Acidic Modifiers (Formic Acid, Acetic Acid): Adding a small amount (e.g., 0.1%) of an acid to the mobile phase lowers the pH. This creates a proton-rich environment, which facilitates the formation of the desired [M+H]⁺ ion for basic compounds like this compound.

  • Buffers (Ammonium Formate, Ammonium Acetate): These buffers help control the pH and can provide a source of protons (NH₄⁺ can donate a proton). They are particularly useful for improving chromatographic peak shape and maintaining consistent ionization during gradient elution.

Q5: I see multiple adduct ions ([M+H]⁺, [M+Na]⁺) in my spectrum. How can I consolidate the signal into a single ion?

A5: Observing multiple adducts splits your total ion current, reducing the sensitivity for your primary target ion. To enhance the [M+H]⁺ signal and improve quantitation, you should:

  • Increase the Proton Source: Increase the concentration of your acidic modifier (e.g., formic acid) to favor protonation over other adduct formations.

  • Minimize Contaminants: Use high-purity LC-MS grade solvents and plastic volumetric ware to reduce sodium and potassium contamination.

  • Optimize Chromatography: Improve the separation of this compound from matrix components that might promote unwanted adduct formation.

Section 2: Troubleshooting Guides

Problem: Weak or No this compound Signal

Question: I am injecting a standard, but I see a very weak signal for this compound, or no peak at all. What steps should I follow to diagnose the issue?

Answer: This requires a systematic approach to isolate the problem, starting from the sample and moving through the LC and MS systems. The following workflow can help identify the root cause.

G Troubleshooting Workflow for Weak/No Signal A Start: Weak or No Signal B 1. Verify Sample - Correct concentration? - Degradation? - Correct solvent? A->B C Issue Found? B->C D 2. Check LC System - LC pressure normal? - Leaks present? - Correct mobile phases? C->D No K Prepare Fresh Sample /Recalculate Dilution C->K Yes E Issue Found? D->E F 3. Check MS Settings - Correct m/z monitored? - Positive ion mode? - Instrument in scan mode? E->F No L Fix LC Hardware /Remake Mobile Phase E->L Yes G Issue Found? F->G H 4. Optimize ESI Source - Infuse standard - Adjust V, Gas, Temp - Visible spray? G->H No M Correct MS Method Parameters G->M Yes I Signal Improved? H->I J Problem Solved I->J Yes N Perform Source Cleaning & MS Maintenance I->N No K->J L->J M->J N->J

Caption: Systematic workflow for diagnosing weak or absent analyte signal.

Problem: Inconsistent Signal & Poor Reproducibility

Question: My this compound signal is highly variable between injections, especially when analyzing biological samples. What is causing this?

Answer: This issue is very often caused by ion suppression , where matrix components co-eluting with your analyte interfere with the ionization process in the ESI source.[9][11]

G Mechanism of Ion Suppression in ESI Source cluster_0 ESI Droplet Analyte This compound Ion Suppressed This compound (Suppressed) MS_Inlet MS Inlet (Sampling Cone) Analyte->MS_Inlet Successful Ionization Matrix Matrix Ion Matrix->MS_Inlet Competition Suppressed->MS_Inlet Reduced Ionization Droplet_Center

Caption: Ion suppression occurs when matrix ions outcompete analyte ions.

Solutions to Mitigate Ion Suppression:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-phase extraction (SPE) is highly effective at removing interfering matrix components like phospholipids and salts from biological fluids.[1][2][12][13]

  • Optimize Chromatography: Adjust your LC gradient to chromatographically separate this compound from the region where ion suppression occurs.[11] You can identify this region by performing a post-column infusion of a this compound standard while injecting a blank matrix extract.

  • Dilute the Sample: If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components below the level where they cause significant suppression.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio, as the variability is normalized.[11]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Optimization of ESI Source Parameters

This protocol uses direct infusion of a this compound standard to find the optimal source settings for maximum signal intensity.

Materials:

  • This compound standard solution (e.g., 100-500 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Syringe pump.

  • Tee-union to connect the syringe pump output to the LC flow path just before the MS source.

Procedure:

  • Initial Setup: Set your mass spectrometer to monitor the [M+H]⁺ ion for this compound (m/z 642.7).

  • Infuse Standard: Using the syringe pump, infuse the this compound standard at a stable, low flow rate (e.g., 5-10 µL/min).

  • Establish Baseline: Wait for the signal intensity of m/z 642.7 to stabilize.

  • Parameter Optimization: Adjust the following parameters one at a time, observing the effect on signal intensity. Record the value that provides the highest and most stable signal.

    • Capillary/Spray Voltage: Start around +3.5 kV and adjust in 0.5 kV increments (e.g., 2.5 to 5.0 kV).[7]

    • Nebulizing Gas Flow: This affects droplet formation. Optimize according to your instrument's typical range.

    • Drying Gas Flow & Temperature: These parameters control desolvation. Higher flow rates and temperatures can improve signal but may cause in-source decay if set too high.[14][15]

    • Source Position: Optimize the horizontal and vertical position of the ESI probe relative to the sampling cone.[14]

  • Finalize Settings: Once all parameters are optimized, save them as your new method for this compound analysis.

Protocol 2: Recommended Starting LC-MS/MS Method

This method provides a robust starting point for the quantification of this compound. Parameters should be further optimized on your specific instrument. The fragmentation data is based on that of similar taxine alkaloids.[1][12]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

Parameter Recommended Setting
LC System
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS System
Ionization Mode ESI Positive
Capillary Voltage +3.5 to +4.5 kV (Optimized)
Nebulizer Pressure 35 - 50 psi (Optimized)
Drying Gas Flow / Temp 10 L/min / 350 °C (Optimized)
MRM Transitions
Precursor Ion (Q1) 642.7 m/z
Product Ion 1 (Q3) Based on taxoid fragmentation, likely involves loss of side chains or functional groups.[5] A common loss is the dimethylamino phenylpropanoate side chain. Further experimentation is needed for exact values.
Product Ion 2 (Q3) A second fragment for confirmation.

| Collision Energy | Optimize for each transition (typically 15-40 eV). |

References

Technical Support Center: Chlorophyll Removal from Taxine A Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions (FAQs) for the effective removal of chlorophyll from Taxine A extracts.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove chlorophyll from this compound extracts?

Chlorophyll contamination in this compound extracts presents several challenges for downstream applications. These nuisance compounds can interfere with analytical quantification due to their UV/vis absorbance and fluorescence properties.[1] They can also precipitate in aqueous media, complicating further purification steps and formulation development.[1] Furthermore, residual chlorophyll can lead to a dark, undesirable color in the final product.[2]

Q2: What are the most common methods for removing chlorophyll from plant extracts?

Several methods are employed to "degreen" botanical extracts. The most common techniques include:

  • Adsorption: Using materials like activated carbon (charcoal) to bind and remove pigments.[2][3][4]

  • Solid-Phase Extraction (SPE): Utilizing cartridges with specific stationary phases (e.g., polyamide, silica, C18) to retain chlorophyll while allowing the target compounds to pass through.[1][5][6][7]

  • Liquid-Liquid Extraction (LLE) / Partitioning: Using immiscible solvent systems to separate chlorophyll into one phase while the desired compounds remain in the other.[1][3][8]

  • Column Chromatography: A classic method for separating compounds based on their differential adsorption to a stationary phase.[8]

  • Antisolvent Recrystallization: This method can be used for the preliminary purification of taxanes, which may also help in reducing pigment content.[9][10]

Q3: Which chlorophyll removal methods are most suitable for this compound extracts?

Given that this compound is a complex alkaloid, the chosen method must be effective at removing chlorophyll without significantly reducing the yield of the target molecule.

  • Activated Carbon (Charcoal): This method is explicitly mentioned in patents for the purification of taxanes from Taxus spp.[11][12] It is effective for decolorizing extracts. However, a significant drawback is its non-specific nature, which can lead to the co-adsorption and loss of active compounds like this compound.[2][13][14] Careful optimization of the amount of carbon and contact time is critical.

  • Solid-Phase Extraction (SPE): SPE offers a more selective approach. Polyamide SPE products, for instance, have been shown to effectively remove chlorophyll from methanolic extracts.[6] Commercially available SPE cartridges designed for chlorophyll removal can also be a practical and scalable option.[5][7][15]

  • Liquid-Liquid Extraction (LLE): LLE with nonpolar solvents like hexane can be used to wash the extract, as chlorophyll is soluble in such solvents while many alkaloids are more soluble in polar solvents.[3][8] This can be an effective initial clean-up step.

Q4: I'm concerned about losing my target compound. How can I minimize the loss of this compound during this process?

Loss of the target compound is a valid concern, especially with non-selective methods like activated carbon treatment.[2] To mitigate this:

  • Optimize Adsorbent Amount: Use the minimum amount of activated carbon necessary to achieve the desired color reduction. Perform small-scale pilot experiments to determine the optimal ratio.

  • Choose Selective Sorbents: Opt for SPE cartridges with sorbents known for high recovery of alkaloids while retaining chlorophyll.

  • Solvent Selection: In LLE, ensure the chosen solvent system has a high partition coefficient for chlorophyll and a low partition coefficient for this compound. This compound is soluble in alcohol and chloroform, and practically insoluble in water and petroleum ether.[16][17]

  • Method Validation: Always quantify this compound concentration before and after the chlorophyll removal step (e.g., via HPLC) to calculate recovery rates and optimize your protocol accordingly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chlorophyll removal process.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Chlorophyll Removal 1. Insufficient amount of adsorbent (e.g., activated carbon, SPE sorbent).2. Inappropriate solvent system for LLE.3. Saturation of the SPE cartridge.[18]4. Insufficient contact time with the adsorbent.1. Increase the amount of adsorbent incrementally. For SPE, use a larger cartridge or a recommended 10:1 adsorbent-to-extract ratio.[19]2. For LLE, modify the solvent system polarity to improve chlorophyll partitioning.3. Use a fresh SPE cartridge or pass the extract through the column again.[19]4. Increase the stirring/agitation time for batch treatments.
Significant Loss of this compound 1. Co-adsorption of this compound onto the adsorbent material (especially activated carbon).[2][13]2. This compound partitioning into the chlorophyll-rich solvent phase during LLE.3. Degradation of this compound due to harsh conditions (e.g., inappropriate pH, high temperature).1. Reduce the amount of activated carbon. Consider alternative, more selective adsorbents like polyamide or specialized SPE cartridges.[6]2. Adjust the polarity of the solvent system to retain this compound in the desired phase.3. Ensure the process is carried out under mild conditions. Taxine alkaloids can be unstable under neutral and basic conditions.[20]
SPE Cartridge/Filter Clogging 1. Particulate matter in the crude extract.2. Precipitation of compounds upon solvent addition.3. High viscosity of the extract.1. Pre-filter the crude extract through a 0.45 µm or similar filter before loading it onto the SPE cartridge.2. Ensure complete dissolution of the extract in the loading solvent.3. Dilute the extract with an appropriate solvent before application.

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Decolorizing this compound Extract

This protocol is based on methods described for the purification of taxanes.[11][12]

Objective: To reduce the chlorophyll content in a crude this compound extract using activated carbon.

Methodology:

  • Preparation: Dissolve the crude this compound extract in a suitable solvent. A mixture of ethanol and water (e.g., 70% ethanol) is often used for taxane extraction.[11]

  • Adsorbent Addition: Add powdered activated carbon to the dissolved extract. Start with a conservative ratio (e.g., 0.1-0.5 grams of carbon per gram of crude extract).

  • Agitation: Stir the mixture at room temperature for a predetermined time (e.g., 30-60 minutes). Avoid excessive heat.

  • Filtration: Remove the activated carbon by vacuum filtration. A celite or diatomaceous earth bed can be used to aid in the removal of fine carbon particles.

  • Analysis: Analyze the filtrate for residual chlorophyll (visually or by UV-Vis spectroscopy) and for this compound concentration (by HPLC) to determine recovery.

  • Optimization: Repeat the process with varying amounts of activated carbon and contact times to find the optimal balance between chlorophyll removal and this compound recovery.

Protocol 2: Solid-Phase Extraction (SPE) for Chlorophyll Removal

This protocol provides a general workflow for using commercially available chlorophyll-removal SPE cartridges.[5][15]

Objective: To selectively remove chlorophyll from a this compound extract using an SPE cartridge.

Methodology:

  • Sample Preparation: Dissolve the crude extract (e.g., 0.5-1.0 g) in a small volume of a suitable solvent like acetonitrile or methanol (e.g., 5 mL).[15] Vortex for 5-10 minutes to ensure complete dissolution.

  • Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves passing a conditioning solvent through the column.

  • Sample Loading: Load the dissolved extract supernatant onto the conditioned SPE column.[15]

  • Elution: Allow the sample to pass through the sorbent bed by gravity or by applying a gentle vacuum.[15] The chlorophyll and other pigments will be retained by the stationary phase.

  • Collection: Collect the eluate, which now contains the purified, "de-greened" this compound extract.

  • Washing (Optional): A wash step with a specific solvent might be recommended by the manufacturer to ensure complete recovery of the target analytes.

  • Analysis: The clear liquid collected is ready for further analysis or processing.[15] Quantify this compound recovery via HPLC.

Visualized Workflows

Decision Logic for Method Selection

The following diagram illustrates a decision-making process for selecting an appropriate chlorophyll removal strategy.

G start Start: Chlorophyll-Rich This compound Extract check_loss Is minor product loss acceptable for high decolorization? start->check_loss ac_treat Use Activated Carbon Treatment check_loss->ac_treat Yes spe_treat Use Solid-Phase Extraction (SPE) check_loss->spe_treat No (Prioritize Recovery) check_scale Is the process for large-scale or preparative purification? ac_treat->check_scale spe_treat->check_scale lle_treat Consider Liquid-Liquid Extraction as a pre-purification step check_scale->lle_treat Yes end_point Proceed to further purification / analysis check_scale->end_point No (Analytical Scale) lle_treat->end_point G cluster_0 Protocol Steps cluster_1 Quality Control a 1. Dissolve Crude This compound Extract b 2. Add Activated Carbon a->b c 3. Agitate Mixture (e.g., 30-60 min) b->c d 4. Filter to Remove Carbon c->d e 5. Collect Decolorized Filtrate d->e f Analyze for this compound Recovery (HPLC) e->f g Assess Chlorophyll Removal (UV-Vis) e->g

References

Technical Support Center: Purifying Taxine A from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Taxine A from complex plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in purifying this compound from plant sources?

A1: The primary challenges include the low concentration of this compound in the biomass, the presence of a multitude of structurally similar taxane alkaloids which complicates separation, and the co-extraction of interfering compounds like chlorophyll and lipids.[1] this compound is also susceptible to degradation and molecular rearrangement during the extraction process.[2]

Q2: Which plant species and parts are the best sources for this compound?

A2: Taxine alkaloids are found in various species of the Taxus genus, including Taxus baccata (English yew) and Taxus cuspidata (Japanese yew).[3][4] The concentration of taxines can vary seasonally, with the highest levels typically found in the winter.[3] Needles and twigs are often used for extraction.[1][4]

Q3: What are the most common methods for extracting this compound from plant material?

A3: The most common methods involve solvent extraction using methanol, ethanol, or acetone, often in mixtures with water.[5] Ultrasound-assisted extraction is also employed to improve efficiency.[6] Following initial extraction, further purification steps such as liquid-liquid extraction, column chromatography, and recrystallization are typically required.[7]

Q4: How can I effectively remove chlorophyll and lipids from my crude extract?

A4: Decolorizing the crude extract with activated carbon (charcoal) is a common method to remove chlorophyll and other pigments.[1][5] A preliminary extraction with a non-polar solvent like ligroin can also be used to remove lipids before extracting the taxanes.[1]

Q5: What analytical techniques are best for identifying and quantifying this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for the analysis of taxanes.[4] For more sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is recommended.[8][9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete extraction from plant material.- Increase extraction time or use a more efficient method like ultrasound-assisted extraction.[6] - Optimize the solvent-to-solid ratio.
Degradation of this compound during extraction/purification.- Avoid high temperatures and exposure to strong acids or bases.[11] - Minimize exposure to light, as photodegradation can occur.[2]
Loss of product during chromatographic steps.- Ensure proper column packing and equilibration. - Optimize the gradient elution to ensure good separation without excessive band broadening.
Poor Resolution in Chromatography Co-elution of structurally similar taxanes.- Use high-resolution columns (e.g., smaller particle size). - Experiment with different solvent systems (e.g., hexane-ethyl acetate gradients for normal phase).[1] - Consider using tandem (in-series) columns for enhanced separation.[1]
Column overloading.- Reduce the amount of crude extract loaded onto the column.
Presence of Impurities in Final Product Ineffective removal of non-taxane compounds.- Incorporate a decolorization step with activated charcoal.[1] - Perform a liquid-liquid extraction to partition the taxanes away from more polar or non-polar impurities.[7]
Incomplete separation from other taxanes.- Employ multiple chromatographic techniques (e.g., normal phase followed by reverse phase).[1] - Consider preparative HPLC for final polishing.[11]
This compound Degradation Unstable pH or high temperature.- Maintain neutral pH conditions where possible. - Perform extraction and purification steps at controlled, cool temperatures. Taxanes can be unstable at temperatures above 60°C.[12]
Isomerization or rearrangement.- Be aware that molecular rearrangements can occur, leading to the formation of taxine-like artifacts.[2] Use mild extraction and purification conditions to minimize this.

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of Taxines

This protocol is a generalized procedure based on common laboratory practices for the extraction of taxanes from Taxus species.

  • Preparation of Plant Material:

    • Dry the needles or twigs of the Taxus plant at a controlled temperature (e.g., 40-60°C).[4]

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in an ethanol/water mixture (typically between 50-80% ethanol by volume).[1]

    • Stir the mixture for an extended period (e.g., 24-48 hours) at room temperature.

    • Filter the mixture to separate the liquid extract from the solid plant material.

  • Decolorization:

    • Add activated charcoal to the liquid extract (e.g., 5-15% by weight of the initial plant material).[5]

    • Stir for 30-60 minutes to allow for the adsorption of pigments.

    • Filter the mixture to remove the charcoal.

  • Solvent Removal and Liquid-Liquid Extraction:

    • Remove the ethanol from the extract, typically using a rotary evaporator.

    • Perform a liquid-liquid extraction on the remaining aqueous solution using a non-polar solvent like ethyl acetate to extract the crude taxane mixture.[5]

  • Drying:

    • Collect the organic phases and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude taxane extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general approach to purifying this compound from a crude extract using column chromatography.

  • Column Preparation:

    • Pack a chromatography column with silica gel as the stationary phase.

    • Equilibrate the column with the initial mobile phase solvent (e.g., 100% hexane).[1]

  • Sample Loading:

    • Dissolve the crude taxane extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. A common gradient might run from 100% hexane to a 50:50 mixture of hexane and ethyl acetate, and then to 100% ethyl acetate.[1]

  • Fraction Collection:

    • Collect fractions of the eluate as they exit the column.

  • Analysis:

    • Analyze the collected fractions using a suitable analytical technique, such as HPLC, to identify the fractions containing this compound.

  • Further Purification (Optional):

    • Pool the fractions containing this compound and, if necessary, perform a second chromatographic step, such as reverse-phase chromatography, for further purification.[1]

Quantitative Data Summary

Purification MethodStarting MaterialInitial PurityFinal PurityYield/RecoveryReference
Antisolvent RecrystallizationTaxus cuspidata extract0.20%23.238%Not specified[7]
Adsorbent Treatment (Macroporous Resin)Not specifiedNot specified44.7%97.8%[7]
Preparative HPLCTaxus cuspidata extractNot specified95.33% (10-deacetyltaxol)Not specified[11]
Preparative HPLCTaxus cuspidata extractNot specified99.15% (Paclitaxel)Not specified[11]

Visualizations

G cluster_extraction Phase 1: Extraction & Initial Cleanup cluster_purification Phase 2: Chromatographic Purification PlantMaterial Dried & Powdered Taxus Biomass SolventExtraction Solvent Extraction (e.g., 80% Ethanol) PlantMaterial->SolventExtraction Filtration1 Filtration SolventExtraction->Filtration1 CrudeExtract Crude Liquid Extract Filtration1->CrudeExtract Decolorization Decolorization (Activated Charcoal) CrudeExtract->Decolorization Filtration2 Filtration Decolorization->Filtration2 SolventRemoval Solvent Removal (Rotary Evaporation) Filtration2->SolventRemoval LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) SolventRemoval->LLE DriedExtract Dried Crude Taxane Extract LLE->DriedExtract ColumnChromatography Normal Phase Column Chromatography DriedExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection Analysis Fraction Analysis (HPLC) FractionCollection->Analysis Pooling Pooling of This compound Fractions Analysis->Pooling FinalPurification Optional: Reverse Phase or Preparative HPLC Pooling->FinalPurification PureTaxineA Purified this compound FinalPurification->PureTaxineA

Caption: Workflow for the extraction and purification of this compound.

G Start Low Yield or Purity Issue CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckPurification Review Purification Protocol Start->CheckPurification CheckStability Consider Analyte Stability Start->CheckStability SolventRatio Optimize Solvent:Biomass Ratio CheckExtraction->SolventRatio Incomplete Extraction? ExtractionMethod Use Ultrasound-Assisted Extraction CheckExtraction->ExtractionMethod Inefficient Method? ColumnOverload Reduce Sample Load on Column CheckPurification->ColumnOverload Poor Separation? Gradient Optimize Chromatographic Gradient CheckPurification->Gradient Co-elution of Impurities? TempControl Control Temperature During Process CheckStability->TempControl Degradation Suspected? pHControl Avoid Extreme pH CheckStability->pHControl Degradation Suspected? End Improved Yield/Purity SolventRatio->End ExtractionMethod->End ColumnOverload->End Gradient->End TempControl->End pHControl->End

Caption: Troubleshooting decision tree for this compound purification.

References

Navigating Taxine A Reference Material: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, obtaining and effectively utilizing a reliable source of Taxine A reference material is crucial for accurate experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the procurement and application of this compound reference standards.

Finding a Reliable Supplier

Q1: Where can I find a reliable source for this compound reference material?

A1: Identifying a trustworthy supplier is the first step to ensuring the quality and accuracy of your experimental results. Look for suppliers who provide comprehensive documentation and adhere to international quality standards. Two potential suppliers for this compound are:

  • Clinivex: A supplier of a wide range of reference standards, including natural products. They are an ISO 9001:2015 certified company and state that their natural products are of high purity (≥98%) and are accompanied by a detailed Certificate of Analysis.[1]

  • Biosynth: A supplier of various chemical products, including reference standards. They provide product documentation such as a Certificate of Analysis (CoA) and Safety Data Sheets (MSDS).[2][3]

When selecting a supplier, it is crucial to inquire about the availability of a Certificate of Analysis for the specific lot of this compound you intend to purchase.

Understanding the Certificate of Analysis (CoA)

Q2: What information should I look for on the Certificate of Analysis (CoA) for this compound?

A2: A comprehensive Certificate of Analysis is a hallmark of a reliable reference standard. Key information to review includes:

  • Identity of the Material: This should include the compound name (this compound), CAS number (1361-49-5), molecular formula (C35H47NO10), and molecular weight (641.75 g/mol ).[4]

  • Purity: The CoA should clearly state the purity of the reference material, often determined by methods like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).[5][6] Look for a purity value of ≥98% for reliable quantitative analysis.[1]

  • Method of Analysis: The analytical method used to determine purity should be specified.

  • Storage Conditions: Recommended storage conditions are essential for maintaining the stability of the reference material.[7]

  • Lot Number: A unique identifier for the specific batch of the reference material.

  • Certification: Information on any relevant certifications, such as ISO 17034 for the competence of reference material producers, provides additional assurance of quality.[8][9][10][11]

Handling and Storage

Q3: What are the proper procedures for handling and storing this compound reference material?

A3: Proper handling and storage are critical to maintain the integrity and stability of your this compound reference standard.

  • Storage: Upon receipt, immediately store the reference material according to the supplier's instructions provided on the label or CoA. If no specific instructions are given, store in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended.[7][12]

  • Handling: Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can affect the concentration.[13] Use clean, calibrated equipment for weighing and handling. Avoid introducing contaminants into the primary container. After use, securely reseal the container and return it to the recommended storage conditions.[13]

Experimental Protocols & Troubleshooting

Solution Preparation

Q4: How should I prepare a standard solution of this compound for my experiments?

A4: The following is a general protocol for preparing a stock solution. Always refer to your specific experimental requirements for the final concentration.

Protocol for Preparing a 1 mg/mL this compound Stock Solution:

  • Equilibrate: Allow the this compound reference standard vial to come to room temperature.

  • Weighing: Accurately weigh a precise amount of the this compound standard (e.g., 10 mg) using a calibrated analytical balance.

  • Dissolving: Transfer the weighed standard to a clean volumetric flask of the appropriate size (e.g., 10 mL).

  • Solvent Addition: Add a small amount of a suitable solvent in which this compound is soluble, such as ethanol, methanol, or chloroform, to dissolve the standard.[14] this compound is practically insoluble in water.[14]

  • Sonication (if necessary): If the standard does not dissolve easily, sonicate the flask for a few minutes.

  • Dilution to Volume: Once dissolved, dilute the solution to the mark with the same solvent.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically 2-8°C for short-term storage). The stability of the solution will depend on the solvent and storage conditions.

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this compound.[15] The following table summarizes common issues, their potential causes, and recommended solutions.

IssuePotential CausesRecommended Solutions
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the HPLC system.- Adjust the mobile phase pH.- Use a column with end-capping.- Reduce the injection volume or sample concentration.- Check and optimize tubing connections.[16][17][18][19]
Peak Splitting - Co-elution with an interfering compound.- Column void or contamination.- Sample solvent incompatible with the mobile phase.- Modify the mobile phase or gradient to improve separation.- Replace the guard column or the analytical column.- Dissolve the sample in the mobile phase.[18]
No Peaks or Small Peaks - Incorrect mobile phase composition.- Detector issue (e.g., lamp off).- Sample degradation.- Verify the mobile phase preparation.- Check the detector settings and lamp status.- Prepare a fresh sample and standard solution.
Baseline Drift - Changes in mobile phase composition over time.- Temperature fluctuations.- Column contamination.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent.

Data Presentation

The following table summarizes key properties of this compound:

PropertyValueReference
Molecular Formula C35H47NO10[4]
Molecular Weight 641.75 g/mol [4]
CAS Number 1361-49-5[4]
Solubility Soluble in ethanol, methanol, chloroform. Practically insoluble in water.[14]

Visualizations

Experimental Workflow: Qualifying a New Batch of this compound Reference Material

experimental_workflow Workflow for Qualifying a New Batch of this compound Reference Material cluster_procurement Procurement cluster_verification Verification cluster_acceptance Acceptance supplier Select Supplier coa_request Request CoA supplier->coa_request visual_inspection Visual Inspection coa_request->visual_inspection Receive Material coa_review Review CoA visual_inspection->coa_review purity_analysis Purity Analysis (e.g., HPLC) coa_review->purity_analysis CoA Meets Specs rejection Reject Batch coa_review->rejection CoA Fails Specs acceptance Accept Batch purity_analysis->acceptance Purity Confirmed purity_analysis->rejection Purity Not Confirmed

Caption: Workflow for qualifying a new batch of this compound reference material.

Troubleshooting Logic: HPLC Peak Tailing

troubleshooting_logic Troubleshooting Logic for HPLC Peak Tailing start Peak Tailing Observed check_overload Is Sample Overloaded? start->check_overload reduce_conc Reduce Concentration/Volume check_overload->reduce_conc Yes check_ph Is Mobile Phase pH Appropriate? check_overload->check_ph No end Problem Resolved reduce_conc->end adjust_ph Adjust pH check_ph->adjust_ph No check_column Is Column Integrity Good? check_ph->check_column Yes adjust_ph->end replace_column Replace Column/Guard Column check_column->replace_column No check_column->end Yes replace_column->end

Caption: Decision tree for troubleshooting HPLC peak tailing with this compound.

References

Navigating the Challenges of Taxine A Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Taxine A, the absence of a commercial standard presents significant hurdles. This technical support center provides essential guidance through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate reliable and reproducible research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction, purification, analysis, and handling of this compound.

Issue 1: Low Yield or No Detection of this compound in Extracts

  • Question: We performed an extraction from Taxus needles but are unable to detect this compound in our crude extract via LC-MS. What could be the issue?

  • Answer: Several factors could contribute to this. Firstly, the concentration of taxine alkaloids can vary depending on the Taxus species, the time of year the plant material was collected, and the specific part of the plant used.[1][2] Secondly, the extraction solvent and method are critical. Taxine alkaloids are typically extracted using polar solvents like methanol or ethanol.[3] Ensure your solvent system is appropriate for these moderately polar compounds. Inefficient cell lysis can also be a problem; consider using techniques like ultrasound-assisted extraction to improve the release of intracellular contents.[4] Finally, this compound can degrade under neutral and basic conditions, so maintaining a slightly acidic pH during extraction and storage is advisable.[5]

Issue 2: Co-elution of this compound with Other Taxine Alkaloids in HPLC

  • Question: Our HPLC analysis shows a peak that we suspect is this compound, but it seems to be co-eluting with other similar compounds. How can we improve the separation?

  • Answer: The complex mixture of taxane alkaloids in Taxus extracts makes chromatographic separation challenging.[1][3] To improve resolution, consider the following:

    • Gradient Optimization: A slow, shallow gradient elution with a mobile phase like acetonitrile/water may be necessary to separate structurally similar taxines.

    • Column Chemistry: While C18 columns are commonly used, experimenting with different stationary phases, such as a C8 or a phenyl-hexyl column, might provide different selectivity.[6]

    • Methodical Approach: Before moving to preparative HPLC, optimize the separation at an analytical scale.[7]

Issue 3: Inaccurate Quantification of this compound

  • Question: Without a commercial standard, how can we achieve semi-quantitative or relative quantification of this compound?

  • Answer: This is a primary challenge in this compound research. While absolute quantification is not possible without a certified reference material, you can perform semi-quantitative analysis. One approach is to use a closely related and more readily available taxane, such as Paclitaxel or 10-deacetylbaccatin III, as a surrogate standard.[7] However, it's crucial to acknowledge that the detector response (e.g., in UV or MS) may not be identical, and this will be an estimation. For LC-MS/MS, developing a method based on a stable isotope-labeled internal standard of a related taxane could improve accuracy. Another strategy is to isolate a small amount of this compound to a high purity (confirmed by NMR and high-resolution MS) and use this as an in-house primary standard for creating calibration curves.

Issue 4: Instability of Purified this compound in Solution

  • Question: We have a purified fraction of this compound, but it appears to be degrading in solution. What are the optimal storage conditions?

  • Answer: Taxine alkaloids can be unstable, particularly in solution.[5] For short-term storage, it is recommended to keep stock solutions in tightly sealed vials at -20°C, and they are generally usable for up to one month.[8] For long-term storage, it is best to store the compound in a solid, lyophilized form, desiccated at -20°C.[8] Avoid repeated freeze-thaw cycles. When preparing to use the compound, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to this compound and related compounds, compiled from various studies.

ParameterValueCompound/MatrixAnalytical MethodSource
Lethal Dose (LDmin) ~3.0 mg/kg (human, estimated)Taxine AlkaloidsN/A[1]
Concentration in Taxus baccata leaves ~5 mg/gTaxine AlkaloidsN/A[1]
This compound in Alkaloid Mixture 1.3%Taxine AlkaloidsElectrophoresis[1]
Taxine B in Alkaloid Mixture 30%Taxine AlkaloidsElectrophoresis[1]
LC-MS/MS Limit of Quantification (LOQ) 2 ng/gTaxine BLC-MS/MS[9]
LC-MS/MS Limit of Detection (LOD) 0.4 ng/gTaxine BLC-MS/MS[9]
Purity after Preparative HPLC 95.33%10-deacetyltaxolPrep-HPLC[7]
Purity after Preparative HPLC 99.15%PaclitaxelPrep-HPLC[7]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Taxus baccata

  • Drying and Grinding: Air-dry fresh Taxus baccata needles in a well-ventilated area away from direct sunlight. Once completely dry, grind the needles into a fine powder using a mechanical grinder.

  • Solvent Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional agitation. Filter the extract and repeat the process two more times with fresh methanol.

  • Solvent Partitioning: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude residue. Suspend the residue in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane (to remove nonpolar compounds like chlorophyll), dichloromethane, and ethyl acetate.[3] The taxine alkaloids are expected to be in the dichloromethane and ethyl acetate fractions.

  • Column Chromatography: Concentrate the dichloromethane and ethyl acetate fractions and subject them to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor by TLC or LC-MS to identify those containing this compound.

  • Further Purification: Pool the fractions rich in this compound and subject them to further purification using preparative HPLC on a C18 column.[7]

Protocol 2: Semi-Quantitative Analysis of this compound by LC-MS/MS

  • Sample Preparation: Prepare a stock solution of your purified this compound fraction or crude extract in methanol. Perform a serial dilution to create a range of concentrations.

  • LC-MS/MS System: Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Since this compound is an isomer of Taxine B, you can initially use the multiple reaction monitoring (MRM) transitions reported for Taxine B (precursor ion m/z 584.2; product ions m/z 194.3 and m/z 107.1) to detect this compound.[9] For confirmation, determine the exact mass and fragmentation pattern of your putative this compound peak using high-resolution mass spectrometry.

  • Data Analysis: Integrate the peak area of the this compound MRM transition across your dilution series. While this does not provide an absolute concentration, it allows for the relative comparison of this compound levels between different samples.

Visualizations

Taxine_A_Purification_Workflow Start Taxus baccata Needles Grinding Drying & Grinding Start->Grinding Extraction Methanol Extraction Grinding->Extraction Partitioning Solvent Partitioning (Hexane, DCM, EtOAc) Extraction->Partitioning Silica_Column Silica Gel Column Chromatography Partitioning->Silica_Column DCM/EtOAc Fractions Prep_HPLC Preparative HPLC (C18 Column) Silica_Column->Prep_HPLC Taxine-rich Fractions Pure_Taxine_A Purified this compound Prep_HPLC->Pure_Taxine_A

Caption: Workflow for the extraction and purification of this compound.

Taxine_Signaling_Pathway cluster_cell Myocardial Cell Membrane Taxine_A This compound Ca_Channel Voltage-gated Ca2+ Channels Taxine_A->Ca_Channel Blocks Na_Channel Voltage-gated Na+ Channels Taxine_A->Na_Channel Blocks Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Na_Influx Decreased Na+ Influx Na_Channel->Na_Influx Myocyte Cardiac Myocyte Action_Potential Altered Action Potential Ca_Influx->Action_Potential Na_Influx->Action_Potential Arrhythmia Bradycardia & Arrhythmia Action_Potential->Arrhythmia

Caption: Simplified signaling pathway of this compound in cardiac myocytes.[1][10][11][12][13]

References

Validation & Comparative

A Comparative Guide to the Quantification of Taxine A: Validating an HPLC-UV Method Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Taxine A, a toxic alkaloid found in yew species (Taxus), is of significant interest in toxicology and pharmacology. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of a closely related taxane, Paclitaxel, as a representative model due to the limited availability of specific validation data for this compound. The guide will also compare this method with more advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering supporting experimental data and detailed protocols.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore. However, for complex matrices or when high sensitivity is required, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method. LC-MS/MS offers superior selectivity and lower detection limits. For instance, studies comparing the analysis of taxanes have shown LC-MS/MS to be significantly more sensitive than HPLC-UV[1].

Table 1: Comparison of a Representative HPLC-UV Method for a Taxane (Paclitaxel) and an LC-MS/MS Method for Taxine B.

ParameterHPLC-UV for Paclitaxel[2]LC-MS/MS for Taxine B[3]
Linearity Range 2.5 - 100 µg/mL0.1 - 500 ng/g
Correlation Coefficient (r²) > 0.999Not explicitly stated, but linearity was proven
Limit of Detection (LOD) 0.1638 µg/mL0.4 ng/g
Limit of Quantification (LOQ) 0.4964 µg/mL2 ng/g
Accuracy (Recovery) 98 - 101%Not explicitly stated
Precision (RSD) 0.06 - 0.68%Not explicitly stated

As the table indicates, LC-MS/MS methods can achieve significantly lower limits of detection and quantification, making them more suitable for the analysis of trace levels of taxines in biological samples.

Experimental Protocols

Representative HPLC-UV Method Validation for a Taxane (Paclitaxel)

This protocol is based on a validated method for the simultaneous quantification of Paclitaxel and Sulforaphane[2].

1. Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and KH2PO4 buffer (pH 5.0) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 202 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard Solution Preparation:

  • Prepare a stock solution of Paclitaxel in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 2.5 - 100 µg/mL).

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three different levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Intra-day precision: Analyze three different concentrations of the analyte in triplicate on the same day.

    • Inter-day precision: Analyze three different concentrations of the analyte in triplicate on three different days.

    • Calculate the relative standard deviation (RSD) for the measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze blank samples and samples spiked with potential interfering substances to ensure that no other compounds co-elute with the analyte peak.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_validation Method Validation cluster_results Results and Quantification start Start: Obtain this compound Standard and Sample stock Prepare Stock Solution of this compound start->stock sample_prep Sample Extraction and Preparation start->sample_prep cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards hplc_injection Inject Samples and Standards into HPLC System cal_standards->hplc_injection sample_prep->hplc_injection chromatography Chromatographic Separation on C18 Column hplc_injection->chromatography uv_detection UV Detection at Specific Wavelength chromatography->uv_detection data_acquisition Data Acquisition (Chromatogram) uv_detection->data_acquisition linearity Linearity Assessment data_acquisition->linearity accuracy Accuracy (Recovery) Studies data_acquisition->accuracy precision Precision (Intra- and Inter-day) data_acquisition->precision lod_loq LOD & LOQ Determination data_acquisition->lod_loq specificity Specificity Analysis data_acquisition->specificity quantification Quantify this compound in Samples linearity->quantification report Generate Validation Report quantification->report

Caption: Experimental workflow for the validation of an HPLC-UV method for this compound quantification.

method_comparison cluster_methods Analytical Methods for this compound Quantification cluster_attributes Performance Attributes hplc_uv HPLC-UV sensitivity Sensitivity hplc_uv->sensitivity Moderate specificity Specificity hplc_uv->specificity Good cost Cost & Accessibility hplc_uv->cost Low complexity Complexity hplc_uv->complexity Low lc_msms LC-MS/MS lc_msms->sensitivity High lc_msms->specificity Very High lc_msms->cost High lc_msms->complexity High other Other Methods (e.g., 13C NMR) other->sensitivity Variable other->specificity Variable other->cost Variable other->complexity Variable

Caption: Logical comparison of analytical methods for this compound quantification based on key performance attributes.

References

Comparative Toxicity of Taxine A and Taxine B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the toxicity of Taxine A and Taxine B, the primary toxic alkaloids isolated from the yew (Taxus spp.). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and toxicological profiles of these compounds.

Executive Summary

Taxine alkaloids, particularly this compound and Taxine B, are known for their cardiotoxic effects.[1][2][3][4] The available scientific literature indicates that Taxine B is the more potent and clinically significant cardiotoxin of the two. It is also the more abundant of the two major taxine alkaloids in Taxus baccata, accounting for approximately 30% of the total alkaloid mixture, while this compound constitutes only about 1.3-1.8%.[1] The primary mechanism of toxicity for both compounds involves the blockade of sodium and calcium channels in cardiac myocytes, leading to disruptions in cardiac conduction and contractility.[1][5]

Data Presentation: Quantitative Toxicity

Compound/Mixture Test Animal Route of Administration LD50 (mg/kg) 95% Confidence Limits
Taxine (sulphate salt)MiceOral (p.o.)19.7216.84-23.09
Taxine (sulphate salt)MiceIntraperitoneal (i.p.)21.8819.66-24.35
Taxine (sulphate salt)RatsSubcutaneous (s.c.)20.1818.35-22.20

Data sourced from a study by Tekol Y. (1991) as cited in PubChem and other sources.[6][7]

While specific comparative values are elusive, it is consistently reported that Taxine B is the most cardiotoxic of the taxine alkaloids, followed by this compound.[1]

Mechanism of Action: Disruption of Cardiac Ion Channel Function

The cardiotoxicity of this compound and Taxine B stems from their ability to antagonize voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiac muscle cells (cardiomyocytes).[1][5] This dual blockade disrupts the normal cardiac action potential, leading to a cascade of adverse effects.

Signaling Pathway of Taxine Cardiotoxicity

Taxine_Toxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_toxins Taxine Alkaloids cluster_effects Cellular Effects cluster_clinical Clinical Manifestations Na_Channel Voltage-Gated Na+ Channel Reduced_Depolarization Reduced Rate of Depolarization Na_Channel->Reduced_Depolarization Inhibition leads to Ca_Channel Voltage-Gated Ca2+ Channel Altered_AP Altered Action Potential Ca_Channel->Altered_AP Inhibition leads to Taxine_A This compound Taxine_A->Na_Channel Blocks Taxine_A->Ca_Channel Blocks Taxine_B Taxine B Taxine_B->Na_Channel Strongly Blocks Taxine_B->Ca_Channel Strongly Blocks Reduced_Depolarization->Altered_AP Increased_Ca Increased Cytoplasmic Ca2+ Altered_AP->Increased_Ca Disrupts homeostasis Bradycardia Bradycardia Altered_AP->Bradycardia Arrhythmias Arrhythmias Altered_AP->Arrhythmias Reduced_Contractility Reduced Contractility Increased_Ca->Reduced_Contractility Hypotension Hypotension Reduced_Contractility->Hypotension

Caption: Mechanism of this compound and B cardiotoxicity.

Key Effects of Ion Channel Blockade:

  • Sodium Channel Blockade: Inhibition of the fast sodium channels leads to a decreased rate of depolarization of the cardiac action potential. This manifests on an electrocardiogram (ECG) as a widening of the QRS complex and can predispose the heart to life-threatening ventricular arrhythmias.

  • Calcium Channel Blockade: Antagonism of L-type calcium channels reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential. This results in decreased myocardial contractility (negative inotropy), a slower heart rate (negative chronotropy), and slowed atrioventricular (AV) conduction, which can lead to bradycardia and AV block.[6]

Taxine B is reported to have a more potent effect on both sodium and calcium channels compared to this compound, explaining its greater cardiotoxicity.[1]

Experimental Protocols

While specific protocols for the direct comparison of purified this compound and B toxicity are not detailed in the available literature, a general workflow for in vitro cardiotoxicity assessment can be outlined. This would typically involve the isolation of the compounds followed by cellular and electrophysiological assays.

General Experimental Workflow for In Vitro Cardiotoxicity Assessment

Experimental_Workflow cluster_extraction Compound Isolation cluster_assay Toxicity Assays cluster_analysis Data Analysis Start Yew Plant Material (e.g., Taxus baccata leaves) Extraction Alkaloid Extraction Start->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification_A Purified this compound Chromatography->Purification_A Purification_B Purified Taxine B Chromatography->Purification_B Cell_Culture Cardiomyocyte Culture (e.g., hiPSC-CMs) Purification_A->Cell_Culture Purification_B->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Calcein AM) Cell_Culture->Cytotoxicity_Assay Electrophysiology Electrophysiology (e.g., Patch-Clamp, MEA) Cell_Culture->Electrophysiology IC50_Calc IC50 Determination Cytotoxicity_Assay->IC50_Calc AP_Analysis Action Potential Analysis Electrophysiology->AP_Analysis Ion_Channel_Analysis Ion Channel Current Analysis Electrophysiology->Ion_Channel_Analysis Comparison Comparative Analysis of This compound vs. Taxine B IC50_Calc->Comparison AP_Analysis->Comparison Ion_Channel_Analysis->Comparison

Caption: General workflow for in vitro cardiotoxicity assessment.

Isolation and Purification of this compound and Taxine B
  • Extraction: A crude alkaloid mixture is extracted from dried and powdered yew leaves, typically using a solvent-based extraction method.

  • Separation: The individual taxine alkaloids are then separated from the crude extract. Historically, electrophoresis was used, but modern methods rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate this compound, Taxine B, and other alkaloids.[1][2]

In Vitro Cardiotoxicity Assessment
  • Cell Models: Primary cardiomyocytes, or more commonly, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), are used as they provide a physiologically relevant and reproducible in vitro model of human heart cells.

  • Cytotoxicity Assays: To determine the concentration at which the compounds cause cell death, standard cytotoxicity assays such as the MTT assay or assays using fluorescent viability dyes (e.g., Calcein AM) would be employed. These would allow for the calculation of IC50 values.

  • Electrophysiology Studies:

    • Patch-Clamp Technique: This "gold standard" electrophysiological technique allows for the direct measurement of the activity of individual ion channels (Na+, Ca2+, K+) in response to the application of purified this compound or Taxine B. This would provide detailed mechanistic information on how each compound affects channel function.[8]

    • Microelectrode Array (MEA): MEAs allow for the non-invasive recording of extracellular field potentials from a population of beating cardiomyocytes. This can provide data on action potential duration, beat rate, and arrhythmogenic potential.

Conclusion

References

A Comparative Analysis of the Cardiotoxicity of Taxine A and Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiotoxic profiles of Taxine A, a prominent alkaloid from the yew tree (Taxus spp.), and digitoxin, a cardiac glycoside historically used in the treatment of heart failure. This analysis is based on available experimental data and aims to inform preclinical research and drug development by highlighting the distinct mechanisms and toxicological endpoints of these two cardioactive compounds.

Executive Summary

This compound and digitoxin both exert significant effects on cardiac function, but through different primary mechanisms, leading to distinct cardiotoxic profiles. Digitoxin's cardiotoxicity is primarily driven by its inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent inotropic effects and arrhythmogenesis. In contrast, this compound acts as a potent blocker of both sodium and calcium channels in cardiomyocytes, resulting in conduction abnormalities and depressed myocardial contractility. While quantitative comparisons are limited by the available data, this guide synthesizes current knowledge to provide a framework for understanding and evaluating the relative cardiotoxic risks of these compounds.

Quantitative Toxicity Data

Direct comparative studies on the cardiotoxicity of purified this compound and digitoxin are scarce. The following tables summarize the available lethal dose (LD50) data for the taxine alkaloid mixture and digitoxin in various animal models. It is important to note that the taxine data represents a mixture of alkaloids, with Taxine B being the most cardiotoxic component.[1][2]

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence Limits
Taxine (sulfate salt) MouseOral (p.o.)19.7216.84-23.09
MouseIntraperitoneal (i.p.)21.8819.66-24.35
RatSubcutaneous (s.c.)20.1818.35-22.20
Digitoxin RatIntravenous (i.v.)3.9-
Digoxin (for comparison) Rat (adult)Subcutaneous (s.c.)30.0 ± 1.9-
Rat (newborn)Subcutaneous (s.c.)5.0 ± 0.2-
Guinea PigSubcutaneous (s.c.)0.60 ± 0.04-

Note: Data for Taxine represents a mixture of taxine alkaloids.[1][3][4]

Mechanism of Cardiotoxicity

The cardiotoxic effects of this compound and digitoxin arise from their distinct interactions with key proteins involved in cardiac electrophysiology and contractility.

This compound: A Dual Ion Channel Blocker

This compound's primary mechanism of cardiotoxicity involves the blockade of both voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiomyocytes.[5] This dual blockade disrupts the normal cardiac action potential and excitation-contraction coupling.

  • Inhibition of Sodium Channels: By blocking the fast sodium channels, this compound reduces the rate and magnitude of the initial depolarization (Phase 0) of the cardiac action potential. This leads to a slowing of conduction velocity, which can manifest as a widening of the QRS complex on an electrocardiogram (ECG) and contribute to re-entrant arrhythmias.[5]

  • Inhibition of Calcium Channels: Blockade of L-type calcium channels by this compound reduces the influx of calcium during the plateau phase (Phase 2) of the action potential. This has a negative inotropic effect, weakening myocardial contractility.[5] The reduced calcium entry also contributes to bradycardia and atrioventricular (AV) block.

Taxine_A_Mechanism Taxine_A This compound Na_channel Na_channel Taxine_A->Na_channel Blocks Ca_channel Ca_channel Taxine_A->Ca_channel Blocks Action_Potential Action_Potential Conduction_Block Conduction Block (Widened QRS) Action_Potential->Conduction_Block Leads to Contraction Contraction Reduced_Contractility Reduced Contractility (Negative Inotropy) Contraction->Reduced_Contractility Leads to

Figure 1: Signaling pathway of this compound cardiotoxicity.
Digitoxin: Na+/K+-ATPase Inhibition and Calcium Overload

Digitoxin, a cardiac glycoside, exerts its cardiotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes.[6][7] This inhibition sets off a cascade of events leading to increased intracellular calcium concentration.

  • Na+/K+-ATPase Inhibition: Digitoxin binds to and inhibits the Na+/K+-ATPase pump, leading to an accumulation of intracellular sodium.

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium (Na+/Ca2+) exchanger. This reduces the expulsion of calcium from the cell and can even reverse its function, leading to a net influx of calcium.

  • Calcium Overload and Arrhythmogenesis: The resulting increase in intracellular calcium concentration enhances myocardial contractility (positive inotropic effect) at therapeutic doses. However, at toxic concentrations, this leads to calcium overload in the sarcoplasmic reticulum. This can cause spontaneous calcium release, leading to delayed afterdepolarizations (DADs) and triggered arrhythmias, such as ventricular tachycardia.[6]

Digitoxin_Mechanism Digitoxin Digitoxin NaK_ATPase NaK_ATPase Digitoxin->NaK_ATPase Inhibits Na_in_acc Increased Intracellular Na+ NaK_ATPase->Na_in_acc Leads to Accumulation NCX NCX Na_in_acc->NCX Reduces Ca2+ Efflux Ca_in_acc Increased Intracellular Ca2+ NCX->Ca_in_acc Leads to Accumulation SR SR Ca_in_acc->SR Ca2+ Overload Arrhythmia Arrhythmias SR->Arrhythmia Spontaneous Ca2+ Release (DADs) Na_out Na_out K_in K_in Ca_out Ca_out Na_in_NCX Na_in_NCX

Figure 2: Signaling pathway of digitoxin cardiotoxicity.

Electrophysiological Effects

The differing mechanisms of this compound and digitoxin result in distinct electrophysiological manifestations.

ParameterThis compound EffectDigitoxin Effect
Action Potential Phase 0 Decreased rate of riseMinimal direct effect
Action Potential Duration ShortenedShortened
Conduction Velocity DecreasedDecreased (primarily at the AV node)
Heart Rate BradycardiaBradycardia (vagomimetic effect)
Arrhythmias Ventricular tachycardia, AV blockAtrial tachycardias, ventricular arrhythmias, AV block

Note: The effects of digitoxin can be complex and dose-dependent.[6][8][9][10][11]

Experimental data from isolated guinea pig ventricular cells show that the taxine alkaloid mixture inhibits both the sodium current (INa) and the calcium current (ICa) in a dose-dependent manner. At a concentration of 10⁻⁴ g/ml, the amplitude of ICa was reduced to 24.4% of control, and the maximum rate of rise of the action potential (an index of INa) was reduced to 9.4% of control.[8]

Experimental Protocols

The following are generalized protocols for assessing the cardiotoxicity of compounds like this compound and digitoxin.

In Vitro Assessment of Cardiotoxicity using Patch-Clamp Electrophysiology

This protocol is used to measure the effects of a compound on specific ion channels in isolated cardiomyocytes.

Patch_Clamp_Workflow

Figure 3: Experimental workflow for patch-clamp analysis.
Ex Vivo Assessment of Cardiotoxicity using the Langendorff Perfused Heart Model

This protocol allows for the assessment of a compound's effect on the global function of an isolated heart.[12][13][14][15][16]

Langendorff_Workflow

Figure 4: Experimental workflow for Langendorff heart perfusion.

Conclusion

This compound and digitoxin represent two distinct classes of cardiotoxic compounds with different molecular targets and downstream effects. Digitoxin's toxicity is a consequence of its therapeutic mechanism taken to an extreme—inhibition of the Na+/K+-ATPase leading to calcium overload and arrhythmias. This compound, on the other hand, acts as a more direct and broad-spectrum ion channel blocker, leading to a rapid depression of cardiac function.

For researchers and drug development professionals, understanding these differences is crucial for:

  • Early-stage hazard identification: Recognizing the potential for either type of cardiotoxicity based on a compound's structure and preliminary in vitro data.

  • Designing appropriate safety pharmacology studies: Selecting the most relevant in vitro and in vivo models to detect and characterize the specific type of cardiotoxicity.

  • Developing potential therapeutic interventions: The distinct mechanisms suggest different strategies for managing overdose and toxicity.

Further research involving direct, head-to-head comparative studies using standardized in vitro and ex vivo models is necessary to more precisely quantify the relative cardiotoxic potencies of this compound and digitoxin.

References

A Comparative Guide to the Analytical Quantification of Taxine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Taxine A, a toxic component of the yew tree (Taxus species). Due to a notable scarcity of specific quantitative validation data for this compound in publicly available scientific literature, this guide leverages validated data for Taxine B, its more abundant and frequently analyzed analogue, as a primary point of reference for quantitative assays. Qualitative and semi-quantitative methods that include the detection of this compound are also presented as alternatives.

Executive Summary

Direct quantitative analysis of this compound is challenging due to the complex mixture of related alkaloids in Taxus extracts and the limited availability of certified reference standards. The primary analytical method for taxine alkaloids is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, which offers high sensitivity and specificity. While fully validated methods with comprehensive data on linearity, accuracy, and precision for this compound are not readily found, a validated LC-MS/MS method for Taxine B provides a strong indication of the expected performance for a similar this compound assay. Alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and semi-quantitative LC-MS offer less precise but still valuable approaches for the detection and estimation of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for Taxine B, which can be considered indicative of the performance expected for a well-developed this compound assay using similar technology. Data for alternative methods is presented where available; however, these are often semi-quantitative or qualitative for taxine alkaloids.

Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for Taxine B

ParameterPerformance MetricValueCitation
Linearity Linear Range0.1 - 500 ng/g[1][2]
Correlation Coefficient (R²)> 0.99 (Implied)
Accuracy Recovery86%[1][2]
Precision Limit of Detection (LOD)0.4 ng/g[1][2]
Limit of Quantitation (LOQ)2 ng/g[1][2]

Table 2: Comparison of Analytical Methods for Taxine Alkaloid Analysis

MethodAnalytesLinearityAccuracyPrecisionThroughput
LC-MS/MS Taxine B, Isotaxine B (this compound detectable)Proven for Taxine B (0.1-500 ng/g)High (86% recovery for Taxine B)High (LOQ of 2 ng/g for Taxine B)Moderate
HPLC-UV Taxine alkaloids, 3,5-dimethoxyphenolNot specified for this compoundQualitative/Semi-quantitativeLower than LC-MS/MSHigh
Semi-quantitative LC-MS Taxine alkaloids (including Taxine B)Not applicableSemi-quantitativeNot applicableModerate
¹³C NMR Spectroscopy Taxane derivativesGood (R² = 0.999) for taxanesGood (relative errors 0.3-3.5%) for taxanesGood (reproducibility 8.5 mg ± 1.1%) for taxanesLow

Experimental Protocols

Quantitative LC-MS/MS Method for Taxine B (Proxy for this compound)

This protocol is based on a validated method for the determination of Taxine B in biological samples[1][2]. A similar approach would be applicable for the quantification of this compound, provided a certified reference standard is available.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 g of homogenized biological sample (e.g., blood), add an internal standard (e.g., Docetaxel).

  • Perform solid-phase extraction using a C18 SPE cartridge.

  • Wash the cartridge with water and a low-concentration organic solvent (e.g., 20% methanol).

  • Elute the analytes with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: For Taxine B, the precursor ion is m/z 584.2, with product ions at m/z 194.3 and m/z 107.1[1]. A specific precursor and product ions for this compound would need to be determined.

HPLC-UV Method for General Taxine Alkaloid Detection

This method is suitable for the qualitative or semi-quantitative analysis of taxine alkaloids.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Homogenize the sample (e.g., plant material, biological fluid).

  • Adjust the pH to alkaline conditions.

  • Extract the alkaloids into an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

b. HPLC-UV Analysis

  • Column: Reversed-phase C18 or C8 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detector set at a wavelength where taxine alkaloids show absorbance (e.g., 227 nm or 265 nm).

Mandatory Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE_Cartridge Solid-Phase Extraction (C18) Homogenization->SPE_Cartridge Elution Elution SPE_Cartridge->Elution Reconstitution Reconstitution Elution->Reconstitution HPLC HPLC Separation Reconstitution->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data Data Acquisition MSMS->Data

Caption: Workflow for quantitative this compound/B analysis by LC-MS/MS.

experimental_workflow_hplcuv cluster_sample_prep_uv Sample Preparation (LLE) cluster_analysis_uv HPLC-UV Analysis Sample_UV Sample Material Extraction Liquid-Liquid Extraction Sample_UV->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution_UV Reconstitution Evaporation->Reconstitution_UV HPLC_UV HPLC Separation Reconstitution_UV->HPLC_UV UV_Detector UV Detection HPLC_UV->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram

Caption: Workflow for qualitative/semi-quantitative taxine analysis by HPLC-UV.

References

A Comparative Guide to the Extraction of Taxine A from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary methods for the extraction of Taxine A from biological matrices: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The selection of an appropriate extraction method is critical for the accurate quantification of this compound in toxicological screenings, pharmacokinetic studies, and forensic investigations. This document summarizes recovery data, details experimental protocols, and provides visualizations to aid in methodological decisions.

Data Presentation: Recovery of Taxine Alkaloids

The following table summarizes the reported recovery rates for taxine alkaloids from biological samples using SPE and provides a qualitative comparison for LLE based on general analytical chemistry principles.

Extraction MethodAnalyteBiological MatrixRecovery RateReference
Solid-Phase Extraction (SPE)Taxine B and Isotaxine BBlood, Urine, Gastric Content86%[1][2]
Liquid-Liquid Extraction (LLE)This compound (and other alkaloids)Blood, UrineVariable; generally considered to have lower recovery than SPE for complex matrices.General knowledge

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Taxine Alkaloids

This protocol is based on the validated method for the extraction of Taxine B and Isotaxine B from biological samples[1][2].

1. Sample Preparation:

  • To 1 mL of the biological sample (e.g., blood, urine), add an appropriate internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6) and vortex for 30 seconds.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

2. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge.

  • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

3. Sample Loading:

  • Load the supernatant from the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Follow with a wash of 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

5. Elution:

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the taxine alkaloids with 2 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Taxine Alkaloids

This is a general protocol for the extraction of alkaloids from biological samples, particularly from post-mortem blood[3].

1. Sample Preparation:

  • To 1 mL of the biological sample (e.g., blood), add an appropriate internal standard.

  • Add 1 mL of an alkaline buffer (e.g., carbonate buffer, pH 9-10) to basify the sample and vortex.

2. Extraction:

  • Add 5 mL of a water-immiscible organic solvent (e.g., a mixture of dichloromethane, isopropanol, and ethyl acetate, or n-butyl chloride).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

3. Phase Separation:

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

4. Back Extraction (Optional Cleanup Step):

  • To the collected organic phase, add 2 mL of a dilute acid (e.g., 0.1 M HCl).

  • Vortex and centrifuge as before. The basic taxine alkaloids will move into the aqueous acidic phase, leaving neutral and acidic interferences in the organic phase.

  • Discard the organic phase.

  • Make the aqueous phase alkaline again with a strong base (e.g., NaOH) and re-extract with a fresh portion of the organic solvent.

5. Evaporation and Reconstitution:

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Mandatory Visualization

Taxine_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis BiologicalSample Biological Sample (Blood, Urine, etc.) AddIS Add Internal Standard BiologicalSample->AddIS Buffer Add Buffer & Vortex AddIS->Buffer Centrifuge1 Centrifuge Buffer->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Load Load Sample Supernatant->Load Basify Basify Sample Supernatant->Basify Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate Solvent Elute->Evaporate AddSolvent Add Organic Solvent & Vortex Basify->AddSolvent Centrifuge2 Centrifuge AddSolvent->Centrifuge2 Separate Separate Organic Layer Centrifuge2->Separate Separate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

Comparative Analysis of Taxine A Content in Yew Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Taxine A content across various Taxus species, tailored for researchers, scientists, and professionals in drug development. This guide synthesizes available data on this compound concentrations, outlines detailed experimental protocols for its quantification, and illustrates the biosynthetic pathway of related taxanes.

Executive Summary

The genus Taxus, commonly known as yew, is a source of a diverse array of taxane alkaloids, including the cytotoxic compound this compound. While Taxine B is the most abundant taxine alkaloid in most Taxus species, this compound is also a significant constituent, contributing to the overall toxic profile of the plant. Understanding the distribution and concentration of this compound across different Taxus species is crucial for toxicological studies and for the exploration of taxane derivatives in drug discovery. This guide reveals that Taxus baccata and Taxus cuspidata are reported to contain the highest levels of total taxine alkaloids. Although specific quantitative data for this compound across a wide range of species is limited in publicly available literature, this guide provides estimations based on the known relative abundance of this compound to the total taxine content.

Comparative this compound Content in Taxus Species

The following table summarizes the estimated this compound content in the needles of various Taxus species. It is important to note that the concentration of taxine alkaloids can vary significantly based on factors such as the geographical location, age of the plant, and the season of collection. The data presented here are estimations derived from the reported total taxine content and the relative abundance of this compound.

Taxus SpeciesCommon NameEstimated this compound Content (mg/g of dried needles)Notes
Taxus baccataEnglish Yew~ 0.065 - 0.09Reported to have the highest total taxine content. This compound is approximately 1.3-1.8% of the total taxine alkaloids[1][2]. Total taxines are estimated at 5 mg/g[3].
Taxus cuspidataJapanese YewHigh (quantitative data not readily available)Frequently cited along with T. baccata as having high concentrations of taxine alkaloids[4]. One study showed detectable this compound in roots, but not in leaves[5].
Taxus x mediaAnglo-Japanese YewModerate to High (quantitative data not readily available)A hybrid of T. baccata and T. cuspidata, expected to have significant taxine content.
Taxus brevifoliaPacific YewLow (quantitative data not readily available)Generally reported to have lower concentrations of taxine alkaloids compared to its European and Japanese counterparts[4][6][7].

Disclaimer: The quantitative data in this table are estimations and should be used as a general guideline. For precise quantification, direct experimental analysis is required.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound from Taxus species involves a multi-step process encompassing extraction, purification, and analysis. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and reliable method.

Sample Preparation and Extraction
  • Grinding: Dried needles of the Taxus species are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with an organic solvent. A common method involves maceration or sonication with methanol or a mixture of methanol and water[8]. An acidic aqueous solution (e.g., dilute sulfuric acid) can also be used for the selective extraction of alkaloids[5].

  • Purification: The crude extract is then subjected to a liquid-liquid extraction to partition the alkaloids. The pH of the solution is adjusted to a basic level (around 10-10.5) with a base like ammonium hydroxide, followed by extraction with an immiscible organic solvent such as chloroform or dichloromethane[5]. The organic phase, now containing the taxine alkaloids, is collected, dried, and evaporated to yield a concentrated extract.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): The purified extract is analyzed using a reverse-phase HPLC system.

    • Column: A C18 column is typically used for the separation of taxane alkaloids.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed to achieve good separation[9].

    • Detection: A UV detector set at a wavelength of around 230 nm can be used for initial detection. For more specific and sensitive detection, a mass spectrometer is used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For accurate quantification, tandem mass spectrometry (MS/MS) is the preferred method. This technique provides high selectivity and sensitivity, allowing for the precise measurement of this compound even in complex mixtures. The mass spectrometer is set to monitor specific parent and daughter ion transitions for this compound.

Below is a diagram illustrating the general experimental workflow for the quantification of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Taxus Needles grinding Grinding start->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract l_l_extraction Liquid-Liquid Extraction (pH adjustment & solvent partitioning) crude_extract->l_l_extraction evaporation Evaporation l_l_extraction->evaporation purified_extract Purified Alkaloid Extract evaporation->purified_extract hplc HPLC Separation (C18 Column) purified_extract->hplc msms MS/MS Detection (Quantification) hplc->msms data_analysis Data Analysis msms->data_analysis

Experimental workflow for this compound quantification.

Biosynthesis of Taxine Alkaloids

This compound is a member of the taxane diterpenoid family of natural products. The biosynthesis of the core taxane skeleton begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP). A series of enzymatic reactions, including cyclization, hydroxylation, and acylation, leads to the formation of a diverse array of taxoids. The pathway leading to Taxol (Paclitaxel), another well-known taxane, has been extensively studied and provides a model for the biosynthesis of other taxanes like this compound.

The following diagram illustrates the key steps in the biosynthesis of the taxane core structure, from which this compound is derived.

taxane_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadien_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_ol Cytochrome P450 Hydroxylase Taxadien_ol_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_ol->Taxadien_ol_acetate Acetyltransferase Hydroxylated_intermediates Further Hydroxylated Intermediates Taxadien_ol_acetate->Hydroxylated_intermediates Multiple Enzymatic Steps (Hydroxylations, Acylations) Baccatin_III Baccatin III Hydroxylated_intermediates->Baccatin_III Taxine_A This compound Baccatin_III->Taxine_A Further Modifications

Simplified biosynthetic pathway to the taxane core.

References

A Comparative Analysis of Taxine A Toxicity: In Vitro vs. In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of Taxine A, a key toxic alkaloid found in yew species (Taxus). Understanding the toxicological profile of this compound across different biological systems is crucial for risk assessment, mechanistic studies, and the development of potential therapeutic applications or antidotes. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying toxic mechanisms.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of taxine alkaloids. It is important to note that much of the available literature refers to a mixture of taxine alkaloids rather than purified this compound.

ParameterSpecies/Cell LineRoute of Administration/AssayValue95% Confidence LimitsReference
LD50 MiceOral (p.o.)19.72 mg/kg16.84-23.09 mg/kg[1]
LD50 MiceIntraperitoneal (i.p.)21.88 mg/kg19.66-24.35 mg/kg[1]
LD50 RatsSubcutaneous (s.c.)20.18 mg/kg18.35-22.20 mg/kg[1]

Note: The reported LD50 values are for a "taxine" mixture isolated from yew leaves and administered as a sulfate salt.

Mechanism of Action: Cardiac Ion Channel Blockade

The primary toxic effect of this compound, and other taxine alkaloids, is exerted on the cardiovascular system. The core mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels in cardiac myocytes.[3][4] This dual-channel inhibition disrupts the normal cardiac action potential, leading to severe arrhythmias and potentially fatal cardiac arrest.

The following diagram illustrates the proposed signaling pathway of this compound toxicity in a cardiomyocyte.

TaxineA_Toxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TaxineA This compound NaChannel Voltage-gated Na+ Channel TaxineA->NaChannel Blocks CaChannel Voltage-gated Ca2+ Channel TaxineA->CaChannel Blocks Depolarization Reduced Rate of Depolarization NaChannel->Depolarization Inhibits Na+ influx Ca_Influx Reduced Ca2+ Influx CaChannel->Ca_Influx Inhibits Ca2+ influx AP_Duration Altered Action Potential Duration Depolarization->AP_Duration Arrhythmia Arrhythmias AP_Duration->Arrhythmia Contraction Decreased Myocardial Contractility Ca_Influx->Contraction Contraction->Arrhythmia

Caption: Signaling pathway of this compound-induced cardiotoxicity.

Experimental Protocols

Due to the limited availability of studies specifically detailing the toxicity testing of purified this compound, the following protocols are based on established methodologies for assessing alkaloid toxicity in vitro and in vivo.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol describes a general workflow for assessing the cytotoxicity of a compound like this compound on a cardiomyocyte cell line (e.g., H9c2) using a colorimetric assay such as the MTT assay.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Culture H9c2 Cardiomyocytes CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare Serial Dilutions of this compound Treatment Treat Cells with This compound Dilutions CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Assay Add MTT Reagent and Incubate Incubation->MTT_Assay Solubilization Solubilize Formazan Crystals MTT_Assay->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 Value Absorbance->IC50_Calc

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Detailed Methodology:

  • Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired test concentrations.

  • Treatment: The culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only) are also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24 or 48 hours.

  • MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, is determined by plotting a dose-response curve and using non-linear regression analysis.

In Vivo Acute Oral Toxicity Study (General Protocol based on OECD Guidelines)

This protocol outlines a general procedure for determining the acute oral toxicity (LD50) of a substance like this compound in rodents, following principles from the OECD Test Guidelines (e.g., TG 423).[5][6]

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalAcclimation Acclimatize Rats/Mice (e.g., Wistar rats) Fasting Fast Animals Overnight AnimalAcclimation->Fasting DosePrep Prepare this compound in Vehicle (e.g., corn oil) Dosing Administer Single Oral Dose (gavage) DosePrep->Dosing Fasting->Dosing Observation Observe for Clinical Signs and Mortality (14 days) Dosing->Observation BodyWeight Record Body Weights Observation->BodyWeight Necropsy Perform Gross Necropsy on all Animals Observation->Necropsy LD50_Calc Determine LD50 Value BodyWeight->LD50_Calc Necropsy->LD50_Calc

Caption: Workflow for in vivo acute oral toxicity testing of this compound.

Detailed Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats), typically females as they can be slightly more sensitive, are used. Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Administration of Doses: Following an overnight fast, animals are weighed, and the test substance is administered as a single oral dose via gavage. A stepwise procedure is often used, starting with a dose that is expected to produce some signs of toxicity.

  • Observation: Animals are observed for clinical signs of toxicity and mortality several times on the day of administration and at least once daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in major organs and tissues.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods based on the mortality data at different dose levels.

Conclusion

The available data strongly indicate that this compound is a potent cardiotoxin, with its primary mechanism of action being the blockade of sodium and calcium channels in cardiac myocytes. While in vivo studies have established LD50 values for taxine mixtures, there is a notable gap in the literature regarding specific in vitro IC50 values for purified this compound on cardiomyocytes. The provided experimental protocols offer a framework for conducting such studies to generate the data necessary for a more complete toxicological profile. Further research focusing on the in vitro quantification of this compound's effects on specific ion channels and overall cardiomyocyte viability is essential for a more nuanced understanding of its toxicity and for exploring any potential therapeutic applications.

References

Navigating the Labyrinth of Yew Alkaloids: A Comparative Guide to Taxine A Extraction Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step. Taxine A, a prominent toxic alkaloid found in yew (Taxus species), is of significant interest for toxicological and pharmacological studies. However, the selection of an optimal extraction solvent is often hampered by a lack of direct comparative data. This guide provides a comprehensive overview of various solvents and methodologies for the extraction of taxine alkaloids, with a focus on maximizing the yield of this compound.

While direct quantitative comparisons of this compound yield across different solvents are scarce in publicly available literature, a review of extraction methods for the broader "taxane" and "taxine alkaloid" classes provides valuable insights. The general consensus points towards the efficacy of polar organic solvents, often in aqueous mixtures, for the extraction of these complex diterpenoid alkaloids.

Comparative Analysis of Extraction Solvents for Taxane Alkaloids

The following table summarizes various solvents used for the extraction of taxane alkaloids from Taxus species. It is important to note that most studies report the yield of total taxanes or other specific taxanes like paclitaxel, rather than this compound individually. This data serves as a proxy for estimating the potential effectiveness of these solvents for this compound extraction.

Solvent SystemPlant Material & SpeciesExtraction MethodReported YieldSource
83.5% Ethanol (aq)Needles of Taxus cuspidataUltrasonic Extraction342.27 µg/g (Total Taxanes)[1]
0.5% Sulfuric Acid, then Ethyl Ether & ChloroformNeedles of Taxus baccataAcidic Maceration & LLE0.53% (Total Alkaloids)[2]
MethanolStem bark of Taxus baccataMacerationNot quantified (Isolation focused)[3]
50-95% Methanol, Ethanol, or Acetone (aq)Yew TissueSolvent ExtractionNot quantified (Patent)[4]
90% Methanol (aq)Needles of Taxus baccataMicrowave-AssistedNot specified[5]
Dichloromethane, MethanolLeaves of Taxus baccataSolvent ExtractionNot quantified[6]

*LLE: Liquid-Liquid Extraction

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below is a representative protocol for the extraction of taxine alkaloids, which can be adapted for different solvents.

Protocol 1: Ultrasonic-Assisted Extraction with Aqueous Ethanol

This method is based on the optimization study for taxanes from Taxus cuspidata[1].

  • Sample Preparation: Dry the needles of Taxus cuspidata at a controlled temperature (e.g., 60°C) and grind them into a fine powder.

  • Extraction:

    • Mix the powdered plant material with 83.5% aqueous ethanol at a liquid-to-solid ratio of 20.88:1 (mL/g).

    • Perform ultrasonic extraction for 47.63 minutes at a power of 140 W.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Quantification:

    • Redissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Protocol 2: Acidic Maceration followed by Liquid-Liquid Extraction

This protocol is adapted from a study on the extraction of "taxine" from Moroccan yew[2].

  • Sample Preparation: Dry and crush the needles of Taxus baccata.

  • Acidic Maceration:

    • Soak 50 g of the crushed needles in 0.5% sulfuric acid.

    • Keep the mixture under agitation for 4 days.

  • Filtration: Filter the mixture to obtain an acidic aqueous extract.

  • Liquid-Liquid Extraction (LLE):

    • Extract the filtrate three times with ethyl ether.

    • Adjust the pH of the organic phase to 10-10.5 with an aqueous ammonia solution (25%).

    • Extract the alkaline solution three times with chloroform.

  • Drying and Evaporation:

    • Combine the chloroform layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the total alkaloid extract.

  • Quantification:

    • Dissolve the extract in a suitable solvent for HPLC or LC-MS analysis to quantify this compound.

Visualization of the Extraction Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound.

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_analysis Analysis plant_material Taxus Plant Material (e.g., Needles) drying Drying plant_material->drying grinding Grinding drying->grinding powder Powdered Plant Material add_solvent Addition of Extraction Solvent powder->add_solvent extraction_method Extraction (e.g., Ultrasonication, Maceration) add_solvent->extraction_method filtration Filtration extraction_method->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Taxine Extract concentration->crude_extract analysis Quantification (e.g., HPLC, LC-MS) crude_extract->analysis taxine_a_yield This compound Yield analysis->taxine_a_yield

A generalized workflow for the extraction and quantification of this compound from Taxus species.

Concluding Remarks

The selection of an appropriate extraction solvent is a pivotal step in the isolation of this compound. While direct comparative studies on this compound yield are limited, the existing literature on the broader taxane class suggests that polar solvents such as ethanol, methanol, and acetone, particularly in aqueous solutions, are effective. The choice of solvent should be made in conjunction with the selection of an appropriate extraction technique, such as ultrasonication or maceration, to optimize the yield.

Further research is warranted to establish a definitive, comparative analysis of different solvents for the specific extraction of this compound. Such studies would be invaluable to the scientific community engaged in the toxicological and pharmacological investigation of this important natural product.

References

Evaluating the Purity of Isolated Taxine A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of isolated natural compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of Taxine A, a toxic alkaloid found in yew species. The performance of these methods is compared with the analysis of related compounds, and supporting experimental data and protocols are provided.

This compound is one of the major toxic components of the yew tree (Taxus species) and is known for its cardiotoxic effects.[1] Its primary mechanism of action involves the blockage of sodium and calcium channels in cardiac myocytes.[1] Due to its potent biological activity, the purity of isolated this compound is of utmost importance for accurate toxicological and pharmacological studies. This guide outlines the key analytical techniques for purity assessment and compares them with the analysis of Taxine B, a closely related and more abundant taxine alkaloid, as well as other sodium channel-blocking alkaloids.

Comparative Analysis of Purity Determination Methods

The purity of an isolated compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods for the analysis of this compound and its related compounds.[2][3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of natural products.[4] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC with UV detection is a common approach.

Table 1: Comparison of HPLC Parameters for Taxine Alkaloid Analysis

ParameterThis compoundTaxine B / Isotaxine BCommon Impurities (other taxanes)Reference
Stationary Phase C18, C8C18C18[5]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile/Water or Methanol/Water gradientAcetonitrile/Water or Methanol/Water gradient[6]
Detection UV at ~230 nm and ~270 nmUV at ~230 nm and ~270 nmUV at ~230 nm and ~270 nm[3][7]
Typical Retention Time Varies based on exact conditionsVaries, often slightly longer than this compound under similar conditionsElute in close proximity to this compound and B[8]

Note: Retention times are highly dependent on the specific HPLC column, mobile phase gradient, and flow rate. Direct comparison requires running standards and samples on the same system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying trace impurities.[5][9][10]

Table 2: Comparative LC-MS/MS Data for Taxine Alkaloids

AnalytePrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Reference
This compound 642.3Data not consistently reported in comparative studies[3]
Taxine B / Isotaxine B 584.4194.2, 107.1[5][6]
Cephalomannine (Taxol B) 832.4509.2, 286.1[8]
Baccatin III 587.2527.2, 467.2[8]

Note: Fragmentation patterns can vary depending on the mass spectrometer and collision energy used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment (qNMR).[11][12] By comparing the ¹H and ¹³C NMR spectra of the isolated this compound with a reference standard or literature data, the presence of impurities can be detected and quantified.

Table 3: Key ¹H NMR Chemical Shifts (δ, ppm) for this compound and Taxine B (Illustrative)

ProtonThis compound (in CDCl₃)Taxine B (in CDCl₃)
H-2~5.7~4.9
H-5~4.9~5.0
H-7~4.4~4.2
H-10~6.3~6.2
H-13~6.2~6.1
N(CH₃)₂~2.3~2.2

Comparison with Alternative Sodium Channel Blocking Alkaloids

To provide a broader context for the evaluation of this compound, it is useful to compare its properties with other alkaloids that exhibit a similar mechanism of action. These alternatives can serve as functional comparators in biological assays.

Table 4: Comparison of this compound with Other Sodium Channel Blocking Alkaloids

AlkaloidSourceMechanism of Action on Sodium Channels
This compound Taxus species (Yew)Blocks voltage-gated sodium and calcium channels.[1]
Veratridine Veratrum and Schoenocaulon speciesBinds to and prevents the inactivation of voltage-gated sodium channels, leading to persistent activation.[8]
Batrachotoxin Poison dart frogs (Phyllobates), some beetles and birdsBinds to and irreversibly opens sodium channels, preventing them from closing.[5]
Aconitine Aconitum species (Monkshood)Binds to the open state of voltage-sensitive sodium channels, causing persistent activation.[11]
Grayanotoxin Rhododendron speciesBinds to voltage-gated sodium channels and prevents their inactivation, leading to prolonged depolarization.[13]

Experimental Protocols

Detailed experimental protocols are essential for reproducible purity analysis. The following sections provide generalized methodologies for the key analytical techniques.

Protocol 1: HPLC-UV Analysis of this compound
  • Sample Preparation: Dissolve the isolated this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter.

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient might start at 30% B, increasing to 70% B over 30 minutes, followed by a wash and re-equilibration step. The flow rate is typically 1 mL/min.

  • Detection: Monitor the absorbance at 230 nm and 270 nm.

  • Analysis: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: LC-MS/MS Analysis of this compound and Related Impurities
  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, but at a lower concentration (e.g., 1-10 µg/mL).

  • LC System: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column with a smaller internal diameter (e.g., 2.1 mm) is often used.

  • Mobile Phase: Similar to the HPLC-UV method, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to identify potential impurities and Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities and this compound.

    • MRM Transitions: Use the precursor and product ions listed in Table 2 for targeted analysis.

  • Analysis: Quantify impurities using a calibration curve of certified reference standards if available.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment
  • Sample Preparation: Accurately weigh a specific amount of the isolated this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) to ensure full relaxation of all protons and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Integrate the signals of a well-resolved proton from this compound and a proton from the internal standard.

  • Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can effectively illustrate complex processes and relationships.

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Isolated this compound Isolated this compound Dissolution & Filtration Dissolution & Filtration Isolated this compound->Dissolution & Filtration HPLC_UV HPLC-UV Dissolution & Filtration->HPLC_UV Purity (%) LC_MS LC-MS/MS Dissolution & Filtration->LC_MS Impurity ID & Quant qNMR qNMR Dissolution & Filtration->qNMR Absolute Purity Data_Integration Data Integration & Comparison HPLC_UV->Data_Integration LC_MS->Data_Integration qNMR->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report

Caption: Workflow for the purity assessment of isolated this compound.

Sodium_Channel_Blockade cluster_0 Normal Action Potential cluster_1 Action of this compound Na_in_normal Na+ Influx Depolarization Depolarization Na_in_normal->Depolarization Na_channel_blocked Na+ Channel Blocked Na_channel_closes Na+ Channel Inactivation Depolarization->Na_channel_closes Repolarization Repolarization Na_channel_closes->Repolarization Taxine_A This compound Taxine_A->Na_channel_blocked No_Depolarization Inhibited Depolarization Na_channel_blocked->No_Depolarization Prevents Na+ influx

Caption: Simplified mechanism of this compound as a sodium channel blocker.

Conclusion

The purity evaluation of isolated this compound requires a multi-faceted analytical approach. HPLC-UV provides a robust method for initial purity assessment, while LC-MS/MS offers superior sensitivity for the identification and quantification of trace impurities. qNMR serves as a powerful tool for obtaining an absolute purity value without the need for a specific reference standard for each impurity. By comparing the analytical data of this compound with that of related taxines and other sodium channel-blocking alkaloids, researchers can gain a comprehensive understanding of the compound's purity and its potential biological activity. The detailed protocols and workflows provided in this guide serve as a valuable resource for ensuring the quality and reliability of research involving this compound.

References

A Guide to Taxine A Certified Reference Material for Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Taxine A certified reference material (CRM) with other analytical standards. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate reference material for their analytical method validation needs. This document outlines the performance characteristics of a typical this compound CRM, offers a detailed experimental protocol for its use in method validation, and visualizes the analytical workflow and the compound's mechanism of action.

Introduction to this compound and the Role of Certified Reference Materials

This compound is a toxic alkaloid found in the yew tree (Taxus species). It is a complex diterpenoid ester that, along with other taxine alkaloids like Taxine B, is responsible for the cardiotoxic effects of yew plant ingestion. The primary mechanism of action of this compound involves the disruption of normal cardiac function by interfering with voltage-gated sodium and calcium channels in myocardial cells.[1][2] Given its toxicity and potential presence in environmental and biological samples, accurate and reliable analytical methods for its quantification are crucial.

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry, providing a benchmark for quality control and assurance. Produced by accredited bodies, CRMs come with a certificate of analysis that specifies the certified property values, their uncertainties, and a statement of metrological traceability. The use of a this compound CRM is essential for the validation of analytical methods, ensuring the accuracy, precision, and reliability of experimental results.

Comparison of this compound Analytical Standards

While a specific, commercially available product explicitly labeled as "this compound Certified Reference Material" with a detailed, publicly accessible certificate of analysis is not readily found, we can construct a representative comparison. This table contrasts the typical specifications of a hypothetical this compound CRM with those of a standard analytical-grade this compound and a research-grade this compound. This comparison is based on common characteristics of such materials available from various suppliers.[3][4]

FeatureThis compound Certified Reference Material (CRM)This compound Analytical StandardThis compound Research Grade
Purity ≥99.5% (with certified value and uncertainty)≥98%≥95%
Certified Concentration Provided with uncertainty (e.g., 100.0 ± 0.5 µg/mL)Not certified; concentration prepared by userNot certified; concentration prepared by user
Traceability Metrologically traceable to SI unitsTraceable to in-house standardsNot typically traceable
Certificate of Analysis Comprehensive, including certified value, uncertainty, homogeneity, and stability dataBasic, providing purity and identityBasic, providing purity and identity
Intended Use Quantitative analysis, method validation, instrument calibrationQualitative and quantitative analysisExploratory research, non-validated methods
Regulatory Compliance Manufactured under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratoryVaries by manufacturerNot intended for regulatory submissions
Stability Data Long-term and short-term stability data providedLimited or no stability data providedNo stability data provided

Experimental Protocols for Method Validation

The following is a synthesized experimental protocol for the validation of an analytical method for the quantification of this compound in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is based on established methodologies for the analysis of taxine alkaloids.[5][6][7][8]

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound CRM and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a structurally related compound not present in the sample).

  • IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • To 1 mL of plasma sample, add 10 µL of the IS working solution.

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method Validation Parameters

The method should be validated for the following parameters according to ICH guidelines:

  • Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

  • Linearity: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the working standard solutions. The linearity should be evaluated over the range of 1-1000 ng/mL. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in replicates of five on three different days. The accuracy should be within 85-115% (80-120% for the lower limit of quantification), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

  • Recovery: Determine the extraction recovery of this compound by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of post-extraction spiked samples with those of neat standard solutions.

  • Stability: Assess the stability of this compound in plasma under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.

Visualizing the Workflow and Mechanism of Action

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and the signaling pathway of this compound's toxic action.

Experimental Workflow for this compound Method Validation cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_validation Validation stock Prepare Stock Solutions (this compound CRM & IS) working Prepare Working Standards & QC Samples stock->working spike Spike Plasma Samples with IS & this compound working->spike spe Solid-Phase Extraction (SPE) spike->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition & Processing lcms->data params Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) data->params report Generate Validation Report params->report This compound Mechanism of Action cluster_cardiomyocyte Cardiac Myocyte Membrane cluster_effects Cellular Effects cluster_cardiac Cardiac Effects TaxineA This compound NaChannel Voltage-Gated Na+ Channel TaxineA->NaChannel Inhibits CaChannel L-type Voltage-Gated Ca2+ Channel TaxineA->CaChannel Inhibits ReducedAP Reduced Rate of Action Potential Depolarization NaChannel->ReducedAP IncreasedCa Increased Intracellular Ca2+ Concentration CaChannel->IncreasedCa Bradycardia Bradycardia (Slow Heart Rate) ReducedAP->Bradycardia Contractility Depressed Myocardial Contractility ReducedAP->Contractility Arrhythmia Arrhythmia (Irregular Heartbeat) IncreasedCa->Arrhythmia

References

Safety Operating Guide

Navigating the Safe Disposal of Taxine A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of potent chemical compounds is paramount to ensuring a safe and compliant laboratory environment. Taxine A, a toxic alkaloid derived from the yew tree (Taxus species), necessitates stringent disposal protocols due to its acute toxicity and cardiotoxic properties. Adherence to these procedures is not only a regulatory requirement but a critical measure to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, addressing immediate safety, logistical considerations, and operational plans.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE). Taxine alkaloids can be absorbed through the skin, making dermal contact a significant route of exposure.[1]

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory when handling this compound or any contaminated materials.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A fully buttoned lab coat must be worn to prevent contamination of personal clothing.

  • Ventilation: All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.

Properties and Hazards of this compound

A thorough understanding of the properties and hazards of this compound is fundamental to its safe management.

Property/HazardDescription
Chemical Formula C₃₅H₄₇NO₁₀
Molar Mass 641.75 g/mol
Physical State Solid
Solubility Soluble in ether, chloroform, alcohol. Practically insoluble in water.
Primary Hazard Acutely toxic, cardiotoxin.
Mechanism of Action Interferes with sodium and calcium channels in myocardial cells, leading to cardiac arrhythmias, bradycardia, and potentially cardiac arrest.
Toxicity The estimated minimum lethal dose (LDmin) of taxine alkaloids in humans is approximately 3.0 mg/kg of body weight.
Routes of Exposure Ingestion, inhalation, skin absorption.[1]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must be managed as a hazardous waste stream due to its acute toxicity. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.[2][3]

1. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated materials, must be classified as acutely hazardous waste.

  • Segregate this compound waste from all other laboratory waste streams to prevent accidental mixing with incompatible chemicals.[3][4]

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste (e.g., a high-density polyethylene or glass container for solutions).

  • The container must be kept securely closed except when adding waste.[5]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and "Acutely Toxic."

  • The label must include the full chemical name ("this compound") and a clear indication of the associated hazards (e.g., "Toxic," "Cardiotoxin").

  • Record the accumulation start date on the label.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.[3]

  • Ensure the storage area is well-ventilated and has secondary containment to capture any potential leaks.

5. Disposal of Unused or Expired this compound:

  • Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to neutralize or treat it in the laboratory without specific protocols and safety measures in place.

  • Package the original container in a secure overpack if necessary and label it as hazardous waste.

6. Disposal of Contaminated Materials:

  • Any materials that have come into direct contact with this compound are considered hazardous waste. This includes:

    • Contaminated PPE: Gloves, disposable lab coats, and other contaminated apparel should be collected in a labeled hazardous waste bag for incineration.

    • Spill Cleanup Materials: Absorbent pads, wipes, and other materials used to clean up this compound spills must be placed in the designated hazardous waste container.

    • Glassware and Plasticware: Disposable glassware and plasticware should be placed directly into the hazardous waste container. Non-disposable glassware must be decontaminated before washing.

7. Decontamination of Surfaces and Non-Disposable Items:

  • For routine cleaning of a contaminated surface or non-disposable item, a triple-rinse procedure should be followed.[6]

  • Use a suitable solvent in which this compound is soluble (e.g., ethanol or methanol) for the initial rinses.

  • The rinsate from all three rinses must be collected and disposed of as hazardous waste.[6]

  • After decontamination, the item can be washed with soap and water.

8. Waste Pickup and Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of the hazardous waste.

  • EHS will ensure the waste is transported and disposed of by a licensed hazardous waste vendor, typically through high-temperature incineration.[7]

Experimental Protocols: Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and evacuate the immediate area of the spill.

  • Restrict access to the contaminated area.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, don the full range of required PPE, including double-gloving.

3. Contain the Spill:

  • For a solid spill, carefully cover it with a damp paper towel to avoid generating dust.

  • For a liquid spill, contain it using absorbent pads or other appropriate spill control materials.

4. Clean the Spill:

  • Carefully collect the spilled material and any contaminated debris using tools that will not generate aerosols (e.g., forceps, scoops).

  • Place all collected materials into the designated hazardous waste container.

5. Decontaminate the Area:

  • Decontaminate the spill area using the triple-rinse method described above.

  • Collect all rinsate as hazardous waste.

6. Post-Cleanup:

  • Carefully remove and dispose of all contaminated PPE as hazardous waste.

  • Thoroughly wash hands and any exposed skin with soap and water.

  • Report the spill to your laboratory supervisor and EHS office.

TaxineA_Disposal_Workflow start This compound Waste Generated ppe Ensure Appropriate PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated PPE, spill debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid containerize Place in a Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize storage Store in a Secure Satellite Accumulation Area containerize->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup disposal Final Disposal by Licensed Vendor (Incineration) ehs_pickup->disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By implementing these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel, maintaining regulatory compliance, and protecting the environment. This commitment to responsible chemical handling is a cornerstone of a robust and ethical research enterprise.

References

Personal protective equipment for handling Taxine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Taxine A, a highly toxic alkaloid found in the yew plant (Taxus species). Adherence to these procedures is essential to ensure the safety of laboratory personnel and the proper disposal of hazardous materials. This compound is a potent cardiotoxin, and exposure can lead to severe health consequences, including cardiac arrest and respiratory failure.[1][2]

Hazard Communication

This compound is a potent toxin that acts as a sodium and calcium channel antagonist in cardiac myocytes.[2][3][4] This interference with ion channels disrupts the normal cardiac action potential, leading to arrhythmias, bradycardia, and potentially fatal cardiac arrest.[2][5] Taxines can be absorbed through the skin, making dermal contact a significant route of exposure.[2] Due to its acute toxicity, all personnel handling this compound must be thoroughly trained on its hazards and the required safety protocols.

Toxicological Data Summary:

ParameterValueSpeciesRouteReference
LD₅₀ (Taxine sulfate)20.18 mg/kgRatSubcutaneous[3]
Estimated Lethal Dose (LDmin) in humans~3.0 mg/kg body weightHumanOral[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Gloves Double gloving with nitrile gloves. Inner glove tucked under the lab coat sleeve, outer glove cuff over the sleeve.Prevents skin contact. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove. Nitrile offers good resistance to a range of chemicals.[6]
Protective Clothing Disposable, solid-front, back-tying lab coat or gown made of a low-permeability material.Protects skin and personal clothing from contamination. Disposable garments prevent the spread of contamination outside the laboratory.
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols to the eyes and face.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended, especially when handling the powdered form or when aerosols may be generated. A P100 particulate filter should also be included.Protects against inhalation of this compound powder or aerosols.[7][8][9][10][11]
Footwear Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contamination out of the work area.

Engineering Controls

All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood or a glove box to minimize the risk of inhalation exposure and to contain any potential spills. The work surface should be lined with absorbent, disposable bench paper.

Standard Operating Procedure for Handling this compound

The following is a general protocol for the safe handling of this compound in a laboratory setting. This should be adapted to specific experimental needs and incorporated into a detailed, lab-specific Standard Operating Procedure (SOP).

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare work area in a certified fume hood prep1->prep2 prep3 Verify emergency equipment is accessible prep2->prep3 handle1 Weigh this compound powder in a containment device prep3->handle1 Proceed with caution handle2 Prepare stock solutions handle1->handle2 handle3 Perform experimental procedures handle2->handle3 clean1 Decontaminate all surfaces and equipment handle3->clean1 Experiment complete clean2 Segregate and label all waste clean1->clean2 clean3 Doff PPE correctly clean2->clean3 clean4 Dispose of waste according to protocol clean3->clean4

Caption: The signaling pathway of this compound-induced cardiotoxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taxine A
Reactant of Route 2
Reactant of Route 2
Taxine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.